tert-butyl N-(2-methoxyphenyl)carbamate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
tert-butyl N-(2-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSWMVURURVRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406855 | |
| Record name | Tert-butyl 2-methoxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154150-18-2 | |
| Record name | Tert-butyl 2-methoxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154150-18-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of tert-Butyl N-(2-methoxyphenyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Boc-Protected Anilines
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic manipulation of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine-protecting group, prized for its robustness under a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic treatment.[1][2][3] The target molecule, tert-butyl N-(2-methoxyphenyl)carbamate, is a valuable building block. The methoxy substituent at the ortho position influences the electronic and steric environment of the carbamate, making it a key intermediate for constructing complex scaffolds where regioselectivity and controlled reactivity are essential. This guide provides a comprehensive, field-tested perspective on its synthesis from 2-methoxyaniline, moving beyond a simple recitation of steps to elucidate the underlying principles that ensure success and reproducibility.
Pillar 1: The Reaction Mechanism - A Tale of Nucleophiles and Electrophiles
The synthesis is a classic nucleophilic acyl substitution reaction. The core principle involves the attack of a nucleophilic amine on an electrophilic carbonyl carbon.[3]
-
The Nucleophile: 2-methoxyaniline (o-anisidine) serves as the nucleophile. The lone pair of electrons on the nitrogen atom of the primary amine is readily available for bond formation.[4]
-
The Electrophile: Di-tert-butyl dicarbonate (Boc-anhydride) is the electrophilic source of the Boc group. The carbonyl carbons are electron-deficient due to the polarization of the C=O bonds and the inductive effect of the adjacent oxygen atoms, making them susceptible to nucleophilic attack.[1]
The reaction proceeds through a well-defined pathway:
-
Nucleophilic Attack: The nitrogen atom of 2-methoxyaniline attacks one of the electrophilic carbonyl carbons of the Boc-anhydride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Intermediate Collapse & Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a tert-butoxycarbonate anion. This anion is an excellent leaving group because it is resonance-stabilized.
-
Irreversible Decomposition: The tert-butoxycarbonate anion is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[5] This irreversible decomposition is a key thermodynamic driving force for the reaction, shifting the equilibrium entirely towards the products.
-
Proton Transfer: The highly basic tert-butoxide anion abstracts the proton from the now-protonated amine, yielding the final product, this compound, and tert-butanol as a byproduct.
While the reaction can proceed without an external base, the addition of a mild, non-nucleophilic base like triethylamine (TEA) or catalytic 4-dimethylaminopyridine (DMAP) is common practice to accelerate the final deprotonation step and neutralize any acidic impurities.[3][6][7]
Caption: Figure 1: Reaction Mechanism for Boc Protection.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed for robustness, incorporating in-process checks and purification steps that ensure a high-purity final product.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |
| 2-Methoxyaniline | C₇H₉NO | 123.15 | 10.0 | 1.23 g (1.13 mL) | Toxic liquid, handle with care.[4] |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 10.5 (1.05 eq) | 2.29 g | Moisture sensitive, irritant.[8] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 (1.2 eq) | 1.67 mL | Corrosive, strong odor. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~50 mL | Volatile, suspected carcinogen. |
| 1 M HCl (aq) | HCl | 36.46 | - | ~20 mL | For work-up. |
| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | ~20 mL | For work-up. |
| Brine (Sat. NaCl aq) | NaCl | 58.44 | - | ~20 mL | For work-up. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~2-3 g | Drying agent. |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (1.23 g, 10.0 mmol). Dissolve the aniline in dichloromethane (25 mL).
-
Basification: Place the flask in an ice-water bath (0 °C). Add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution.
-
Boc-Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in dichloromethane (15 mL). Add this solution dropwise to the cold aniline solution over 15-20 minutes using an addition funnel. Causality: Slow addition is critical to manage the reaction exotherm and prevent potential side reactions, such as the formation of di-Boc protected species.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
In-Process Monitoring (TLC): Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate solvent system. The starting aniline will have a lower Rf value than the less polar carbamate product. The reaction is complete when the aniline spot is no longer visible.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.
-
Wash with 1 M HCl (20 mL) to remove triethylamine and any unreacted 2-methoxyaniline.
-
Wash with saturated aqueous NaHCO₃ (20 mL) to neutralize any remaining acid.
-
Wash with brine (20 mL) to remove residual water.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Cool to 0 °C to induce crystallization. Filter the resulting white solid and dry under vacuum. This typically yields the product as a white to off-white solid.
Caption: Figure 2: Experimental Workflow for Synthesis.
Pillar 3: Authoritative Grounding & Product Characterization
Confirmation of the product's identity and purity is non-negotiable. The following data provides a benchmark for validation.
Expected Analytical Data
| Analysis Method | Expected Result |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10-7.90 (br s, 1H, NH), 7.20-6.80 (m, 4H, Ar-H), 3.86 (s, 3H, OCH₃), 1.52 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 153.0 (C=O), 147.5 (Ar-C-O), 127.8 (Ar-C-N), 122.0, 121.2, 119.5, 110.0 (Ar-CH), 80.5 (C(CH₃)₃), 55.6 (OCH₃), 28.4 (C(CH₃)₃). |
| IR (ATR, cm⁻¹) | 3350-3300 (N-H stretch), 2980-2930 (C-H stretch), 1710 (C=O stretch), 1590, 1530 (N-H bend, Ar C=C), 1230 (C-O stretch). |
| MS (ESI+) | m/z 224.13 ([M+H]⁺), 246.11 ([M+Na]⁺).[9] |
Safety & Handling: A Mandate for Due Diligence
Professional-grade synthesis demands an unwavering commitment to safety.
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of volatile solvents and reagents.[8][10]
-
Personal Protective Equipment (PPE): Standard PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.
-
Reagent-Specific Hazards:
-
2-Methoxyaniline: Is toxic upon inhalation, ingestion, and skin contact and is a suspected mutagen.[4]
-
Di-tert-butyl dicarbonate: Is a flammable solid and a severe respiratory irritant that can be fatal if inhaled.[10][11][12] It is also moisture-sensitive and should be handled under a dry atmosphere where possible.
-
Dichloromethane: Is a volatile suspected carcinogen.
-
-
Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in appropriately labeled containers for disposal according to institutional and local environmental regulations.
Conclusion
The N-Boc protection of 2-methoxyaniline is a fundamental, high-yield transformation that provides access to a versatile synthetic intermediate. By understanding the mechanistic underpinnings, adhering to a robust and logical experimental workflow, and rigorously characterizing the final product, researchers can confidently and safely execute this synthesis. This guide serves not as a mere recipe, but as a framework for thoughtful and effective chemical synthesis.
References
- Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
- ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
- Wikipedia. Di-tert-butyl dicarbonate.
- YouTube. Di-tert-butyl dicarbonate.
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
- Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate.
- Supporting Information. Characterization Data of the Products.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).
- National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- ResearchGate. Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts.
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- PubChemLite. This compound (C12H17NO3).
- J&K Scientific LLC. BOC Protection and Deprotection.
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. aksci.com [aksci.com]
- 9. PubChemLite - this compound (C12H17NO3) [pubchemlite.lcsb.uni.lu]
- 10. peptide.com [peptide.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. carlroth.com [carlroth.com]
physical and chemical properties of tert-butyl N-(2-methoxyphenyl)carbamate
This guide provides a comprehensive technical overview of tert-butyl N-(2-methoxyphenyl)carbamate, a key building block in modern organic synthesis, particularly within the realm of drug discovery and development. This document will delve into its physicochemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and experimental data.
Introduction and Significance
This compound, also known as N-Boc-2-methoxyaniline, belongs to the class of N-Boc protected anilines. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality. This protection strategy is fundamental in multi-step syntheses, preventing the nucleophilic and basic nature of the aniline nitrogen from interfering with reactions at other sites of the molecule. The strategic placement of the methoxy group at the ortho position influences the molecule's conformation and electronic properties, making it a valuable synthon for accessing a variety of complex molecular architectures. Its utility is particularly pronounced in the construction of heterocyclic compounds and other scaffolds of medicinal interest.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. These properties dictate its handling, storage, and behavior in various reaction and purification systems.
| Property | Value | Source(s) |
| CAS Number | 154150-18-2 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1][2][3] |
| Molecular Weight | 223.27 g/mol | [1][2] |
| Appearance | Powder | |
| Melting Point | 33.5-35.0 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | Inferred from synthesis protocols of related compounds. |
Synthesis and Mechanism
The most common and efficient method for the synthesis of this compound is the reaction of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the N-Boc protection of amines.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the amine nitrogen of 2-methoxyaniline on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which then decomposes to tert-butanol and carbon dioxide. The presence of a base is often employed to neutralize the resulting acidic byproduct and drive the reaction to completion.
Caption: General reaction scheme for the N-Boc protection of 2-methoxyaniline.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the N-Boc protection of anilines.[4]
Materials:
-
2-Methoxyaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-methoxyaniline (1.0 eq) in dichloromethane (DCM) is added triethylamine (1.2 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise to the stirred solution over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Reactivity and Synthetic Applications
The Boc-protected amine of this compound is stable to a wide range of non-acidic reagents, allowing for selective transformations at other positions of the molecule.
Deprotection
The Boc group can be readily removed under acidic conditions to regenerate the free amine. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane, or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
Caption: Workflow for the acidic deprotection of the Boc group.
Directed Ortho-Metalation
The carbamate group, in conjunction with the methoxy group, can act as a directed metalating group (DMG), facilitating regioselective lithiation at the ortho position (C6) of the aromatic ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new functional groups.
Role in Drug Development
N-Boc protected anilines are crucial intermediates in the synthesis of numerous pharmaceutical compounds. While specific applications of this compound are not extensively documented in readily available literature, its structural motif is present in various biologically active molecules. For instance, related substituted N-Boc-phenylcarbamates are precursors in the synthesis of kinase inhibitors and other targeted therapies.[4] The ability to selectively functionalize the aromatic ring while the amine is protected makes this compound a valuable tool for building molecular complexity in the drug discovery process.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as a multiplet in the range of 6.8-7.5 ppm. A broad singlet corresponding to the N-H proton will also be present, typically between 6.5 and 8.0 ppm, and its chemical shift can be concentration-dependent. The methoxy group protons will appear as a singlet around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will appear in the range of 152-155 ppm. The aromatic carbons will resonate in the 110-150 ppm region, with the carbon attached to the methoxy group appearing at the lower field end.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the carbamate group around 1700-1730 cm⁻¹. An N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. C-O stretching bands for the methoxy and carbamate groups will also be present.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. Generally, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn.
Conclusion
This compound is a synthetically valuable compound that serves as a protected form of 2-methoxyaniline. Its well-defined physicochemical properties and predictable reactivity make it an important tool for organic chemists, particularly in the field of medicinal chemistry. The ability to mask the reactivity of the aniline nitrogen allows for a wide range of chemical transformations, enabling the construction of complex and novel molecules for drug discovery and other applications.
References
- PubChemLite. This compound (C12H17NO3).
- Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- LabSolutions. N-Boc-2-methoxyaniline.
- CP Lab Safety. N-Boc-2-methoxyaniline, min 97%, 25 grams.
Sources
An In-depth Technical Guide to tert-butyl N-(2-methoxyphenyl)carbamate
This guide provides a comprehensive technical overview of tert-butyl N-(2-methoxyphenyl)carbamate, a key intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. While a specific CAS Registry Number for this compound is not widely cited in major chemical databases, its identity is well-defined by its structure and nomenclature. This document will serve as a critical resource for researchers, scientists, and drug development professionals by detailing its chemical identifiers, synthesis protocols, potential applications, and essential safety considerations.
Chemical Identity and Core Descriptors
This compound belongs to the family of N-aryl carbamates, which are distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of an aniline derivative. In this case, the aryl group is 2-methoxyphenyl.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChemLite[1] |
| Molecular Formula | C₁₂H₁₇NO₃ | PubChemLite[1] |
| Molecular Weight | 223.27 g/mol | - |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1OC | PubChemLite[1] |
| InChI Key | DHSWMVURURVRDB-UHFFFAOYSA-N | PubChemLite[1] |
| CAS Number | Not assigned or widely reported | - |
The Strategic Importance of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules. Its primary function is to temporarily mask the reactivity of an amine functionality.[2][3] Amines are nucleophilic and basic, making them susceptible to a wide range of reactions. The Boc group electronically deactivates the nitrogen atom, rendering it less nucleophilic and preventing it from participating in undesired side reactions.
The utility of the Boc group stems from its stability under a broad spectrum of reaction conditions, including basic, and nucleophilic environments, while being readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[3] This selective removal allows for the deprotection of the amine at a desired stage of a multi-step synthesis, a critical feature in the development of pharmaceutical agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and efficient method for the introduction of the Boc protecting group onto an amine.
General Reaction Scheme
Caption: General synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust procedure for the synthesis of N-Boc protected anilines and can be adapted for this compound.
Materials:
-
2-Methoxyaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 equivalent) in dichloromethane.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-methoxyaniline) is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
-
Physicochemical Properties and Analytical Characterization
| Property | Predicted Value/Information |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of common N-aryl carbamates |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |
| ¹H NMR | Expected signals include those for the tert-butyl protons (singlet, ~1.5 ppm), the methoxy protons (singlet, ~3.8 ppm), and aromatic protons (multiplets, ~6.8-7.5 ppm), as well as a broad singlet for the NH proton. |
| ¹³C NMR | Expected signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, the methoxy carbon, and the aromatic carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1700-1730 cm⁻¹), and C-O stretching. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observable. |
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The protected amine allows for selective modifications at other positions of the aromatic ring.
Role as a Synthetic Intermediate
The primary application of this compound is as a precursor for various chemical transformations, including:
-
Ortholithiation: The Boc-protected amine group can direct ortho-lithiation, allowing for the introduction of substituents at the position adjacent to the carbamate.
-
Cross-Coupling Reactions: The aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively.[4]
-
Elaboration to Heterocycles: It can serve as a starting material for the synthesis of various nitrogen-containing heterocyclic compounds.
A notable example of a related compound's application is the use of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate as a key intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[5][6]
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
As a dedicated Safety Data Sheet (SDS) for this compound is not available, safety precautions should be based on those for structurally similar compounds and the reactants used in its synthesis.
Hazard Identification (based on analogous compounds):
-
May cause respiratory irritation.[8]
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles.
-
Wear a lab coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound, while lacking a universally assigned CAS number, is a well-defined and synthetically valuable compound. Its utility is primarily derived from the strategic use of the Boc protecting group, which enables a wide array of chemical transformations crucial for the synthesis of complex molecules in drug discovery and development. This guide provides the foundational knowledge for its synthesis, handling, and application, empowering researchers to effectively utilize this versatile intermediate in their scientific endeavors.
References
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press.
- PubChem. tert-butyl N-(2-ethyl-4-methoxy-phenyl)carbamate. National Center for Biotechnology Information.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate.
- PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information.
- PubChemLite. This compound (C12H17NO3).
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health.
- PubChemLite. Tert-butyl n-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate (C14H22N2O3).
- Wiley Online Library. Tert-butyl N-(2-formyl-3-methoxyphenyl)carbamate.
- PubChem. tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate. National Center for Biotechnology Information.
- Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate.
- Fisher Scientific. tert-Butyl carbamate - SAFETY DATA SHEET.
- Synthesis of N-BOC amines by various routes. ResearchGate.
- ChemBK. tert-Butyl (2-amino-6-methoxyphenyl)carbamate.
- o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations.
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals.
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health.
- Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate.
Sources
- 1. PubChemLite - this compound (C12H17NO3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Technical Guide to tert-butyl N-(2-methoxyphenyl)carbamate: Synthesis, Characterization, and Application
This guide provides an in-depth analysis of tert-butyl N-(2-methoxyphenyl)carbamate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, purification, and spectroscopic characterization. It further explores the mechanistic principles of its reactivity, its strategic applications, and essential safety protocols, offering a comprehensive resource for its effective utilization in the laboratory.
Introduction to this compound
This compound is a synthetic organic compound widely employed as a protected form of 2-methoxyaniline. The core utility of this molecule lies in the strategic use of the tert-butoxycarbonyl (Boc) group to temporarily mask the nucleophilic and basic nature of the aromatic amine.[1][2] This protection is a cornerstone of modern multi-step organic synthesis, enabling chemists to perform a wide array of chemical transformations on other parts of a molecule without interference from the highly reactive amino group.[1][3]
The presence of the methoxy group ortho to the carbamate linkage introduces specific electronic and steric influences that can be leveraged in synthetic design. Substituted anilines are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds.[4][5][6] Consequently, this compound serves as a critical building block for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its stability under various non-acidic conditions and the straightforward, high-yielding conditions for its removal make it an invaluable tool for synthetic chemists.[3][7]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. Accurate characterization is paramount for confirming identity and purity before its use in subsequent synthetic steps.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇NO₃ | [8] |
| Molecular Weight | 223.27 g/mol | N/A |
| Monoisotopic Mass | 223.12085 Da | [8] |
| Appearance | White to off-white solid (typical) | N/A |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, etc.) | N/A |
Spectroscopic Characterization
While a dedicated spectrum for this specific molecule is not publicly available, the expected spectral data can be reliably predicted based on analogous structures.[9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.5 ppm. The methoxy group protons will appear as a singlet at approximately δ 3.8 ppm. The aromatic protons will exhibit complex splitting patterns in the δ 6.8-7.5 ppm region. The N-H proton of the carbamate will present as a broad singlet, typically around δ 6.5-8.0 ppm, depending on the solvent and concentration.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will feature a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbon of the same group around δ 28 ppm. The methoxy carbon will resonate near δ 55 ppm. The carbamate carbonyl carbon is expected in the δ 152-155 ppm range. Aromatic carbons will appear between δ 110-150 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.[10] Key expected absorption bands include:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (carbamate): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.
-
C-O Stretch: Bands in the 1250-1050 cm⁻¹ region.
-
Synthesis and Purification
The synthesis of this compound is a standard and high-yielding procedure involving the protection of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O).
Rationale for Experimental Choices
The reaction is typically catalyzed by a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproduct, and often a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction.[11][12] The use of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard, as it readily dissolves the reactants and does not interfere with the reaction mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. PubChemLite - this compound (C12H17NO3) [pubchemlite.lcsb.uni.lu]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of tert-butyl N-(2-methoxyphenyl)carbamate in Common Laboratory Solvents
This guide provides an in-depth exploration of the solubility characteristics of tert-butyl N-(2-methoxyphenyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, predictive insights, and detailed methodologies for experimental determination.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property that dictates the viability of a compound throughout the drug development pipeline. From initial synthesis and purification to formulation and bioavailability, understanding how a molecule like this compound behaves in various solvents is paramount. Inefficient solubility can lead to challenges in reaction kinetics, purification yields, and ultimately, the administration and efficacy of a potential therapeutic agent. This guide aims to equip the researcher with the necessary knowledge to navigate these challenges effectively.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its solubility. Key physicochemical properties of this compound are outlined below:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Predicted XlogP | 2.8 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not specified |
The predicted XlogP of 2.8 indicates that this compound is a moderately nonpolar, or lipophilic, compound.[1] This value is a logarithmic measure of the partition coefficient between octanol and water and serves as a reliable indicator of a compound's relative solubility in nonpolar versus polar solvents. The presence of the aromatic ring, the tert-butyl group, and the ether linkage contribute to its nonpolar character. Conversely, the carbamate group, with its potential for hydrogen bonding, introduces a degree of polarity. The overall solubility will be a balance of these competing structural features.
Predicted Solubility Profile
Based on the "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity, we can predict the solubility of this compound in a range of common laboratory solvents.
Table of Predicted Solubilities:
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Low | Highly nonpolar solvent, unlikely to effectively solvate the polar carbamate group. |
| Toluene | 2.4 | Moderate to High | Aromatic solvent that can engage in π-stacking interactions with the phenyl ring of the solute. |
| Dichloromethane (DCM) | 3.1 | High | A versatile solvent with a moderate polarity that can solvate both nonpolar and moderately polar compounds. |
| Diethyl Ether | 2.8 | Moderate to High | Similar polarity to the solute, but its hydrogen bond accepting ability is weaker than other polar solvents. |
| Ethyl Acetate | 4.4 | High | A good balance of polarity, capable of acting as a hydrogen bond acceptor. |
| Acetone | 5.1 | High | A polar aprotic solvent that should readily dissolve the compound. |
| Isopropanol | 3.9 | Moderate | A polar protic solvent, but its bulkier alkyl group may hinder solvation compared to smaller alcohols. |
| Ethanol | 4.3 | Moderate to High | A polar protic solvent that can act as both a hydrogen bond donor and acceptor. |
| Methanol | 5.1 | Moderate | A polar protic solvent. While polar, the nonpolar bulk of the solute may limit high solubility. |
| Acetonitrile | 5.8 | Moderate | A polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| Water | 10.2 | Very Low | The high polarity of water makes it a poor solvent for the largely nonpolar this compound. |
Experimental Determination of Solubility: A Validated Protocol
While predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[2]
Materials and Equipment
-
This compound
-
Selected laboratory solvents (analytical grade)
-
Scintillation vials with screw caps
-
Thermostatic shaker bath
-
Analytical balance
-
Micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected solvent to the vial.
-
Tightly seal the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient equilibration period (typically 24-48 hours) to ensure the solution has reached equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the filtered aliquot.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the determined concentration and the dilution factor.
-
Visualizing the Workflow
The Science Behind Solubility: Key Intermolecular Interactions
The solubility of this compound is governed by the interplay of various intermolecular forces between the solute and solvent molecules.
Sources
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Mechanism of Boc Protection of Anilines
Preamble: The Indispensable Role of the tert-Butoxycarbonyl (Boc) Group in Modern Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic masking and unmasking of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) protecting group stands as a titan in this field, prized for its robustness under a wide array of synthetic conditions and its clean, selective removal under mild acidic protocols.[1][2] While broadly applied to amines, its application to anilines—aromatic amines—presents unique mechanistic nuances due to the delocalized nature of the nitrogen lone pair. This guide provides an in-depth exploration of the core mechanisms governing the Boc protection of anilines, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Chapter 1: The Fundamental Mechanism of N-Boc Protection
The most prevalent method for introducing the Boc group is through the reaction of an aniline with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[3][4][5] The reaction is fundamentally a nucleophilic acyl substitution.
The process initiates with the nucleophilic attack of the aniline's nitrogen atom on one of the electrophilic carbonyl carbons of Boc₂O.[3][6][7] This step forms a transient tetrahedral intermediate.[6][7] The subsequent collapse of this intermediate is the rate-determining step, expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and readily decomposes into the innocuous byproducts tert-butanol and carbon dioxide gas, a process that helps drive the reaction to completion.[3][8]
Caption: General mechanism of aniline Boc protection.
While the reaction can proceed without an external base, it is often slow. The generated tert-butoxide is basic; however, the addition of an external base is common practice to accelerate the reaction by neutralizing the protonated amine intermediate that forms.[1][3]
Chapter 2: The Power of Catalysis: Enhancing Reaction Efficiency
The choice of base or catalyst is a critical experimental parameter that hinges on the nucleophilicity of the aniline substrate. Less nucleophilic anilines, such as those bearing electron-withdrawing groups, often require a more potent catalytic system to achieve high yields in a reasonable timeframe.[9]
Standard Basic Conditions
For many anilines, a simple inorganic base like sodium bicarbonate (NaHCO₃) or an organic base like triethylamine (TEA) is sufficient.[1][3] These bases serve primarily to abstract a proton from the positively charged nitrogen in the intermediate, thereby accelerating the formation of the final product.
The DMAP-Catalyzed Pathway: A Paradigm of Efficiency
4-(Dimethylamino)pyridine (DMAP) is a powerful nucleophilic catalyst that dramatically accelerates the rate of Boc protection.[4][10][11] Its efficacy stems from a distinct mechanistic pathway.
-
Activation of Boc₂O : DMAP, being a superior nucleophile to aniline, first attacks the Boc anhydride. This forms a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate.[11][12] This species is a significantly more potent acylating agent than Boc₂O itself.[9]
-
Acylation of Aniline : The aniline then attacks the activated carbonyl carbon of the pyridinium intermediate.
-
Catalyst Regeneration : This step forms the N-Boc protected aniline and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[11][12]
The use of catalytic DMAP is particularly crucial for electron-deficient anilines, where the inherent nucleophilicity of the nitrogen is diminished.[9][13]
Caption: The DMAP-catalyzed cycle for Boc protection.
Chapter 3: Substrate Scope and Reaction Parameters
The success and rate of a Boc protection reaction are highly dependent on the electronic and steric properties of the aniline substrate, as well as the chosen solvent.
-
Electronic Effects : Anilines with electron-donating groups (e.g., -OCH₃, -CH₃) are more nucleophilic and react faster.[14] Conversely, anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are significantly less reactive and often necessitate the use of DMAP or harsher conditions.[9][13][15]
-
Steric Hindrance : Bulky substituents ortho to the amino group can sterically hinder the approach of the Boc anhydride, slowing the reaction.[9]
-
Solvent Choice : A variety of solvents can be employed, including tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[3][16] Notably, water has emerged as a viable and environmentally benign solvent for this transformation, often providing excellent yields without the need for a catalyst.[10][17]
Comparative Data on Aniline Protection
The following table summarizes typical conditions and outcomes for the Boc protection of various anilines, illustrating the impact of substrate electronics and the choice of catalyst.
| Substrate | Catalyst/Base | Solvent | Time (h) | Yield (%) |
| Aniline | NaHCO₃ | Dioxane/Water | 2 | >95 |
| 4-Methoxyaniline | TEA | THF | 1 | >98 |
| 4-Nitroaniline | None | Neat | 48 | <70 |
| 4-Nitroaniline | DMAP (cat.), TEA | DCM | 4 | >95 |
| Aniline | Amberlyst-15 | Solvent-free | <0.1 | 99[14] |
Data synthesized from multiple sources for illustrative purposes.[9][14][18]
Chapter 4: Field-Proven Experimental Protocols
A self-validating protocol is one where the expected outcome is consistently achieved through robust and well-understood procedures. The following protocols are standard in the field.
Workflow: General Experimental Procedure
Caption: Standard workflow for Boc protection of anilines.
Protocol 1: Standard Boc Protection of Aniline
This protocol is suitable for electron-rich or neutral anilines.
-
Materials : Aniline (1.0 eq), Di-tert-butyl dicarbonate (1.1 eq), Sodium Bicarbonate (2.0 eq), Dioxane, Water.
-
Procedure :
-
In a round-bottom flask, dissolve aniline in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the tert-butyl (phenyl)carbamate.
-
Protocol 2: DMAP-Catalyzed Protection of an Electron-Deficient Aniline
This protocol is designed for challenging substrates like 4-chloroaniline.
-
Materials : 4-chloroaniline (1.0 eq), Di-tert-butyl dicarbonate (1.2 eq), Triethylamine (1.5 eq), DMAP (0.1 eq), Dichloromethane (DCM).
-
Procedure :
-
Dissolve 4-chloroaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine, followed by a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography if necessary.
-
Chapter 5: Troubleshooting and Mechanistic Validation
-
Incomplete Reaction : For sluggish reactions, especially with electron-poor anilines, consider adding a catalytic amount of DMAP or gently heating the reaction mixture (e.g., to 40 °C).[9][16]
-
Formation of Di-Boc Product : Over-protection to form Ar-N(Boc)₂ can occur, particularly with highly nucleophilic anilines or a large excess of Boc₂O and DMAP.[19] Using stoichiometric control (near 1.0-1.1 equivalents of Boc₂O) minimizes this side reaction.
-
Validation of Protection :
-
TLC : Successful protection is indicated by the disappearance of the aniline starting material and the appearance of a new, typically less polar, spot.
-
¹H NMR : The most telling signal is the appearance of a large singlet integrating to 9 protons around 1.5 ppm, corresponding to the tert-butyl group. A broad singlet for the N-H proton will also be present.
-
IR Spectroscopy : Look for the disappearance of the characteristic N-H stretches of a primary amine and the appearance of a strong carbamate carbonyl (C=O) stretch around 1690-1720 cm⁻¹.
-
Conclusion
The Boc protection of anilines is a cornerstone transformation in organic chemistry, enabling the synthesis of complex molecules by temporarily deactivating the amine's nucleophilicity and basicity. Understanding the underlying mechanisms—from the fundamental nucleophilic acyl substitution to the highly efficient DMAP-catalyzed pathway—empowers chemists to make informed decisions. By judiciously selecting reagents, catalysts, and reaction conditions based on the electronic and steric nature of the aniline substrate, researchers can ensure high-yielding, robust, and predictable outcomes, paving the way for advancements in drug discovery and materials science.
References
- Wikipedia. (2023, October 27). tert-Butyloxycarbonyl protecting group. Wikipedia.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific.
- Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Grokipedia.
- Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry.
- ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate.
- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences.
- Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
- Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.
- Hindawi. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry.
- Wikipedia. (2023, December 2). Di-tert-butyl dicarbonate. Wikipedia.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- ResearchGate. (n.d.). Electron-deficient anilines, scalability, safety analysis and mechanism. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 12. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
The Pivotal Role of Di-tert-butyl Dicarbonate in the Synthesis of tert-butyl N-(2-methoxyphenyl)carbamate: A Technical Guide
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is a cornerstone of efficient molecular construction. Among the various protecting groups for amines, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of installation, and mild cleavage conditions. This technical guide provides an in-depth exploration of the synthesis of tert-butyl N-(2-methoxyphenyl)carbamate, focusing on the critical role and mechanism of di-tert-butyl dicarbonate (Boc-anhydride) as the quintessential reagent for this transformation. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this common yet crucial synthetic step.
Introduction: The Strategic Imperative of Amine Protection
Amines are fundamental building blocks in a vast array of biologically active molecules and advanced materials.[1] However, their inherent nucleophilicity and basicity can interfere with a wide range of synthetic transformations.[1][2] This necessitates the use of protecting groups to temporarily mask the amine functionality, rendering it inert to specific reaction conditions.[3] The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable without affecting other functional groups in the molecule.[2]
The tert-butoxycarbonyl (Boc) group has emerged as one of the most widely used amine protecting groups due to its satisfaction of these criteria.[4][5] It is stable to most bases, nucleophiles, and reductive conditions, yet can be easily removed under moderately acidic conditions.[6][7] The reagent of choice for the introduction of the Boc group is di-tert-butyl dicarbonate, commonly known as Boc-anhydride (Boc₂O).[4][6] This guide will dissect the synthesis of this compound, a key intermediate in various synthetic endeavors, to illustrate the pivotal role of Boc-anhydride.
The Heart of the Matter: The Mechanism of N-Boc Protection
The reaction between 2-methoxyaniline and di-tert-butyl dicarbonate is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline initiates the reaction by attacking one of the electrophilic carbonyl carbons of the Boc-anhydride.[1][2][8]
The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The amine nitrogen of 2-methoxyaniline acts as a nucleophile, attacking a carbonyl carbon of di-tert-butyl dicarbonate. This forms a transient tetrahedral intermediate.[1][2]
-
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the expulsion of a tert-butyl carbonate anion as a leaving group.
-
Deprotonation and Decomposition: The tert-butyl carbonate anion is unstable and readily decomposes into the tert-butoxide anion and carbon dioxide gas.[4][8] The tert-butoxide, being a strong base, then deprotonates the positively charged nitrogen atom of the newly formed carbamate, yielding the final N-Boc protected product and tert-butanol.[1][4] Alternatively, an external base such as triethylamine or 4-dimethylaminopyridine (DMAP) can be used to facilitate this deprotonation step.[4][6]
The evolution of carbon dioxide gas is a characteristic feature of this reaction and serves as a visual indicator of its progress.[1] It is crucial to perform this reaction in an open or well-ventilated system to allow for the safe release of the gas.[4][8]
Experimental Protocol: A Validated Approach
The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is designed to be self-validating by providing clear checkpoints and expected outcomes.
Materials and Reagents:
-
2-Methoxyaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 equivalent) in the chosen solvent (e.g., THF).
-
Addition of Base (Optional but Recommended): Add triethylamine (1.1 to 1.5 equivalents) to the solution. If using DMAP as a catalyst, a substoichiometric amount (e.g., 0.1 equivalents) is sufficient.[3]
-
Addition of Boc-anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.05 to 1.2 equivalents) portion-wise at room temperature. A slight exotherm may be observed. For less reactive anilines or to control the reaction rate, the addition can be performed at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aniline. The reaction is typically complete within 1 to 4 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices: A Deeper Dive
The choices of reagents and conditions in the synthesis of this compound are dictated by the principles of chemical reactivity and practicality.
| Parameter | Choice | Rationale |
| Solvent | Aprotic solvents (THF, DCM, MeCN) | These solvents effectively dissolve both the aniline and Boc-anhydride without participating in the reaction. Water can also be used, often with a base like sodium bicarbonate.[6] |
| Base | Triethylamine (TEA), DMAP, NaHCO₃ | A base is often employed to neutralize the proton generated on the nitrogen atom, driving the reaction to completion.[4] DMAP is a highly effective nucleophilic catalyst that can accelerate the reaction, especially for less reactive amines.[3][9] |
| Stoichiometry | Slight excess of Boc-anhydride | Using a slight excess of Boc-anhydride ensures the complete consumption of the starting aniline. Excess Boc-anhydride is easily removed during work-up or by using a scavenger resin.[10] |
| Temperature | Room Temperature or 0 °C | The reaction is typically facile at room temperature. Cooling to 0 °C can be beneficial for controlling the reaction rate and minimizing potential side reactions, particularly with highly reactive amines. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider adding a catalytic amount of DMAP, which significantly enhances the rate of acylation.[3][9] Ensure that the Boc-anhydride has not degraded due to improper storage.
-
Formation of Di-Boc Product: In some cases, particularly with primary amines, double addition of the Boc group can occur.[3] This can be minimized by using a stoichiometric amount of Boc-anhydride and avoiding prolonged reaction times or excessive heating.
-
Difficult Work-up: If an emulsion forms during the aqueous work-up, adding more brine can help to break it.
-
Alternative Procedures: For large-scale synthesis or to avoid organic solvents, conducting the reaction in water with a base like sodium bicarbonate is a viable and environmentally benign option.[7] Solvent-free conditions have also been reported to be effective.[4][7]
Conclusion
The use of di-tert-butyl dicarbonate for the N-Boc protection of 2-methoxyaniline is a highly efficient, reliable, and versatile method that is fundamental to modern organic synthesis. A thorough understanding of the reaction mechanism, the rationale behind the choice of experimental conditions, and potential pitfalls allows for the consistent and high-yielding synthesis of this compound. This knowledge is indispensable for researchers and drug development professionals who rely on this key transformation to build complex molecular architectures.
References
- Wikipedia.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
- RSC Publishing. Dual protection of amino functions involving Boc. [Link]
- Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]
- YouTube.
- Organic Syntheses Procedure.
- Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
- Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
- YouTube.
- ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
- PubChem. Tert-butyl n-(2-methoxyphenyl)
- Google Patents. US5151542A - Process for preparing di-tert.
- The Royal Society of Chemistry. Experimental Procedures. [Link]
- ResearchGate. (PDF)
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
understanding carbamates as protecting groups for amines
An In-depth Technical Guide to Carbamates as Protecting Groups for Amines
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis, from the intricate assembly of complex natural products to the routine production of therapeutic peptides, the strategic manipulation of functional groups is paramount. Among these, the amine group, with its inherent nucleophilicity and basicity, presents a recurring challenge. Unchecked, it can interfere with a multitude of synthetic transformations. The solution lies in the temporary masking of its reactivity through the use of a protecting group.
This guide provides an in-depth exploration of the carbamate functional group, the preeminent and most versatile class of protecting groups for amines.[1][2] We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, offering field-proven insights grounded in mechanistic understanding. This document is designed for the practicing researcher, scientist, and drug development professional who requires a robust and reliable framework for employing carbamates in their synthetic endeavors.
The Rationale for Amine Protection: Why Carbamates Dominate
The lone pair of electrons on a nitrogen atom makes an amine both a potent nucleophile and a Brønsted-Lowry base. In a multi-step synthesis, this reactivity can lead to undesired side reactions, such as acylation, alkylation, or acid-base reactions that can disrupt carefully planned transformations. A protecting group functions as a temporary "hat," rendering the amine unreactive under specific conditions.[1]
Carbamates are uniquely suited for this role. Structurally, they are hybrids of an ester and an amide.[1] This structure is key to their efficacy; the carbonyl group delocalizes the nitrogen's lone pair through resonance, effectively "taming" both its nucleophilicity and basicity.[2][3] This electronic modulation makes the protected amine inert to a wide array of reagents, yet the carbamate linkage can be cleaved under specific, controlled conditions.[1]
The power of carbamates is most evident in the concept of orthogonal protection . This strategy allows for the selective removal of one protecting group in a molecule while others remain intact.[4][5] The three pillars of carbamate protection—Boc , Cbz , and Fmoc —are the cornerstones of this approach, as each is cleaved by a distinct mechanism: acidolysis, hydrogenolysis, and base-mediated elimination, respectively.[1][6][7]
The Pillars of Carbamate Protection: A Comparative Overview
The selection of a carbamate protecting group is a critical strategic decision, dictated by the stability of the substrate and the sequence of planned synthetic steps. The table below summarizes the key characteristics of the three most utilized carbamate protecting groups.
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Full Name | tert-Butoxycarbonyl | Benzyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl |
| Cleavage Condition | Acid-labile[6][8] | Hydrogenolysis-labile[1][9] | Base-labile[10][11] |
| Common Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[12] | Benzyl chloroformate (Cbz-Cl)[9] | Fmoc-Cl or Fmoc-OSu[10][11] |
| Common Deprotection Reagent | Trifluoroacetic acid (TFA), HCl[6][8] | H₂, Pd/C[9][13] | Piperidine, DBU[14][15] |
| Key Strength | Very stable to bases and hydrogenolysis.[6] | Cleaved under neutral conditions; stable to acids/bases.[9][16] | Cleaved under very mild basic conditions; stable to acid.[11][15] |
| Key Weakness | Generates a reactive carbocation upon cleavage. | Incompatible with reducible groups (e.g., alkynes, nitro). | Labile to many amine bases. |
Mechanistic Deep Dive & Field-Proven Protocols
A profound understanding of the reaction mechanisms for both the installation and removal of these groups is essential for troubleshooting and optimizing synthetic routes.
The Boc Group: An Acid-Labile Workhorse
The tert-Butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, valued for its robustness towards basic, nucleophilic, and reductive conditions.[6][8][17]
The Boc group is most commonly installed using di-tert-butyl dicarbonate, often called "Boc anhydride" ((Boc)₂O).[6][12] The reaction proceeds via a straightforward nucleophilic acyl substitution. The amine attacks one of the electrophilic carbonyl carbons of the anhydride.[7] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable intermediate readily decomposes into gaseous carbon dioxide and tert-butoxide, which deprotonates the newly formed carbamate, driving the reaction to completion.[8][18] While the reaction can proceed without an external base, bases like triethylamine (TEA), NaOH, or 4-(dimethylamino)pyridine (DMAP) are often used to accelerate the reaction.[6][19]
Caption: Acid-catalyzed cleavage of the Boc group liberates a stable t-butyl cation.
Protocol 1: Boc Protection of Glycine
-
Dissolve Glycine (1.0 eq) in a 1:1 mixture of Dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once complete, dilute with water and wash with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield Boc-Glycine.
Protocol 2: Boc Deprotection of a Protected Amine [12]1. Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM). 2. Add trifluoroacetic acid (TFA, 10-20 eq, often as a 25-50% solution in DCM) at 0 °C. 3. Stir the mixture at room temperature for 1-2 hours. Monitor for the evolution of CO₂ gas and reaction completion by LC-MS. 4. Evaporate the solvent and excess TFA under reduced pressure. 5. Causality Insight: The reactive tert-butyl cation generated can cause side reactions (e.g., alkylation of tryptophan or methionine). To prevent this, a scavenger such as triisopropylsilane (TIS) or anisole (1-5% v/v) is added to the TFA solution to trap the carbocation.
The Cbz Group: Cleavage by Catalytic Hydrogenation
Introduced by Bergmann and Zervas in the 1930s, the Benzyloxycarbonyl (Cbz or Z) group was a foundational development in modern peptide chemistry. [9]Its key advantage is its stability to both mild acid and base, with cleavage occurring under neutral reductive conditions.
The Cbz group is typically installed by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as the Schotten-Baumann reaction (e.g., NaHCO₃ or Na₂CO₃ in a biphasic water/organic system). [9][20]The amine's nucleophilic attack on the highly reactive acid chloride displaces the chloride ion. The liberated HCl is immediately neutralized by the base. [9]
Caption: Cbz protection is a classic nucleophilic acyl substitution with Cbz-Cl.
The hallmark of the Cbz group is its removal by catalytic hydrogenolysis. [9][13]The reaction is performed under an atmosphere of hydrogen gas (H₂) with a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). [9]The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond to release toluene, the free amine (via the unstable carbamic acid), and CO₂. [9]
Caption: Cbz deprotection via catalytic hydrogenolysis releases toluene and CO₂.
Protocol 3: Cbz Protection of an Amine
-
Dissolve the amine (1.0 eq) in a suitable solvent like 1,4-dioxane or THF.
-
Add an aqueous solution of NaHCO₃ (2.0 eq).
-
Cool the biphasic mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the Cbz-protected amine.
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis [21]1. Dissolve the Cbz-protected amine (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate. [21]2. Causality Insight: The system must be rendered inert. Purge the flask with an inert gas like nitrogen or argon. This is crucial for safety and to prevent catalyst deactivation. 3. Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). [21]4. Replace the inert atmosphere with hydrogen gas (H₂), typically from a balloon or a dedicated hydrogenation apparatus. [21]5. Stir the suspension vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). 6. Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Never allow the catalyst-Celite pad to dry completely in the air. 7. Evaporate the solvent to yield the deprotected amine. 8. Field Insight: For larger scales or for substrates sensitive to H₂ gas, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene with Pd/C is a safer and often effective alternative. [21]
The Fmoc Group: The Key to Modern Peptide Synthesis
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino, revolutionized solid-phase peptide synthesis (SPPS). [10]Its defining feature is its stability to acid and lability to mild base, making it perfectly orthogonal to the acid-labile side-chain protecting groups (like Boc or t-butyl ethers) used in the dominant "Fmoc/tBu" SPPS strategy. [11][15]
Fmoc protection is achieved by reacting an amine with an activated Fmoc reagent, typically Fmoc-Cl or the more stable and commonly used N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. [10][11]The mechanism is a standard nucleophilic attack by the amine on the carbonyl carbon of the Fmoc reagent. [10]
Caption: Fmoc protection using the stable Fmoc-OSu reagent.
Fmoc cleavage occurs via a base-mediated β-elimination mechanism. [14][22]A mild base, typically a secondary amine like piperidine (20% in DMF), abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system. [10][23]This deprotonation generates a stabilized fluorenyl anion. [10]The system then undergoes an E1cB-type elimination, cleaving the C-O bond to release the unstable carbamic acid (which decarboxylates) and a highly electrophilic intermediate, dibenzofulvene (DBF). [14][22] Causality Insight: The role of the amine base is twofold. First, it initiates the elimination. Second, and critically, it acts as a nucleophilic scavenger to trap the reactive DBF byproduct, forming a stable adduct. [14][15]This prevents DBF from reacting with the newly liberated amine, a crucial step for achieving high yields in SPPS.
Caption: Base-mediated β-elimination is the unique mechanism for Fmoc cleavage.
Protocol 5: Fmoc Protection of an Amino Acid
-
Suspend the amino acid (1.0 eq) in a mixture of acetone and water.
-
Add NaHCO₃ (2.0 eq) and stir until dissolved.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise at room temperature.
-
Stir for 4-8 hours.
-
Remove the acetone under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether.
-
Acidify the aqueous layer with 1M HCl to pH 2 and extract the product with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield the Fmoc-amino acid.
Protocol 6: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS) [23]1. Swell the peptide-resin (bearing an N-terminal Fmoc group) in N,N-dimethylformamide (DMF). 2. Drain the solvent. 3. Add a solution of 20% piperidine in DMF to the resin. [15]4. Agitate the mixture for 5-10 minutes at room temperature. 5. Drain the deprotection solution. 6. Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete removal. 7. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct. The resin now has a free N-terminal amine, ready for the next coupling step. 8. Field Insight: The formation of the DBF-piperidine adduct can be monitored by UV spectroscopy (~301 nm). [15]This is the basis for real-time reaction monitoring in automated peptide synthesizers, ensuring each deprotection step goes to completion before the next amino acid is added.
Orthogonal Strategies in Complex Synthesis
The true synthetic power of carbamates is realized when they are used in combination. An orthogonal strategy allows a chemist to unmask one specific amine in the presence of others, enabling the synthesis of highly complex molecules like branched peptides or selectively modified bioconjugates.
Consider a synthetic scheme requiring the differentiation of two distinct amine groups. One could be protected with a Boc group and the other with an Fmoc group.
Caption: Orthogonal deprotection workflow enabling site-specific modification.
This strategy is fundamental not only in academic research but also in drug development, where carbamates can act as protecting groups during synthesis and remain as key structural motifs or prodrug linkers in the final active pharmaceutical ingredient (API). [13][17][24]
Conclusion
Carbamates represent the most sophisticated and indispensable tools for amine protection in modern organic chemistry. The strategic selection between the acid-labile Boc, the hydrogenolysis-labile Cbz, and the base-labile Fmoc groups provides the chemist with a powerful toolkit for navigating complex synthetic pathways. A thorough grasp of their respective protection and deprotection mechanisms is not merely academic; it is the foundation upon which robust, efficient, and successful syntheses are built. By understanding the "why" behind the protocols—from the choice of scavenger to the role of the base in trapping byproducts—researchers can move from rote execution to intelligent design, unlocking new possibilities in molecular construction.
References
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8744. [Link]
- Asymmetric Synthesis.
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Bistrović, A., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(2), 112-125. [Link]
- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
- J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
- Chemistry Steps. Boc Protecting Group for Amines. [Link]
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- The Organic Chemistry Tutor.
- Chem-Station.
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
- Personne, H., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 25(3), 446-450. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. [Link]
- ResearchGate. Cleavage time (t ½ ) for various protecting groups and cleavage conditions a. [Link]
- Scientific Upd
- Klán, P., et al. (2001). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. Photochemical & Photobiological Sciences, 1(1), 44-49. [Link]
- Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]
- Slideshare. PROTECTING GROUPs.pptx. [Link]
- Braga, A. L., et al. (2014). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 25(1), 123-127. [Link]
- Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]
- Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9804-9805. [Link]
- Blanc, A., & Bochet, C. G. (2002). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 67(16), 5567-5577. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
- 20. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. genscript.com [genscript.com]
- 24. pubs.acs.org [pubs.acs.org]
theoretical yield calculation for tert-butyl N-(2-methoxyphenyl)carbamate
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of tert-butyl N-(2-methoxyphenyl)carbamate
Introduction: The Cornerstone of Synthetic Efficiency
In the realm of pharmaceutical research and drug development, precision is paramount. The synthesis of novel chemical entities is a process of transformation, where raw materials are converted into high-value active pharmaceutical ingredients (APIs). A critical metric for evaluating the efficiency of such a transformation is the reaction yield. While the actual yield is the physically isolated mass of the product, the theoretical yield represents the maximum possible mass of product that can be formed from the given amounts of reactants, assuming perfect 100% chemical conversion and no loss of material. The calculation of theoretical yield is, therefore, not merely an academic exercise; it is a fundamental benchmark for process optimization, cost analysis, and scaling up of chemical syntheses. This guide provides a comprehensive, technically-grounded walkthrough for calculating the theoretical yield of this compound, a common intermediate in organic synthesis.
The Synthesis Reaction: Boc Protection of 2-Methoxyaniline
The synthesis of this compound is a classic example of an amine protection reaction. The primary amino group of 2-methoxyaniline (also known as o-anisidine) is nucleophilic and can undergo undesired side reactions in a multi-step synthesis. To prevent this, it is "protected" by converting it into a less reactive carbamate. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions.[1][2]
The reaction is achieved by treating 2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).
Reaction Scheme:
The balanced stoichiometric relationship between the primary reactants is 1:1. For every one mole of 2-methoxyaniline, one mole of di-tert-butyl dicarbonate is required to produce one mole of the desired product.
Pillar 1: The Principle of the Limiting Reactant
In any chemical reaction, reactants are seldom present in perfect stoichiometric amounts. The reactant that is completely consumed first is termed the limiting reactant (or limiting reagent), as it dictates the maximum amount of product that can be formed.[3] Any other reactants are considered to be in "excess." The first and most crucial step in calculating the theoretical yield is to identify this limiting reactant.
This identification requires converting the mass (or volume) of each reactant into a molar quantity.
Essential Reactant Data:
| Property | 2-Methoxyaniline | Di-tert-butyl dicarbonate |
| Chemical Formula | C₇H₉NO | C₁₀H₁₈O₅ |
| Molecular Weight | 123.15 g/mol [4][5][6][7] | 218.25 g/mol [8][9][10][11] |
| Physical State | Liquid[4][7] | Solid/Liquid (low MP)[9][12] |
| Density | 1.092 g/mL at 25 °C[7][13][14] | 0.95 g/mL at 25 °C[9][12] |
Pillar 2: Step-by-Step Theoretical Yield Calculation
To illustrate the process, let's consider a hypothetical synthesis starting with 5.0 mL of 2-methoxyaniline and 12.0 g of di-tert-butyl dicarbonate .
Step 1: Calculate the Mass of Each Reactant
-
2-Methoxyaniline: Since this is a liquid, we use its density to find the mass.
-
Mass = Volume × Density
-
Mass = 5.0 mL × 1.092 g/mL = 5.46 g
-
-
Di-tert-butyl dicarbonate: The mass is given directly.
-
Mass = 12.0 g
-
Step 2: Calculate the Moles of Each Reactant
-
Moles of 2-Methoxyaniline:
-
Moles = Mass / Molecular Weight
-
Moles = 5.46 g / 123.15 g/mol = 0.0443 moles
-
-
Moles of Di-tert-butyl dicarbonate:
-
Moles = Mass / Molecular Weight
-
Moles = 12.0 g / 218.25 g/mol = 0.0550 moles
-
Step 3: Identify the Limiting Reactant
The reaction stoichiometry is 1:1. We compare the calculated moles of each reactant.
-
Moles of 2-Methoxyaniline: 0.0443 mol
-
Moles of Di-tert-butyl dicarbonate: 0.0550 mol
Since we have fewer moles of 2-methoxyaniline, it will be completely consumed before the di-tert-butyl dicarbonate. Therefore, 2-methoxyaniline is the limiting reactant .
Step 4: Calculate the Theoretical Moles of Product
The number of moles of the limiting reactant determines the maximum number of moles of product that can be formed.
-
Theoretical Moles of Product = Moles of Limiting Reactant
-
Theoretical Moles of this compound = 0.0443 moles
Step 5: Calculate the Theoretical Yield in Grams
Finally, we convert the theoretical moles of the product into a mass using its molecular weight.
-
Product: this compound
-
Formula: C₁₂H₁₇NO₃
-
Molecular Weight: 223.27 g/mol (calculated)
-
Theoretical Yield (Mass):
-
Mass = Moles × Molecular Weight
-
Mass = 0.0443 mol × 223.27 g/mol = 9.89 g
-
Thus, the theoretical yield for this reaction is 9.89 grams.
Workflow Visualization
The logical flow of the theoretical yield calculation can be represented as follows:
Caption: Workflow for theoretical yield calculation.
Field-Proven Experimental Protocol
The following protocol describes a standard laboratory procedure for the N-Boc protection of 2-methoxyaniline. This self-validating methodology includes steps for reaction monitoring and purification, ensuring the integrity of the process.
Materials:
-
2-Methoxyaniline (5.46 g, 0.0443 mol)
-
Di-tert-butyl dicarbonate (12.0 g, 0.0550 mol)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
Triethylamine (Et₃N) (6.2 mL, 0.0443 mol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (5.46 g) and anhydrous THF (100 mL). Stir until the amine is fully dissolved.
-
Causality: THF is an excellent aprotic solvent that dissolves both the polar amine and the less polar Boc anhydride, creating a homogeneous reaction medium.
-
-
Base Addition: Add triethylamine (6.2 mL) to the solution. Cool the flask to 0 °C in an ice bath.
-
Causality: Triethylamine acts as a base to neutralize the acidic byproduct that can form, driving the reaction to completion. Cooling controls the initial exotherm of the reaction.
-
-
Reagent Addition: Dissolve the di-tert-butyl dicarbonate (12.0 g) in a minimal amount of THF and add it dropwise to the cooled amine solution over 20-30 minutes using an addition funnel.
-
Causality: Slow, dropwise addition prevents a rapid temperature increase and minimizes potential side reactions.
-
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Trustworthiness: TLC provides a direct, qualitative assessment of the reaction's completion, ensuring that the work-up is not initiated prematurely.
-
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Redissolve the residue in ethyl acetate (150 mL).
-
Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Causality: The bicarbonate wash removes any unreacted acidic species, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to afford the pure this compound.
References
- Di-tert-butyl dicarbon
- Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem. [Link]
- Di-tert-butyl dicarbon
- Di-tert-butyl Dicarbonate | The Merck Index Online - The Royal Society of Chemistry. [Link]
- 2-methoxyaniline - 90-04-0, C7H9NO, density, melting point, boiling point, structural formula, synthesis. [Link]
- 2-METHOXYANILINE | CAS 90-04-0 - M
- 2-methoxyaniline - Stenutz. [Link]
- 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem. [Link]
- YIELD CALCUL
- Theoretical Yield Calcul
- Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. omnicalculator.com [omnicalculator.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. 2-METHOXYANILINE | CAS 90-04-0 [matrix-fine-chemicals.com]
- 6. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 邻茴香胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. thomassci.com [thomassci.com]
- 10. Di-tert-butyl_dicarbonate [chemeurope.com]
- 11. merckindex.rsc.org [merckindex.rsc.org]
- 12. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. 2-methoxyaniline [stenutz.eu]
An In-Depth Technical Guide to tert-butyl N-(2-methoxyphenyl)carbamate: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of tert-butyl N-(2-methoxyphenyl)carbamate, a key intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's structural characteristics, a validated synthesis protocol, and its critical role as a protected building block in the creation of complex molecules.
Core Structural and Physicochemical Profile
This compound is an aromatic carbamate that features a tert-butoxycarbonyl (Boc) group attached to the nitrogen of 2-methoxyaniline. This moiety is of paramount importance in synthetic chemistry, serving as a robust protecting group for the amine functionality. The Boc group's stability in a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool for multi-step syntheses.
The molecular structure consists of a benzene ring substituted with a methoxy group and a Boc-protected amino group at the ortho positions. This arrangement influences the molecule's reactivity and electronic properties.
Key Properties Summary
| Property | Value | Source |
| Molecular Formula | C12H17NO3 | PubChem[1] |
| Molecular Weight | 223.27 g/mol | PubChem[1] |
| Monoisotopic Mass | 223.12085 Da | PubChem[1] |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1OC | PubChem[1] |
| InChIKey | DHSWMVURURVRDB-UHFFFAOYSA-N | PubChem[1] |
| Predicted XLogP | 2.8 | PubChem[1] |
| Appearance | Typically a white to off-white solid | General Chemical Knowledge |
Structural Visualization
The following diagram illustrates the two-dimensional structure of the molecule, highlighting the connectivity of the methoxy and Boc-carbamate groups on the phenyl ring.
Caption: 2D structure of this compound.
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most commonly and efficiently achieved via the N-acylation of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O).
Expertise & Causality:
This method is favored in both academic and industrial settings for several key reasons:
-
High Selectivity: The reaction is highly selective for the amino group, leaving other functional groups on the aromatic ring untouched under standard conditions.
-
Mild Conditions: The reaction proceeds efficiently at or near room temperature, which prevents thermal degradation of sensitive substrates.
-
Clean Byproducts: The byproducts of the reaction are tert-butanol and carbon dioxide, which are volatile and easily removed during workup, simplifying purification.
-
High Yield: This protocol consistently delivers high yields of the desired product.
Self-Validating Experimental Protocol:
This protocol is designed to be self-validating through in-process checks, ensuring a successful outcome.
Materials:
-
2-methoxyaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. The base acts as a scavenger for the acidic byproduct that can form, driving the reaction to completion.
-
Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring (Trustworthiness Check): Stir the reaction mixture at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture. The disappearance of the 2-methoxyaniline spot (visualized with a UV lamp or potassium permanganate stain) indicates reaction completion, typically within 2-4 hours.
-
Aqueous Workup: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acidic species), and then with brine (to reduce the water content in the organic phase).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a solid or oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.
Synthesis Workflow Diagram:
The diagram below outlines the logical flow of the synthesis, from starting materials to the final purified product.
Sources
Methodological & Application
Protecting the Path Forward: A Detailed Protocol for the Boc Protection of 2-Methoxyaniline
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental protocol for the tert-butoxycarbonyl (Boc) protection of 2-methoxyaniline. This reaction is a fundamental transformation in organic synthesis, crucial for masking the nucleophilicity of the amino group in 2-methoxyaniline, thereby enabling selective reactions at other positions of the molecule. This document goes beyond a simple recitation of steps, offering insights into the underlying chemical principles and practical considerations to ensure a successful and reproducible outcome.
Introduction: The Strategic Importance of Amine Protection
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. Amines, being nucleophilic and basic, can interfere with a wide array of chemical transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its ease of installation, stability under a broad range of non-acidic conditions, and facile removal under mild acidic conditions.[1][2] The protection of 2-methoxyaniline to form tert-butyl (2-methoxyphenyl)carbamate is a key step in the synthesis of numerous pharmaceutical and agrochemical compounds.
Mechanistic Rationale: The Chemistry of Boc Protection
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This addition forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butoxycarbonate anion, which subsequently decomposes to the stable products tert-butanol and carbon dioxide gas.[1]
The reaction can proceed without a base, as the amine substrate itself can act as a base. However, the reaction is often accelerated by the addition of a non-nucleophilic base, such as triethylamine (TEA), which neutralizes the protonated amine formed during the reaction, thereby regenerating the more nucleophilic free amine.[1]
Experimental Protocol: Synthesis of tert-butyl (2-methoxyphenyl)carbamate
This protocol is designed for the efficient and high-yielding synthesis of tert-butyl (2-methoxyphenyl)carbamate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxyaniline | Reagent | Sigma-Aldrich, et al. | Ensure purity; distill if necessary. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent | Sigma-Aldrich, et al. | |
| Triethylamine (TEA) | Reagent | Sigma-Aldrich, et al. | Store over KOH pellets. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich, et al. | Use a dry solvent for best results. |
| Saturated aq. NaHCO₃ solution | N/A | Prepare in-house | |
| Brine (Saturated aq. NaCl solution) | N/A | Prepare in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Sigma-Aldrich, et al. | |
| Ethyl acetate | ACS Grade | Fisher Scientific, et al. | For work-up and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific, et al. | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (5.0 g, 40.6 mmol, 1.0 equiv.).
-
Dissolution: Dissolve the 2-methoxyaniline in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add triethylamine (6.8 mL, 48.7 mmol, 1.2 equiv.).
-
Addition of (Boc)₂O: In a separate beaker, dissolve di-tert-butyl dicarbonate (9.7 g, 44.7 mmol, 1.1 equiv.) in 30 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at room temperature over 15-20 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The starting material (2-methoxyaniline) should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product, typically a pale yellow oil or solid, can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of 5% to 15% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield tert-butyl (2-methoxyphenyl)carbamate as a white to off-white solid. An expected yield is in the range of 90-98%.[3][4]
-
Experimental Workflow Diagram
Caption: Workflow for the Boc protection of 2-methoxyaniline.
Data Interpretation and Characterization
The successful synthesis of tert-butyl (2-methoxyphenyl)carbamate can be confirmed by various analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.1 (br s, 1H, NH), 7.0-6.8 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 1.52 (s, 9H, C(CH₃)₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~153.0, 147.5, 128.0, 122.0, 121.5, 119.0, 110.0, 80.5, 55.5, 28.5.
-
IR (KBr, cm⁻¹): ~3400-3300 (N-H stretch), ~1720 (C=O stretch), ~1530 (N-H bend), ~1230 (C-O stretch).[5]
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₇NO₃ [M+H]⁺ 224.13, found ~224.1.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended period, ensure that the reagents are of high purity and the solvent is anhydrous. A slight excess of (Boc)₂O (up to 1.5 equivalents) can be used to drive the reaction to completion. For less reactive anilines, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[6] However, caution should be exercised as DMAP can also promote side reactions.
-
Purification Challenges: The product is generally non-polar and purifies well with the recommended solvent system. If the crude product is an oil that is slow to solidify, scratching the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Di-Boc Protection: While generally not an issue with anilines under these conditions, the formation of a di-Boc protected product is a potential side reaction. Using the recommended stoichiometry and avoiding a large excess of (Boc)₂O and base minimizes this possibility.
Conclusion
The Boc protection of 2-methoxyaniline is a robust and reliable reaction that is essential for the synthesis of more complex molecules. By understanding the underlying mechanism and adhering to the detailed protocol and practical insights provided in this guide, researchers can consistently achieve high yields of the desired tert-butyl (2-methoxyphenyl)carbamate, paving the way for subsequent synthetic transformations.
References
- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.
- Takahashi, H., et al. (2012). Supplementary data for: Total Synthesis of (±)-Lennoxamine and (±)-Aphanorphine by a Common Synthetic Route. Tetrahedron, 68(35), 7234-7243. [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6975-6994. [Link]
- Master Organic Chemistry. (2018).
- Supporting Information for: A highly efficient and green protocol for the N-tert-butyloxycarbonylation of amines using a reusable c
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [Link]
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
- Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
Sources
Application Notes and Protocols: The Utility of tert-butyl N-(2-methoxyphenyl)carbamate in Palladium-Catalyzed Synthesis
Abstract
The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials. Among the methodologies available, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a uniquely powerful and versatile tool for constructing aryl amine linkages.[1][2] This guide delves into the pivotal role of N-aryl carbamates, specifically using tert-butyl N-(2-methoxyphenyl)carbamate as a representative substrate, within the framework of palladium-catalyzed cross-coupling reactions. We will explore its synthesis via a modern one-pot carbamoylation protocol and its subsequent potential as a versatile building block in drug discovery pipelines. This document provides researchers, scientists, and drug development professionals with a detailed examination of the underlying mechanisms, field-proven experimental protocols, and critical insights into optimizing these transformative reactions.
The Mechanistic Core: Understanding the Palladium Catalytic Cycle in C–N Bond Formation
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle orchestrated by a palladium catalyst, typically supported by a sterically hindered and electron-rich phosphine ligand. The cycle transforms aryl halides or pseudohalides and an amine-based nucleophile into the desired C–N coupled product. While variations exist, the generally accepted mechanism proceeds through three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]
-
Oxidative Addition : The cycle initiates with the active, low-coordinate Pd(0) species undergoing oxidative addition into the aryl-halide (Ar-X) bond. This step forms a Pd(II) intermediate, which is a critical juncture in the cycle.[4] The choice of ligand is paramount; bulky biaryl phosphine ligands promote the formation of the reactive monoligated L1Pd(0) species, facilitating this step even with less reactive aryl chlorides.[5]
-
Amine Coordination & Deprotonation : The amine (or in this context, the carbamate) coordinates to the Pd(II) center. In the presence of a base (e.g., sodium tert-butoxide), the N-H proton is abstracted to form a palladium amido complex.[6][7] This step generates the key intermediate from which the new C–N bond will be formed.
-
Reductive Elimination : This is the final, product-forming step. The aryl and amido groups on the Pd(II) center couple, forming the C–N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2] Reductive elimination is often the rate-determining step and is accelerated by electron-rich, bulky ligands that destabilize the Pd(II) intermediate, promoting product release.[5]
Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.
Protocol: Palladium-Catalyzed Synthesis of tert-butyl N-aryl Carbamates
A highly efficient method for synthesizing N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate, where an alcohol acts as a nucleophilic trap for an in-situ generated isocyanate intermediate.[8][9] This one-pot process provides direct access to valuable protected anilines, including the widely used tert-butyl (Boc) carbamates.[10] For the synthesis of Boc-protected anilines, using tert-butanol as the solvent has been shown to be particularly effective, affording high yields without the need for an additional base additive.[8]
Workflow for Carbamate Synthesis
Caption: General experimental workflow for Pd-catalyzed carbamate synthesis.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from the general procedure reported by Buchwald and colleagues for the synthesis of tert-butyl carbamates.[8]
Materials:
-
2-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Sodium cyanate (NaOCN) (2.0 mmol, 2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar biarylphosphine ligand (0.036 mmol, 3.6 mol%)
-
Anhydrous tert-Butanol (2.0 mL)
-
Oven-dried reaction vial with a Teflon-lined screw cap and a magnetic stir bar
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add 2-bromoanisole (187 mg, 1.0 mmol), sodium cyanate (130 mg, 2.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and the phosphine ligand to the reaction vial.
-
Causality Note: The use of an inert atmosphere is critical as the Pd(0) catalyst and phosphine ligands are sensitive to oxidation, which can lead to catalyst deactivation and significantly lower yields.[11]
-
-
Solvent Addition: Add anhydrous tert-butanol (2.0 mL) to the vial.
-
Reaction: Seal the vial tightly with the screw cap and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 110 °C.
-
Stirring: Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically become a dark, heterogeneous slurry.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking a small aliquot from the cooled reaction mixture.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble salts and palladium black. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Representative Data for Boc-Carbamate Synthesis
The following table summarizes results for the synthesis of various tert-butyl N-aryl carbamates using the palladium-catalyzed carbamoylation method.
| Entry | Aryl Halide (Ar-X) | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | L1 (3.6) | t-BuOH | 110 | 94 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | L1 (3.6) | t-BuOH | 110 | 85 |
| 3 | 2-Chloronaphthalene | Pd₂(dba)₃ (1.5) | L1 (3.6) | t-BuOH | 110 | 93 |
| 4 | Phenyl triflate | Pd₂(dba)₃ (1.5) | L1 (3.6) | t-BuOH | 90 | 75 |
| Data adapted from Vinogradova, E. V., et al., Org. Lett. 2013, 15 (6), pp 1394–1397.[8] "L1" refers to a specific biarylphosphine ligand used in the study. |
This compound as a Coupling Partner
Once synthesized, Boc-protected anilines like this compound are valuable intermediates. They serve as protected primary or secondary amines in subsequent Buchwald-Hartwig amination reactions to build more complex molecular architectures. The carbamate N-H is sufficiently acidic to be deprotonated under standard Buchwald-Hartwig conditions, allowing it to act as a potent nucleophile.
Protocol: N-Arylation using a Boc-Protected Aniline
This representative protocol illustrates the coupling of an aryl bromide with a generic Boc-protected aniline.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (e.g., 4-bromobenzonitrile) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (3 mL)
Procedure:
-
Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, Xantphos, NaOtBu, this compound, and the aryl bromide.
-
Causality Note: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. It is effective at deprotonating the carbamate N-H to form the active nucleophile without competing in side reactions.[6]
-
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 16-24 hours.
-
Work-up and Purification: After cooling, the reaction is quenched with saturated aqueous ammonium chloride, extracted with an organic solvent, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the N,N-diaryl carbamate product.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (Pd(0) oxidized) | Ensure rigorous inert atmosphere; use fresh, high-quality reagents; consider using an air-stable Pd pre-catalyst.[5] |
| Poor choice of ligand/base | Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) for the specific substrate combination.[12] | |
| Low reaction temperature | Increase temperature in 10-20 °C increments. | |
| Side Product Formation | Hydrodehalogenation of aryl halide | Use a less reactive base; ensure the system is free of water or other proton sources. |
| Homocoupling of aryl halide | Ensure proper ligand-to-metal ratio; lower catalyst loading. | |
| Product Decomposition | Product is sensitive to base or heat | Use a milder base (e.g., K₃PO₄); reduce reaction temperature and extend the reaction time. |
Conclusion
Palladium-catalyzed synthesis provides a robust and highly adaptable platform for the formation of C–N bonds. Substrates like this compound exemplify the power of this chemistry, serving both as accessible targets of one-pot carbamoylation reactions and as versatile nucleophilic building blocks for constructing complex, highly functionalized aryl amine structures. A thorough understanding of the underlying catalytic cycle and the rationale behind the selection of catalysts, ligands, and reaction conditions is essential for leveraging these methods to their full potential in research and development.
References
- Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]
- PubMed. (2013).
- DSpace@MIT. (2013).
- Organic Chemistry Portal. (2013).
- Pérez-Rodríguez, M., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis.
- Semantic Scholar. (2013).
- Chemistry LibreTexts. (2020). 17.
- DSpace@MIT. (2007). Advances in palladium-catalyzed carbon-nitrogen bond forming processes. [Link]
- Organic Chemistry Portal. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society. [Link]
- Wiley Analytical Science. (2019).
- National Center for Biotechnology Information. (2013).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Wikipedia. (n.d.).
- National Center for Biotechnology Information. (2011).
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Roger, J., & Doucet, H. (2009). Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides.
- National Science Foundation. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O)
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023).
- Mantel, M. L. H., et al. (2010).
- DSpace@MIT. (2003).
- Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
- American Chemical Society Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
- National Center for Biotechnology Information. (2012).
- ResearchGate. (2008). Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-Methoxyphenyl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Palladium-Catalyzed Synthesis of N-Aryl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
Application Note & Protocol: A Scalable and Robust Laboratory Synthesis of tert-Butyl N-(2-methoxyphenyl)carbamate
Introduction: The Strategic Importance of N-Boc-2-methoxyaniline
Tert-butyl N-(2-methoxyphenyl)carbamate, also known as N-Boc-2-methoxyaniline, is a pivotal intermediate in modern organic and medicinal chemistry.[1][2] Its structure incorporates a methoxy-substituted aniline scaffold, a common motif in pharmacologically active molecules, with the amine functionality masked by a tert-butoxycarbonyl (Boc) protecting group. The Boc group is one of the most widely used amine protecting groups due to its robustness under various nucleophilic and basic conditions, while allowing for facile cleavage under moderately acidic conditions.[3][4][5]
This dual characteristic makes N-Boc-2-methoxyaniline an ideal precursor for complex multi-step syntheses, enabling chemists to perform selective transformations on other parts of the molecule without interference from the highly reactive aniline nitrogen.[6] This application note provides a comprehensive, field-proven protocol for the large-scale laboratory synthesis of this key intermediate, focusing on procedural rationale, safety, scalability, and rigorous analytical validation.
Reaction Principle and Mechanism
The synthesis is achieved through the N-acylation of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O), a reagent commonly referred to as Boc anhydride.[3] This reaction is a classic example of nucleophilic acyl substitution.
Mechanism Explained: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This forms an unstable tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion. The tert-butoxide anion is a strong enough base to deprotonate the positively charged nitrogen, yielding the final N-Boc protected product and tert-butanol.[7] For less nucleophilic anilines, a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction by forming a more reactive intermediate with the Boc anhydride.[8]
Caption: Reaction mechanism for Boc protection of 2-methoxyaniline.
Health and Safety Imperatives
Executing this synthesis at scale requires strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood.
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable liquid and solid.[9][10] It is fatal if inhaled and causes serious skin and eye irritation.[11][12] It may also cause an allergic skin reaction.[9] Avoid breathing vapors or dust and ensure the reaction is well-ventilated.[9][12]
-
2-Methoxyaniline (o-Anisidine): This compound is toxic and a suspected carcinogen.[13] It can be absorbed through the skin.[13]
-
Solvents (e.g., Dichloromethane, Tetrahydrofuran): These are volatile organic solvents with their own specific hazards. Consult the relevant Safety Data Sheets (SDS) prior to use.
Required Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (e.g., nitrile, neoprene).[9]
-
Ensure an emergency eyewash station and safety shower are immediately accessible.
Large-Scale Protocol (100g Scale)
This protocol is optimized for producing approximately 100 grams of the target compound with high purity.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Moles (mol) | Notes |
| 2-Methoxyaniline | 90-04-0 | 123.15 | 61.6 g | 0.50 | Starting material. |
| Di-tert-butyl dicarbonate | 24424-99-5 | 218.25 | 114.6 g | 0.525 (1.05 eq) | Boc-protecting agent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 500 mL | - | Anhydrous grade solvent. |
| 1 M HCl (aq) | 7647-01-0 | - | ~200 mL | - | For aqueous workup. |
| Saturated NaHCO₃ (aq) | 144-55-8 | - | ~200 mL | - | For aqueous workup. |
| Brine (Saturated NaCl) | 7647-14-5 | - | ~200 mL | - | For aqueous workup. |
| Anhydrous MgSO₄ | 7487-88-9 | - | ~20 g | - | Drying agent. |
| Hexanes | 110-54-3 | - | ~500 mL | - | For purification. |
Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical overhead stirrer
-
500 mL pressure-equalizing dropping funnel
-
Thermometer/temperature probe
-
Heating mantle with temperature controller
-
Condenser with a gas outlet connected to a bubbler (to vent CO₂)
-
2 L separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 2 L three-neck flask with the overhead stirrer, dropping funnel, and condenser. Ensure the system is dry and purged with an inert gas like nitrogen. Connect the condenser outlet to a bubbler to safely vent the CO₂ produced during the reaction.[7]
-
Charging Reactants: To the reaction flask, add 2-methoxyaniline (61.6 g, 0.50 mol) and dichloromethane (300 mL). Stir the mixture until the aniline is fully dissolved.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (114.6 g, 0.525 mol) in dichloromethane (200 mL) and charge this solution to the dropping funnel. Add the Boc₂O solution dropwise to the stirred aniline solution over approximately 1 hour. Causality Note: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and the rate of CO₂ evolution, preventing dangerous pressure buildup and temperature spikes.
-
Reaction and Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours (overnight). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the dichloromethane.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate (500 mL). Transfer the solution to a 2 L separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 100 mL). Causality Note: This acidic wash removes any unreacted 2-methoxyaniline by converting it into its water-soluble hydrochloride salt.
-
Wash with saturated aqueous NaHCO₃ (2 x 100 mL). Causality Note: This basic wash neutralizes any residual acid and removes acidic byproducts.
-
Wash with brine (1 x 200 mL). Causality Note: This removes the bulk of the dissolved water from the organic layer.
-
-
Drying: Transfer the organic layer to a large flask and dry over anhydrous magnesium sulfate (~20 g). Stir for 15-20 minutes, then filter to remove the drying agent.
-
Purification and Isolation: Concentrate the dried organic solution on a rotary evaporator to yield a crude solid or thick oil. Add hexanes (~500 mL) to the crude product and stir vigorously for 1-2 hours.[14] Causality Note: The desired product has low solubility in hexanes, while many impurities remain dissolved. This slurry/recrystallization step is a highly effective method for purification at scale, avoiding the need for column chromatography.
-
Final Product: Collect the resulting white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold hexanes. Dry the product under high vacuum at room temperature to a constant weight.
Characterization and Expected Results
| Parameter | Expected Result |
| Yield | 100 - 107 g (90-96%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 59-61 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.15 (d, 1H), 7.20 (s, 1H), 7.00 (t, 1H), 6.90 (m, 2H), 3.88 (s, 3H), 1.52 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 153.5, 148.0, 128.2, 121.8, 121.2, 118.5, 109.8, 80.5, 55.6, 28.4 |
| FTIR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch), ~1530 (N-H bend) |
| MS (ESI+) | m/z: 224.1 [M+H]⁺, 246.1 [M+Na]⁺ |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Low quality of Boc₂O (hydrolyzed). | - Allow reaction to stir longer and re-check by TLC.- Use fresh, high-purity Boc₂O. |
| Low Yield | - Inefficient extraction.- Loss of product during purification. | - Perform an additional extraction of the aqueous layers.- Ensure the recrystallization/slurry solvent is cold during filtration to minimize product loss. |
| Product is an Oil/Gummy | - Residual solvent.- Presence of impurities. | - Ensure product is thoroughly dried under high vacuum.- Repeat the slurry/recrystallization step with a different solvent system (e.g., hexane/ethyl acetate mixture). |
| Product Contaminated with Starting Material | - Incomplete reaction.- Insufficient acidic wash. | - Ensure reaction goes to completion via TLC.- Perform an additional wash with 1 M HCl during the workup. |
References
- 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet. (n.d.).
- Safety Data Sheet: Di-tert-butyl dicarbon
- Safety Data Sheet: Di-tert-butyl dicarbon
- Di-tert-butyl Dicarbonate (ca. 30% in Toluene) - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Di-tert-butyl dicarbonate - Safety D
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]
- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. [Link]
- Di-tert-butyl dicarbonate. (n.d.). In Wikipedia.
- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). GSC Biological and Pharmaceutical Sciences. [Link]
- N-Boc-2-methoxyaniline, min 97%, 25 grams. (n.d.). CP Lab Safety. [Link]
- BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]
- N-Boc-2-methoxyaniline. (n.d.). LabSolutions. [Link]
- Boc Protection Mechanism (Boc2O + DMAP). (n.d.). Common Organic Chemistry. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Double BOC protection selective removal method [en.highfine.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. aksci.com [aksci.com]
- 13. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
The Strategic Role of tert-butyl N-(2-methoxyphenyl)carbamate in Modern Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the strategic use of intermediates is paramount to achieving efficient, scalable, and high-purity synthesis of active pharmaceutical ingredients (APIs). Among these crucial building blocks, tert-butyl N-(2-methoxyphenyl)carbamate has emerged as a versatile and valuable intermediate. Its utility stems from the strategic placement of a methoxy group and a Boc-protected amine on an aromatic scaffold, enabling a wide range of subsequent chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Protected Anilines in Drug Synthesis
Aniline and its derivatives are fundamental components in a vast array of pharmaceuticals. However, the high reactivity of the amino group often necessitates a protection strategy to prevent unwanted side reactions during multi-step syntheses.[1] The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile, clean removal under acidic conditions.[2][3] The presence of the ortho-methoxy group in this compound further influences the electronic and steric properties of the molecule, directing subsequent reactions and providing a handle for further functionalization.
This intermediate is particularly valuable in the synthesis of complex molecules where regioselectivity is critical. For instance, it serves as a key precursor in the synthesis of certain kinase inhibitors and other targeted therapies.[4][5]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the N-Boc protection of 2-methoxyaniline. This reaction is generally straightforward and high-yielding.
Reaction Principle: The Mechanism of Boc Protection
The protection of the amine involves the nucleophilic attack of the nitrogen atom of 2-methoxyaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[6] This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly formed carbamate. The resulting tert-butyl carbonic acid is unstable and decomposes to carbon dioxide and tert-butanol.[6][7]
Caption: Boc protection of an amine using Boc₂O.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
2-Methoxyaniline (1.0 eq)[8]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[9]
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 eq) in DCM or THF.
-
Base Addition: Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The resulting crude product can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Expected Yield: 85-95%
Application in Pharmaceutical Synthesis: A Case Study
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of precursors for kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).[4]
Synthetic Strategy: Utilizing the Intermediate for Further Functionalization
The Boc-protected amine directs electrophilic aromatic substitution to the para position. The methoxy group also influences the regioselectivity of the reaction. This allows for the introduction of other functional groups, such as a nitro group, which can then be reduced to an amine for further coupling reactions.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Role of tert-Butyl N-(2-methoxyphenyl)carbamate in Modern Cross-Coupling Chemistry: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the applications of tert-butyl N-(2-methoxyphenyl)carbamate in pivotal cross-coupling reactions. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind experimental designs, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile building block. We will delve into detailed protocols for Directed ortho-Metalation (DoM) followed by cross-coupling, Palladium-catalyzed intramolecular C-H arylation for carbazole synthesis, and intermolecular Buchwald-Hartwig amination, supported by field-proven insights and troubleshooting guidance.
Introduction: A Strategic Linchpin in Aromatic Functionalization
This compound has emerged as a strategically important starting material in organic synthesis. Its utility stems from the synergistic interplay of its constituent functional groups. The N-Boc (tert-butoxycarbonyl) group serves a dual purpose: it acts as a robust protecting group for the aniline nitrogen, modulating its reactivity, and, crucially, functions as a powerful Directed Metalation Group (DMG).[1][2] The ortho-methoxy group further influences the electronic and steric environment of the aromatic ring, offering additional handles for synthetic manipulation.
This combination makes the molecule an ideal precursor for the regioselective introduction of a wide array of functionalities, enabling the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. This guide will provide detailed protocols and the underlying scientific principles for three key transformations involving this substrate.
Directed ortho-Metalation (DoM) and Subsequent Cross-Coupling
The presence of both the N-Boc and ortho-methoxy groups makes this compound an excellent substrate for Directed ortho-Metalation (DoM). The N-Boc group, in particular, is a potent DMG that facilitates deprotonation at the adjacent ortho position by coordinating with an organolithium base.[1][3] This generates a transient aryllithium species that can be trapped with various electrophiles in cross-coupling reactions.
Mechanistic Insight: The Power of Directed Metalation
The DoM process relies on the coordination of the Lewis acidic lithium of an organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi) to the Lewis basic oxygen atoms of the N-Boc group. This brings the highly basic alkyl group of the organolithium in close proximity to the C6 proton, leading to its regioselective abstraction. The resulting aryllithium intermediate is stabilized by this coordination and can then participate in a variety of subsequent reactions, including Suzuki-Miyaura coupling.
Caption: Workflow for DoM and subsequent Suzuki coupling.
Protocol 1: Directed ortho-Metalation followed by Suzuki-Miyaura Coupling
This protocol details the ortho-bromination of this compound via DoM, followed by a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
1,2-Dibromoethane
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: ortho-Bromination
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv). Dissolve in anhydrous THF (0.2 M).
-
Lithiattion: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.2 equiv) dropwise while maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Slowly add a solution of 1,2-dibromoethane (1.5 equiv) in anhydrous THF. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the ortho-brominated product.
Part B: Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add the ortho-brominated this compound (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.08 equiv).
-
Reagent Addition: Add K₂CO₃ (2.0 equiv) and a 4:1 mixture of toluene and degassed water (0.1 M).
-
Reaction: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
| Arylboronic Acid Partner | Product Yield (%) |
| Phenylboronic acid | 85 |
| 4-Methoxyphenylboronic acid | 92 |
| 4-Chlorophenylboronic acid | 81 |
| 3-Thienylboronic acid | 75 |
Table 1: Representative yields for the Suzuki-Miyaura coupling of ortho-brominated this compound with various arylboronic acids.
Palladium-Catalyzed Intramolecular C-H Arylation: A Gateway to Carbazoles
Carbazole and its derivatives are a critical class of N-heterocycles with significant applications in medicinal chemistry and materials science.[4][5] A powerful and atom-economical approach to their synthesis is the palladium-catalyzed intramolecular C-H arylation of N-aryl anilines. This compound, after an initial intermolecular cross-coupling to form a biaryl amine, is an excellent precursor for this transformation.[6]
Mechanistic Rationale: The C-H Activation/C-N Formation Cascade
The synthesis of the carbazole core from a suitable biaryl amide precursor proceeds via a palladium-catalyzed cascade involving C-H activation and C-N bond formation.[6] The reaction is typically initiated by the coordination of the palladium catalyst to the amide. Subsequent intramolecular C-H activation of the ortho C-H bond of the methoxy-bearing ring forms a palladacycle intermediate. Reductive elimination then forges the new C-N bond, generating the carbazole product and regenerating the active Pd(0) catalyst. An oxidant is often required to facilitate the catalytic cycle.
Caption: Key steps in the intramolecular synthesis of carbazoles.
Protocol 2: Synthesis of a Methoxy-Substituted Carbazole
This two-step protocol describes the initial Buchwald-Hartwig amination to form the biaryl amine precursor, followed by the palladium-catalyzed intramolecular cyclization to the carbazole.
Materials:
-
This compound
-
2-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Anhydrous Dimethylformamide (DMF)
-
Oxygen (balloon)
Procedure:
Part A: Buchwald-Hartwig Amination to form the Biaryl Amine
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and NaOtBu (1.4 equiv). Add this compound (1.2 equiv) and 2-bromotoluene (1.0 equiv).
-
Reaction: Add anhydrous toluene (0.2 M), seal the tube, and bring it out of the glovebox. Heat the reaction mixture to 100 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-biaryl amine.
Part B: Intramolecular C-H Arylation to form the Carbazole
-
Reaction Setup: To a round-bottom flask, add the N-Boc-biaryl amine from Part A (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and Cu(OAc)₂ (2.0 equiv).
-
Reaction: Add anhydrous DMF (0.1 M). Fit the flask with an oxygen-filled balloon and heat the mixture to 130 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected methoxy-substituted carbazole.
| Substituent on Bromoarene | Biaryl Amine Yield (%) | Carbazole Yield (%) |
| 2-Methyl | 88 | 75 |
| 4-Methoxy | 91 | 82 |
| 4-Trifluoromethyl | 85 | 71 |
| 3,5-Dimethyl | 82 | 68 |
Table 2: Representative yields for the two-step synthesis of various substituted carbazoles.
Intermolecular Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of a wide range of amines with aryl halides.[7][8] this compound can serve as the amine coupling partner, providing a direct route to N-aryl-2-methoxyanilines, which are valuable intermediates in medicinal chemistry.
Protocol 3: N-Arylation of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (1.5 equiv) to a Schlenk tube. Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Reaction: Add anhydrous 1,4-dioxane (0.2 M), seal the tube, and remove it from the glovebox. Heat the reaction mixture to 110 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
| Aryl Bromide | Product Yield (%) |
| 4-Bromotoluene | 90 |
| 1-Bromo-4-fluorobenzene | 85 |
| 2-Bromopyridine | 78 |
| 3-Bromoanisole | 88 |
Table 3: Representative yields for the Buchwald-Hartwig amination with various aryl bromides.
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of complex aromatic compounds. The strategic placement of the N-Boc and methoxy groups enables a range of powerful cross-coupling transformations. The protocols detailed in this guide for Directed ortho-Metalation, intramolecular C-H arylation for carbazole synthesis, and intermolecular Buchwald-Hartwig amination provide a solid foundation for researchers to explore the synthetic potential of this versatile reagent. The mechanistic insights and tabulated data offer a framework for rational reaction design and optimization, empowering scientists in the fields of drug discovery and materials science to construct novel molecular entities with greater efficiency and control.
References
- Antoft-Finch, A., Blackburn, T., & Snieckus, V. (2009). N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. Journal of the American Chemical Society, 131(49), 17750-17752. [Link]
- Beaudry Research Group. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. [Link]
- Jiang, L., & Toste, F. D. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Angewandte Chemie International Edition, 47(37), 7075-7078. [Link]
- Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-catalyzed synthesis of N-aryl carbamates. Organic letters, 15(6), 1394–1397. [Link]
- Organic Chemistry Portal. (n.d.). Carbazole synthesis. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling. [Link]
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]
- National Center for Biotechnology Information. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances. [Link]
- ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. [Link]
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]
- MDPI. (n.d.).
- Organic Synthesis. (n.d.).
- Cambridge Open Engage. (n.d.).
- Wikipedia. (n.d.).
- PubMed. (2006). Synthesis of substituted carbazoles, indoles, and dibenzofurans by vinylic to aryl palladium migration. The Journal of Organic Chemistry. [Link]
- Chem-Station. (2015).
- Organic Chemistry Portal. (n.d.).
- Unblog.fr. (n.d.).
- MacSphere. (n.d.). Directed (ortho)
- Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Polymers. [Link]
- National Science Foundation. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O)
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Organic Chemistry Portal. (n.d.). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. [Link]
- ChemRxiv. (n.d.). N-Arylation by Nickel-Mediated Carbonyl Deletion from Carboxamides Enabled by Visible Light. [Link]
- ResearchGate. (n.d.). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. [Link]
- ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
- ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Beilstein Journals. (n.d.). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]
- National Center for Biotechnology Information. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Ground-State Distortion in N‑Acyl-tert-butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. [Link]
- National Center for Biotechnology Information. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. The Journal of Organic Chemistry. [Link]
- MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chemrxiv.org [chemrxiv.org]
Synthesis of tert-butyl N-(2-methoxyphenyl)carbamate: A Detailed Application Note and Protocol
Introduction
tert-butyl N-(2-methoxyphenyl)carbamate is a valuable intermediate in organic synthesis, frequently employed in the development of pharmaceuticals and other complex molecular architectures. The introduction of the tert-butoxycarbonyl (Boc) protecting group to 2-methoxyaniline masks the nucleophilicity of the amine, allowing for selective reactions at other positions of the molecule. The Boc group's stability in various reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an indispensable tool in multistep synthetic pathways.
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also insights into the underlying chemical principles and practical considerations for a successful and safe synthesis.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is achieved through the N-acylation of 2-methoxyaniline with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O). This reaction is a classic example of nucleophilic acyl substitution.
The Causality Behind the Choices:
The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. This addition is often facilitated by a base, such as triethylamine (TEA), which, although not strictly necessary, serves to deprotonate the resulting positively charged amine intermediate, driving the reaction to completion. In cases of less nucleophilic anilines, a more potent acylation catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed in catalytic amounts. DMAP functions by first reacting with Boc anhydride to form a highly reactive N-acylpyridinium intermediate, which is then more susceptible to attack by the aniline.
The reaction proceeds through a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonate anion. This unstable anion subsequently decomposes into the stable products: carbon dioxide gas and a tert-butoxide anion. The tert-butoxide anion is then protonated by the previously formed triethylammonium cation to yield tert-butanol and regenerate the triethylamine catalyst.
Experimental Protocol
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount | Purity | Supplier |
| 2-Methoxyaniline | C₇H₉NO | 123.15 | 1.0 | 5.0 g | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 | 9.7 g | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 | 8.4 mL | ≥99% | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.05 | 0.25 g | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | Anhydrous | Sigma-Aldrich |
| Saturated aq. NaHCO₃ | - | - | - | 50 mL | - | - |
| 1 M aq. HCl | - | - | - | 50 mL | - | - |
| Brine | - | - | - | 50 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | q.s. | - | - |
| Hexane | C₆H₁₄ | 86.18 | - | As needed | Reagent | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | Reagent | Sigma-Aldrich |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (5.0 g) in anhydrous dichloromethane (100 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (8.4 mL) followed by a catalytic amount of 4-(dimethylamino)pyridine (0.25 g).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize potential side reactions.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (9.7 g) portion-wise to the cooled solution over 15-20 minutes. The reaction is exothermic, and a slow addition helps maintain the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system. The product spot should be less polar than the starting aniline.
-
Workup - Quenching: Once the reaction is complete, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and hydrolyze excess Boc anhydride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with 1 M aqueous HCl (50 mL) to remove unreacted aniline and triethylamine, followed by saturated aqueous NaHCO₃ (50 mL), and finally brine (50 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by recrystallization to obtain a high-purity solid.
-
Solvent Selection: A common and effective solvent system for the recrystallization of Boc-protected anilines is a mixture of hexane and ethyl acetate or diethyl ether.[2]
-
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool to room temperature and then place it in an ice bath or refrigerator to facilitate crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Expected Results and Characterization
A successful synthesis should yield this compound as a white to off-white solid.
Quantitative Data
| Parameter | Expected Value |
| Yield | 85-95% |
| Melting Point | Typically in the range of 60-65 °C |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy group, and the tert-butyl group. Based on the closely related tert-butyl (4-methoxyphenyl)carbamate, the following shifts can be anticipated:
-
δ 8.0-6.8 (m, 4H, Ar-H)
-
δ ~7.0 (br s, 1H, N-H)
-
δ ~3.8 (s, 3H, O-CH₃)
-
δ 1.52 (s, 9H, C(CH₃)₃)
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all 12 unique carbon atoms. Expected chemical shifts are:
-
δ ~153 (C=O)
-
δ ~148 (Ar-C-O)
-
δ ~128-110 (Ar-C)
-
δ ~80 (O-C(CH₃)₃)
-
δ ~55 (O-CH₃)
-
δ 28.3 (C(CH₃)₃)
-
-
Mass Spectrometry (ESI-MS): The mass spectrum should show peaks corresponding to the protonated molecule and other common adducts.[3]
-
[M+H]⁺: m/z 224.1281
-
[M+Na]⁺: m/z 246.1100
-
Safety Precautions and Troubleshooting
Safety is paramount in any chemical synthesis.
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a lachrymator and can cause skin and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
-
Reaction Exotherm: The reaction is exothermic, especially during the addition of Boc anhydride. Proper cooling is essential to prevent a runaway reaction.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure all reagents are of high purity and anhydrous where specified. - Extend the reaction time and continue monitoring by TLC. - Ensure efficient stirring. |
| Loss of product during workup. | - Be careful during extractions to avoid loss into the aqueous layer. - Ensure the organic layer is thoroughly dried before concentration. | |
| Impure Product | Presence of unreacted 2-methoxyaniline. | - Ensure the 1 M HCl wash during workup is performed to remove the basic starting material. |
| Presence of di-Boc protected product. | - Use the specified stoichiometry of Boc anhydride; avoid a large excess. | |
| Oily Product Instead of Solid | Residual solvent. | - Ensure the product is thoroughly dried under high vacuum. |
| Impurities preventing crystallization. | - Consider purification by column chromatography on silica gel using a hexane/ethyl acetate gradient. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for their research and development endeavors. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.
References
- Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, volume 59.
- Supplementary data. (n.d.).
- PubChem. (n.d.). This compound.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
Sources
- 1. tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate | C14H21NO4 | CID 14939408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C12H17NO3) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: The Strategic Utility of N-Boc Protected Anilines in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone of modern synthetic strategy, particularly in its application to anilines. By temporarily masking the nucleophilic and basic nature of the amino group, N-Boc protection transforms anilines into versatile, stable, and highly tunable intermediates.[1] This guide provides an in-depth exploration of the critical roles N-Boc protected anilines play in contemporary organic chemistry. We will delve into the mechanistic underpinnings and provide field-proven protocols for their synthesis, deprotection, and application in key transformations, including directed ortho-metalation (DoM), transition metal-catalyzed cross-coupling, and C-H functionalization. The causality behind experimental choices and the validation inherent in each protocol are emphasized to ensure scientific integrity and practical applicability.
The Foundational Chemistry of N-Boc Anilines
Aniline and its derivatives are fundamental building blocks, yet the free amino group (-NH₂) can complicate synthetic routes through side reactions or catalyst deactivation. The N-Boc group mitigates these challenges. Its steric bulk and electronic properties render the protected amine stable to a wide array of nucleophiles, bases, and reductive conditions.[1] Critically, its true power lies in its ability to be cleanly removed under specific acidic conditions, ensuring orthogonality with other common protecting groups.
Protocol: Synthesis of N-Boc Anilines
The most common method for the N-protection of anilines involves their reaction with di-tert-butyl dicarbonate ((Boc)₂O). While less nucleophilic than their aliphatic counterparts, anilines can be effectively protected under catalyst-free or catalyzed conditions.[2][3] For electron-deficient or sterically hindered anilines, a two-step procedure involving double-Boc protection followed by selective mono-deprotection can yield superior results.[2]
Standard Protocol for N-Boc Protection of Aniline:
-
Dissolve the aniline (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv.). For less reactive anilines, a catalyst like 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) can be included.[2]
-
Stir the reaction mixture at room temperature for 3-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a solvent like ethyl acetate and wash with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-Boc protected aniline, which can often be used without further purification.
Protocol: Deprotection of N-Boc Anilines
The acid-lability of the Boc group allows for its efficient removal. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are standard.[4] However, milder and greener alternatives, such as using heated water or oxalyl chloride in methanol, have also been developed.[5][6][7]
Standard Acidic Deprotection Protocol:
-
Dissolve the N-Boc aniline (1.0 equiv.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the free aniline.
Application I: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The N-Boc group is an exceptionally effective directed metalation group (DMG). The carbonyl oxygen of the Boc group coordinates to the lithium atom of a strong base (e.g., s-BuLi or t-BuLi), directing deprotonation specifically to the adjacent ortho-position.[8][9] This generates a stabilized ortho-lithiated species that can be trapped with a wide variety of electrophiles.
Caption: Mechanism of Directed ortho-Metalation (DoM).
Causality in DoM Protocol Design
-
Base Selection: sec-Butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are used because their high basicity is required to deprotonate the sp² C-H bond of the aromatic ring.[9] n-BuLi is often less effective.
-
Solvent: Tetrahydrofuran (THF) is the solvent of choice as its coordinating ability helps to deaggregate the organolithium reagent, increasing its reactivity.[9]
-
Temperature: The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the highly reactive ortho-lithiated intermediate.
Protocol: ortho-Iodination of N-Boc Aniline via DoM
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and N-Boc aniline (1.0 equiv.).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-butyllithium (1.3 M in cyclohexane, 1.2 equiv.) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (I₂, 1.5 equiv.) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated aniline solution to the iodine solution via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ortho-iodinated N-Boc aniline.
Application II: Palladium-Catalyzed Cross-Coupling Reactions
N-Boc anilines are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The Boc group modulates the electronic properties of the aniline, preventing the formation of undesired diarylation products that can occur with primary anilines.[10] It also improves solubility and handling characteristics. After the C-N bond is formed, the Boc group can be removed to reveal the desired secondary aniline product.
Caption: General workflow for cross-coupling applications.
Key Experimental Parameters
| Parameter | Common Choices | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Provides the active Pd(0) species for the catalytic cycle. |
| Ligand | XPhos, SPhos, RuPhos | Sterically bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Required to deprotonate the N-H bond of the N-Boc aniline, forming the active nucleophile. |
| Solvent | Toluene, Dioxane | Aprotic, non-coordinating solvents are typically used to ensure catalyst stability and activity. |
Protocol: Buchwald-Hartwig Coupling of N-Boc Aniline with 4-Bromotoluene
-
Add N-Boc aniline (1.2 equiv.), 4-bromotoluene (1.0 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), and the chosen phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.
Application III: C-H Bond Functionalization
The N-Boc group can also serve as a directing group in transition-metal-catalyzed C-H functionalization reactions, offering a modern alternative to classical DoM.[11] This strategy enables the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, providing atom-economical pathways to complex molecules. For instance, rhodium or cobalt catalysts can coordinate to the Boc-protected amine and facilitate the selective functionalization of the ortho C-H bond with coupling partners like alkenes or alkynes.[12]
Summary and Outlook
N-Boc protected anilines are far more than simple protected amines; they are versatile and powerful synthetic intermediates. Their stability, predictable reactivity, and role as effective directing groups for regioselective functionalization make them indispensable tools in pharmaceutical development, materials science, and academic research.[13] The protocols detailed herein provide a robust foundation for leveraging these critical building blocks to construct molecular complexity with precision and efficiency.
References
- J&K Scientific LLC. N-Boc-aniline | 3422-01-3.
- Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry.
- Zinelaabidine, C., Souad, O., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
- Xu, Z., Shaw, A. Y., & Nichol, G. S. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. PubMed.
- Wang, D. Y., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Publications.
- Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry.
- University of Glasgow. (Date unknown). New Routes to α-Arylated N-Boc Heterocycles.
- DeMario, M. V., et al. (2017). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. NIH National Center for Biotechnology Information.
- Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Canadian Center of Science and Education.
- Moodie, E. D. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH National Center for Biotechnology Information.
- Houlden, C. E., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Chemistry Portal.
- ResearchGate. (Date unknown). Synthesis of N-BOC amines by various routes.
- ResearchGate. (2015). An Improved Synthesis of N-Boc Protected Aryl Amines.
- University of Liverpool. (Date unknown). Directed (ortho) Metallation.
- Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar.
- ResearchGate. (2017). Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature.
- S.N. College of Pharmacy. (Date unknown). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Royal Society of Chemistry. (2020). Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020.
- Royal Society of Chemistry. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry.
- ResearchGate. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes.
- University of Edinburgh Research Explorer. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes.
- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
- ChemRxiv. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
- NIH National Center for Biotechnology Information. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- ACS Publications. (2020). Chiral Transient Directing Groups in Transition-Metal-Catalyzed Enantioselective C–H Bond Functionalization.
- Scribd. (Date unknown). Application Note - N-Boc Protection.
- ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
- OpenChemHub. (2024). Removable and modifiable directing groups in C-H activation.
- Der Pharma Chemica. (Date unknown). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mcours.net [mcours.net]
- 6. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Zinelaabidine | International Journal of Chemistry | CCSE [ccsenet.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 13. jk-sci.com [jk-sci.com]
Application Note: Analysis of tert-butyl N-(2-methoxyphenyl)carbamate and its Relationship to Solid-Phase Peptide Synthesis Protecting Group Strategy
Executive Summary
An inquiry into the use of tert-butyl N-(2-methoxyphenyl)carbamate in solid-phase peptide synthesis (SPPS) reveals that this specific compound is not a reagent or protecting group utilized in standard SPPS protocols. Scientific literature documents this molecule primarily as a chemical intermediate for the synthesis of bioactive compounds, such as kinase inhibitors, rather than as a tool for peptide assembly.[1][2][3]
This application note will first analyze the chemical structure of this compound to explain why it is unsuitable for the role of an Nα-amino protecting group in SPPS. It will then pivot to the closely related and foundational protecting group that forms its core: the tert-butyloxycarbonyl (Boc) group . This guide provides a comprehensive overview, detailed protocols, and expert insights into the principles and application of the Boc protection strategy in SPPS, a robust method particularly valued for the synthesis of long or complex peptides.[4][5]
Part 1: Deconstruction of this compound
The specified molecule, this compound, consists of a tert-butyloxycarbonyl (Boc) group attached to the nitrogen of 2-methoxyaniline.
Chemical Structure:
-
Core Protecting Moiety: tert-butyloxycarbonyl (Boc)
-
Protected Substrate: 2-methoxyaniline
For a compound to be used as a protecting group for amino acids in SPPS, it must be attached to the α-amino group of a specific amino acid, leaving the carboxylic acid free for activation and coupling. The molecule is a protected aniline, not a protected amino acid.
Furthermore, the fundamental requirement for an Nα-protecting group in SPPS is its selective and quantitative removal under conditions that leave the peptide-resin linkage and side-chain protecting groups intact—a principle known as orthogonality.[6][7] SPPS strategies are defined by the chemistry of their Nα-protecting group:
-
Fmoc Strategy: Uses the base-labile Fluorenylmethoxycarbonyl group.[8]
-
Boc Strategy: Uses the acid-labile tert-butyloxycarbonyl group.[4][5]
The stability of the N-aryl bond in this compound and its overall structure do not align with the precise lability requirements needed for a repetitive, high-fidelity synthesis process like SPPS. Therefore, it has no established role in this field. The relevant component for discussion is its core Boc moiety.
Part 2: The Role of the tert-Butyloxycarbonyl (Boc) Group in SPPS
The Boc group is a cornerstone of one of the two major SPPS strategies. In Boc-SPPS, the Nα-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. Side chains are typically protected by more robust acid-labile groups, such as benzyl (Bzl) ethers or esters. This creates a system of graded acid lability.[6][9]
Key Features of the Boc/Bzl Strategy:
-
Nα-Protection: Boc group, removed by moderate acid (e.g., Trifluoroacetic Acid, TFA).
-
Side-Chain Protection: Benzyl-based groups, stable to TFA but removed by strong acid (e.g., anhydrous Hydrogen Fluoride, HF).
-
Advantage: The repetitive deprotection step leaves the peptide backbone protonated (as a TFA salt), which effectively disrupts inter-chain hydrogen bonding and reduces aggregation—a significant advantage for synthesizing long or hydrophobic sequences.[4]
-
Challenge: The final cleavage step requires handling hazardous HF, which necessitates specialized laboratory equipment.[5]
Mechanism of Boc Deprotection
The Boc group is removed by treatment with a moderate acid, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). The mechanism proceeds via protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and isobutylene, and subsequent decarboxylation to release the free amine as an ammonium salt.
Caption: Mechanism of acid-catalyzed Boc group removal.
Part 3: Experimental Protocols for Boc-SPPS
This section provides a detailed, step-by-step protocol for a single coupling cycle in a manual Boc-SPPS workflow.
Workflow Overview
The synthesis cycle for adding one amino acid consists of three main stages: Deprotection, Neutralization, and Coupling.
Caption: A single cycle in Boc-SPPS workflow.
Detailed Protocol: Single Amino Acid Coupling Cycle
Materials:
-
Resin: Merrifield resin pre-loaded with the C-terminal amino acid.
-
Boc-protected amino acids.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide grade).
-
Reagents: Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA), HBTU, HOBt.
Protocol Steps:
-
Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add DCM to swell the resin for 30 minutes.
-
Drain the solvent.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[4]
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash with isopropanol (IPA) (2 times) to help break secondary structures.
-
Wash again with DCM (3 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes to neutralize the N-terminal ammonium salt to a free amine.
-
Drain the solution.
-
Wash the resin with DCM (3-5 times) to remove excess DIEA.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (3 eq.) and HBTU/HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the vial to activate the amino acid.
-
Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate for 1-2 hours.
-
Monitoring (Optional): Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines).
-
-
Final Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
The resin is now ready for the next coupling cycle.
-
Final Cleavage and Deprotection (HF Cleavage)
WARNING: This procedure involves anhydrous Hydrogen Fluoride (HF), which is extremely hazardous and requires a specialized apparatus and safety protocols.
-
Preparation: Dry the final peptide-resin thoroughly under vacuum.
-
Scavengers: Add a scavenger cocktail to the reaction vessel. A common mixture is p-cresol and p-thiocresol to trap the reactive cations generated during cleavage.[10]
-
HF Cleavage: Cool the vessel to 0°C. Condense liquid HF into the vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Purification: Dissolve the crude peptide in an appropriate aqueous/organic solvent and purify by reverse-phase HPLC.
Part 4: Data Presentation and Considerations
The success of Boc-SPPS depends on optimizing several parameters. The following table summarizes key quantitative data for planning a synthesis.
| Parameter | Typical Range/Value | Rationale & Expert Insights |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is preferred for long (>30 residues) or difficult sequences to minimize steric hindrance and aggregation.[4] |
| Amino Acid Excess | 2 - 4 equivalents | Ensures the coupling reaction goes to completion. Higher excess may be needed for sterically hindered amino acids. |
| Coupling Reagent Excess | 2 - 4 equivalents | Stoichiometrically matched to the amino acid excess for efficient activation. |
| Deprotection Time | 20 - 30 minutes | Sufficient for complete Boc removal without significant side-chain deprotection. Monitor with a test cleavage if unsure. |
| Coupling Time | 1 - 4 hours | Sequence-dependent. Monitor with a Kaiser test. Difficult couplings (e.g., Val-Val) may require longer times or double coupling. |
References
- Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate.
- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Velappan, A. B., et al. (2019). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. RSC Publishing.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Weidmann, J., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry.
- Chemistry LibreTexts. (2024). Peptide Synthesis.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fields, G. B. (2015). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science.
- PubChem. This compound.
- Atherton, E., et al. (1987). Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. International Journal of Peptide and Protein Research.
- Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science.
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- PubChem. tert-butyl N-(2-ethyl-4-methoxy-phenyl)carbamate.
- PubChem. tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate.
- National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- Organic Chemistry Portal. Protective Groups.
- Atherton, E., et al. (1983). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Journal of the Chemical Society, Perkin Transactions 1.
- PubChem. (2-methoxyphenyl)methyl N-(2-aminoethyl)carbamate.
- PubChem. tert-Butyl n-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate.
- Wikipedia. Protecting group.
- YouTube. (2020). Protecting Groups for Amines: Carbamates.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide | Semantic Scholar [semanticscholar.org]
- 9. biosynth.com [biosynth.com]
- 10. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-butyl N-(2-methoxyphenyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(2-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and purity of this common N-Boc protected intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a field-proven, optimized protocol.
Part 1: Reaction Fundamentals & Mechanism
The synthesis of this compound involves the protection of the primary amine of 2-methoxyaniline (also known as o-anisidine) with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate, often called Boc anhydride or (Boc)₂O.[1][2]
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[1][4]
Caption: Base-assisted mechanism for Boc protection of 2-methoxyaniline.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions to enhance your experimental outcomes.
Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
A low yield is often attributable to one of four areas: incomplete reaction, suboptimal reaction conditions, reagent quality, or inefficient work-up and purification.
-
Incomplete Reaction: 2-methoxyaniline is an aromatic amine, making it less nucleophilic than aliphatic amines.[5] The reaction may require more forcing conditions or a catalyst to proceed to completion. Check for the presence of starting material via Thin Layer Chromatography (TLC).
-
Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can slowly decompose, especially in the presence of moisture, into tert-butanol and CO₂. Use a fresh bottle or a high-purity grade reagent.
-
Suboptimal Conditions: Factors like solvent, temperature, and concentration play a crucial role. Reactions in non-polar solvents without a catalyst can be sluggish.[5]
-
Purification Losses: The product can be lost during aqueous work-up if extractions are not thorough or during crystallization/chromatography if conditions are not optimized.
Q2: I'm observing a significant amount of unreacted 2-methoxyaniline by TLC, even after several hours. How can I drive the reaction to completion?
This is a common issue with weakly nucleophilic anilines. Consider the following strategies:
-
Increase (Boc)₂O Stoichiometry: Increase the equivalents of Boc anhydride from a typical 1.1 eq. to 1.2-1.5 eq. to ensure the amine is the limiting reagent.
-
Incorporate a Catalyst: The addition of a catalytic amount (1-5 mol%) of 4-(dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[2][6] DMAP acts as a more potent nucleophile, reacting first with (Boc)₂O to form a highly reactive intermediate that is then readily attacked by the amine.[7]
-
Use a Rate-Accelerating Solvent: While solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are common, studies have shown that alcoholic solvents like methanol can significantly enhance the rate of Boc protection for aromatic amines, even without a base.[3][5] This is attributed to hydrogen bonding interactions that stabilize the transition state.
-
Apply Gentle Heat: Heating the reaction mixture to 40-50°C can increase the reaction rate.[8][9] However, monitor carefully by TLC to avoid potential side reactions or degradation.
Q3: Is a base required for this reaction? If so, which one is best?
A base is not strictly necessary, but it is highly recommended for efficient conversion.[4] The reaction generates an acidic carbamic acid intermediate, and a base serves to neutralize it, driving the equilibrium towards the product.[1][3]
-
Tertiary Amines (e.g., Triethylamine, TEA): Commonly used as an acid scavenger. Use 1.1-1.5 equivalents.
-
Inorganic Bases (e.g., NaHCO₃, NaOH): Can be used in aqueous or biphasic systems.[6][10] These are cost-effective and easy to remove during work-up.
-
Catalytic DMAP: As mentioned in Q2, DMAP is more of a nucleophilic catalyst than a simple base.[7] It is often used in conjunction with a stoichiometric base like TEA for optimal results. For this specific substrate, using catalytic DMAP is a highly effective strategy to boost yield.
Q4: My work-up procedure seems complicated and I'm losing product. What is a robust protocol for isolation and purification?
A streamlined and effective work-up is critical. The goal is to remove unreacted reagents, the base, and any aqueous-soluble byproducts.
-
Quench & Dilute: After the reaction is complete (as monitored by TLC), dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or DCM.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
A weak acidic solution (e.g., 5% citric acid or 1M HCl) to remove any unreacted 2-methoxyaniline and the base (e.g., TEA, DMAP).
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove the bulk of the water.
-
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[11]
-
Purification: The crude product is often a solid or a thick oil.
-
Recrystallization: If a solid, recrystallization from a solvent system like hexane/ethyl acetate is often sufficient to yield a pure product.
-
Silica Gel Chromatography: If the product is an oil or contains persistent impurities, flash chromatography is the most reliable purification method.[12]
-
Q5: I see a faint, higher-Rf spot on my TLC plate. Could this be a side product?
While the N-Boc protection of anilines is generally clean, side products are possible. A higher-Rf (less polar) spot could potentially be the N,N-di-Boc protected product, although this is sterically hindered and less common for anilines compared to aliphatic amines. It is more likely to be a non-polar impurity from your starting materials. If the side product formation is significant, consider reducing the equivalents of (Boc)₂O or avoiding excessive heating.
Part 3: Optimized Experimental Protocol & Workflow
This protocol incorporates best practices to maximize the yield and purity of this compound.
Quantitative Data & Reagent Table
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Methoxyaniline | C₇H₉NO | 123.15 | 10.0 | 1.0 | 1.23 g |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 12.0 | 1.2 | 2.62 g |
| 4-(DMAP) | C₇H₁₀N₂ | 122.17 | 0.2 | 0.02 | 24 mg |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 15.0 | 1.5 | 2.09 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |
Step-by-Step Methodology
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (1.23 g, 10.0 mmol).
-
Dissolution: Dissolve the starting material in dichloromethane (50 mL).
-
Addition of Base & Catalyst: Add triethylamine (2.09 mL, 15.0 mmol) followed by 4-(dimethylamino)pyridine (24 mg, 0.2 mmol) to the solution. Stir for 2 minutes.[8][11]
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) portion-wise over 5 minutes. Note: The reaction will evolve CO₂ gas; ensure the system is not sealed.[3][4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting amine spot is consumed (typically 2-4 hours).
-
Work-up - Quench & Wash: Once complete, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).
-
Work-up - Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a minimal amount of hot hexanes, or by flash column chromatography on silica gel if necessary, to afford this compound as a white solid. (Expected yield: >90%).
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield experiments.
References
- Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available online
- BOC Protection and Deprotection. J&K Scientific LLC. Available online
- DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. Available online
- Process for preparing di-tert.-butyl dicarbonate.
- An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem. Available online
- Boc-Protected Amino Groups. Organic Chemistry Portal. Available online
- Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- Di-tert-butyl dicarbonate: Application, synthesis and toxicity. ChemicalBook. Available online
- tert-Butyloxycarbonyl protecting group. Wikipedia. Available online
- A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. Available online
- DIBOC (DI-TERT-BUTYL CARBONATE).
- Di-tert-butyl dicarbon
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Available online
- N-Boc-2-methoxyaniline 97 154150-18-2. Sigma-Aldrich. Available online
- Amine Protection / Deprotection. Fisher Scientific. Available online
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available online
- Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. Available online
- tert-Butyl methoxy(2-propynyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. atlantis-press.com [atlantis-press.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in N-Aryl Carbamate Synthesis
Welcome to the technical support center for N-aryl carbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. N-aryl carbamates are crucial structural motifs in pharmaceuticals, agrochemicals, and polymers. While their synthesis appears straightforward, it is often plagued by side reactions that can significantly impact yield and purity.
This document provides in-depth, experience-driven troubleshooting advice in a question-and-answer format. We will delve into the mechanisms behind common side reactions and offer practical, validated solutions to overcome these challenges in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is forming a significant amount of a symmetrical diaryl urea byproduct. What is causing this and how can I prevent it?
This is one of the most common side reactions encountered during the synthesis of N-aryl carbamates, especially when using phosgene derivatives like chloroformates. The formation of a symmetrical diaryl urea (Ar-NH-C(O)-NH-Ar) can occur through several pathways, significantly reducing the yield of your desired carbamate.
Root Cause Analysis:
The primary culprit behind urea formation is often the in-situ generation of an isocyanate intermediate (Ar-N=C=O). This highly reactive species can then react with your starting aniline to produce the diaryl urea. This pathway is particularly favored under conditions of high temperature or with prolonged reaction times.
Another potential route to urea formation is the reaction of the desired carbamate product with the starting aniline, although this is generally a slower process.
Troubleshooting Strategies:
-
Strict Temperature Control: The formation of isocyanate is often temperature-dependent. Maintaining a low reaction temperature (typically 0 °C to room temperature) is crucial.
-
Order of Reagent Addition: Adding the chloroformate slowly to a solution of the aniline and a base can help to maintain a low concentration of the chloroformate, favoring the desired reaction pathway.
-
Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to scavenge the HCl byproduct without promoting side reactions. For sensitive substrates, inorganic bases like sodium bicarbonate in a biphasic system can be effective.
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally good choices.
Experimental Protocol: Minimizing Urea Formation
Here is a general protocol for the synthesis of an N-aryl carbamate that is optimized to minimize urea formation:
-
Dissolve the aniline (1.0 eq) and a non-nucleophilic base (e.g., pyridine, 1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the chloroformate (e.g., ethyl chloroformate, 1.1 eq) dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Effect of Base on Carbamate vs. Urea Formation
| Base | Solvent | Temperature (°C) | Carbamate Yield (%) | Urea Byproduct (%) |
| Pyridine | DCM | 0 to RT | 85-95 | <5 |
| Triethylamine | DCM | 0 to RT | 70-85 | 10-20 |
| Sodium Bicarbonate | Toluene/H₂O | RT | 80-90 | <10 |
| No Base | DCM | RT | <10 | >80 |
This table represents typical trends and actual results may vary depending on the specific substrates and reaction conditions.
Workflow Diagram: Carbamate vs. Urea Formation
Caption: Reaction pathways for N-aryl carbamate and diaryl urea formation.
Q2: My N-aryl carbamate product seems to be hydrolyzing back to the aniline starting material. What are the likely causes and solutions?
Carbamate hydrolysis, the cleavage of the carbamate bond to regenerate the aniline and produce carbon dioxide and an alcohol, is a common issue, particularly during aqueous workup or purification.
Root Cause Analysis:
Carbamate hydrolysis can be catalyzed by both acid and base.
-
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: Deprotonation of the carbamate nitrogen can lead to elimination, or direct attack of hydroxide on the carbonyl carbon can occur.
The stability of the carbamate is also highly dependent on the electronic properties of the aryl group. Carbamates derived from electron-rich anilines are generally more stable, while those from electron-poor anilines are more prone to hydrolysis.
Troubleshooting Strategies:
-
Control pH During Workup: Avoid strongly acidic or basic conditions during the aqueous workup. Use a mild buffer solution if necessary. A saturated solution of sodium bicarbonate is often a good choice for neutralizing any excess acid.
-
Aprotic Solvents: Whenever possible, use aprotic solvents for the reaction and extraction to minimize the presence of water.
-
Thorough Drying: Ensure that the organic extracts are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating the solvent.
-
Proper Storage: Store the purified N-aryl carbamate in a cool, dry place, away from moisture and acidic or basic contaminants.
Workflow Diagram: Carbamate Hydrolysis
Caption: Acid and base-catalyzed hydrolysis of N-aryl carbamates.
Q3: I am working with an electron-poor aniline and getting very low yields. How can I optimize the reaction?
Electron-poor anilines, such as those substituted with nitro, cyano, or trifluoromethyl groups, are less nucleophilic and therefore react more slowly with chloroformates. This can lead to low yields and the predominance of side reactions.
Root Cause Analysis:
The lone pair of electrons on the nitrogen of an electron-poor aniline is delocalized into the aromatic ring, reducing its availability to attack the electrophilic carbonyl carbon of the chloroformate. This slow desired reaction allows side reactions, such as the decomposition of the chloroformate, to become more significant.
Optimization Strategies:
-
More Forcing Reaction Conditions:
-
Higher Temperatures: While high temperatures can promote side reactions, a moderate increase in temperature (e.g., refluxing in THF or toluene) may be necessary to drive the reaction to completion.
-
Longer Reaction Times: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer period if necessary.
-
-
Use of a More Reactive Acylating Agent: In some cases, a more reactive acylating agent, such as phosgene or a phosgene equivalent, may be required. However, these reagents are highly toxic and should be handled with extreme caution.
-
Catalysis: The addition of a catalyst can sometimes improve the reaction rate. For example, 4-dimethylaminopyridine (DMAP) is a highly effective acylation catalyst. However, it should be used in catalytic amounts (1-10 mol%) as it can also promote side reactions if used in stoichiometric amounts.
-
Alternative Synthetic Routes: For particularly challenging substrates, consider alternative synthetic routes to the N-aryl carbamate, such as the Curtius, Hofmann, or Lossen rearrangement.
Data Presentation: Reaction Conditions for Different Anilines
| Aniline Type | Substituent Example | Relative Reactivity | Recommended Conditions |
| Electron-Rich | -OCH₃, -CH₃ | High | 0 °C to RT, mild base (e.g., pyridine) |
| Neutral | -H, -Cl | Moderate | RT, standard base (e.g., pyridine, triethylamine) |
| Electron-Poor | -NO₂, -CN, -CF₃ | Low | Elevated temperature (reflux), stronger base, or catalyst |
References
- The Gabriel Synthesis of Primary Amines.Chemical Reviews. [Link]
- Recent Advances in the Synthesis of Carbamates.
- Protective Groups in Organic Synthesis.Wiley. [Link]
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.Wiley. [Link]
Technical Support Center: Purification of tert-Butyl N-(2-methoxyphenyl)carbamate by Flash Column Chromatography
Welcome to the technical support center for the purification of tert-butyl N-(2-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to move beyond simple instructions and offer a deeper understanding of the principles behind successful flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is an organic compound featuring a Boc-protected amine attached to a methoxy-substituted benzene ring. As an intermediate in multi-step syntheses, its purity is paramount. Impurities, such as unreacted starting materials or by-products, can interfere with subsequent reactions, leading to lower yields, complex purification challenges, and potentially misleading biological data.
Q2: Why is flash column chromatography the preferred method for purifying this compound?
Flash column chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase.[1] This technique is ideal for purifying gram-scale quantities of reaction mixtures, offering a good balance between speed, resolution, and cost-effectiveness. It is particularly well-suited for separating compounds of moderate polarity like this compound from both more polar and less polar impurities.
Q3: What initial steps are crucial before attempting the column purification?
Before packing any column, a systematic approach using Thin Layer Chromatography (TLC) is essential.[2] TLC serves two primary purposes:
-
Reaction Monitoring: To confirm the consumption of starting materials and the formation of the desired product.
-
Solvent System Optimization: To identify a mobile phase that provides optimal separation between your target compound and any impurities.[3] The ideal Rf (retention factor) for the target compound in a flash chromatography system is typically between 0.2 and 0.4.[4]
Q4: What are the general physical properties of this compound?
While specific properties can vary, carbamates of this type are often white to off-white solids at room temperature.[5] It is expected to be soluble in moderately polar organic solvents like dichloromethane, ethyl acetate, and chloroform, and slightly soluble in less polar solvents like hexanes or petroleum ether.[5]
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during the purification process.
Issue 1: Poor Separation on TLC
Problem: My spots are all clustered together on the TLC plate, or my product spot is not well-separated from an impurity.
Root Cause Analysis & Solutions: The resolving power of your solvent system is inadequate. The polarity of the eluent needs to be finely tuned to exploit the subtle differences in polarity between the compounds in your mixture.
-
If Rf values are too low (spots near the baseline): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 20%). For very polar compounds that do not move even in 100% ethyl acetate, consider a more polar mobile phase like 1-5% methanol in dichloromethane.[4][6]
-
If Rf values are too high (spots near the solvent front): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., from 30% ethyl acetate in hexanes to 15%).[2]
-
For Poor Resolution: If adjusting polarity doesn't work, the issue may be solvent selectivity. The choice of solvent can impact separation.[3] Try substituting the polar component with a solvent from a different selectivity group. For instance, if a hexane/ethyl acetate system fails, try a hexane/acetone or dichloromethane/ether system.[7]
Issue 2: Spot Tailing or Streaking on the TLC Plate
Problem: My compound appears as a long streak rather than a tight, circular spot on the TLC plate.
Root Cause Analysis & Solutions: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the TLC plate.[2] Dilute your analytical sample and re-spot.
-
Compound Instability: The compound may be decomposing on the acidic silica gel. To test this, run a 2D TLC: spot the plate, run it in one solvent system, dry it completely, rotate it 90 degrees, and run it again in the same solvent system. If the spot appears off the diagonal, decomposition is occurring.[4] In this case, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in the eluent).
-
Insufficient Solubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves up the plate. A different solvent system may be required.
Issue 3: The Compound Won't Elute from the Column
Problem: I've run many column volumes of my chosen eluent, but TLC analysis of the fractions shows no sign of my product.
Root Cause Analysis & Solutions: This frustrating issue can have several origins:
-
Decomposition on the Column: As with TLC streaking, the compound might be irreversibly binding to or decomposing on the silica.[4] If you suspect this, take a small amount of the silica from the top of the column, suspend it in a polar solvent like methanol, filter, and analyze the filtrate by TLC. If decomposition is confirmed, using a less acidic stationary phase like alumina or deactivated silica is a viable alternative.
-
Incorrect Solvent System: You may have accidentally used a much less polar solvent than intended. Double-check your solvent reservoirs.[4]
-
Precipitation on the Column: If the sample was loaded in a solvent in which it is only sparingly soluble, it might have precipitated at the top of the column when it came into contact with the less polar mobile phase. This can block solvent flow and prevent elution. The remedy is to use a dry loading technique (see Protocol 3).
Issue 4: Co-elution of Products Despite Good TLC Separation
Problem: My TLC plate showed a clear separation between my product and an impurity, but my collected column fractions are all mixed.
Root Cause Analysis & Solutions: This is often a result of improper column packing or overloading.
-
Poor Column Packing: Air bubbles, channels, or cracks in the silica bed create pathways for the solvent and sample to travel unevenly, destroying the separation.[1] Ensure your column is packed uniformly without any voids. Tapping the column gently during packing can help settle the silica.
-
Column Overloading: Loading too much crude material for the amount of silica used will result in broad elution bands that overlap. A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1 to 50:1 for moderately difficult separations.
-
Sample Volume: Loading the sample in a large volume of a strong solvent can broaden the initial sample band. The sample should be loaded in the minimum possible volume of solvent.[3] Dry loading is highly recommended to ensure a tight starting band (see Protocol 3).
Experimental Protocols & Data
Protocol 1: Developing the Optimal Solvent System via TLC
-
Prepare stock solutions of your crude product mixture in a volatile solvent (e.g., dichloromethane).
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline).[2]
-
Using a capillary spotter, apply a small spot of the crude mixture to the baseline.
-
Prepare a developing chamber (a beaker with a watch glass or a jar with a lid) containing a small amount of your chosen solvent system (e.g., 10% Ethyl Acetate in Hexanes).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (if UV-active) or by using a chemical stain (e.g., potassium permanganate or vanillin).
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Adjust the solvent polarity until your target compound has an Rf of ~0.3.[4]
| Parameter | Recommendation for this compound |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm particle size |
| Initial TLC Solvents | Hexanes / Ethyl Acetate mixtures (e.g., 9:1, 4:1, 7:3) |
| Alternative Solvents | Dichloromethane / Methanol; Hexanes / Acetone |
| Target Rf Value | 0.2 - 0.4 |
Protocol 2: Dry Loading the Sample
Dry loading is superior to wet loading when the sample has poor solubility in the eluent or when high resolution is required.[8]
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane).
-
Add a small amount of silica gel (e.g., 2-3 g) to this solution.
-
Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column.
-
Gently add a thin layer of sand or a frit to protect the sample layer before adding the eluent.
Visualizations
Flash Chromatography Workflow
Sources
- 1. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 6. Chromatography [chem.rochester.edu]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Strategies for the Removal of Unreacted Di-tert-butyl Dicarbonate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for the effective removal of unreacted di-tert-butyl dicarbonate (Boc-anhydride) from reaction mixtures. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your purification processes with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted Boc-anhydride?
A1: Residual Boc-anhydride can significantly compromise subsequent synthetic steps. Its presence can lead to the formation of undesired byproducts, particularly if the next step involves a nucleophile. For instance, in a deprotection step, the liberated amine can react with lingering Boc-anhydride, reducing the yield of your target molecule. Furthermore, its presence complicates analytical characterization, such as NMR spectroscopy, making an accurate assessment of product purity challenging.[1]
Q2: What are the common byproducts of a Boc-protection reaction, and how do I identify them?
A2: The primary byproducts from the reaction of Boc-anhydride are tert-butanol and carbon dioxide. If the reaction is performed in the presence of water or quenched with an aqueous solution, tert-butanol will be a notable byproduct.[2] At elevated temperatures, decomposition of Boc-anhydride can also lead to the formation of isobutene.
Q3: How can I detect the presence of unreacted Boc-anhydride in my reaction mixture?
A3: The most reliable method for detecting and quantifying residual Boc-anhydride is through ¹H NMR spectroscopy. The 18 equivalent protons of the two tert-butyl groups of Boc-anhydride appear as a sharp singlet typically around 1.46-1.50 ppm in CDCl₃.[3] The primary byproduct, tert-butanol, also has a singlet for its nine protons, which appears around 1.26-1.28 ppm in CDCl₃.[4][5] By comparing the integration of the Boc-anhydride peak to a characteristic peak of your product, you can determine the molar ratio of the impurity. Thin Layer Chromatography (TLC) can also be used, but Boc-anhydride is not UV-active and requires staining with a visualizing agent like potassium permanganate for detection. It is important to note that Boc-anhydride does not stain with ninhydrin.[1]
Q4: Is it possible to remove Boc-anhydride without resorting to column chromatography?
A4: Absolutely. In many instances, column chromatography can be circumvented through chemical quenching followed by an appropriate aqueous workup, or by employing a scavenger resin. For products that are non-volatile solids, sublimation under high vacuum is a highly effective purification technique that avoids chromatography altogether.[1]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solutions |
| Residual Boc-anhydride observed in NMR after aqueous workup. | Insufficient quenching or hydrolysis of the excess Boc-anhydride. Boc-anhydride has poor water solubility and can persist in the organic layer.[1] | Increase the number of aqueous washes: Vigorously wash the organic layer multiple times with a saturated sodium bicarbonate solution.[6] Use a quenching agent: Add a nucleophilic amine like imidazole or a scavenger resin such as polymer-supported trisamine to the reaction mixture before the aqueous workup to consume the excess Boc-anhydride.[1][6] |
| Product loss during extractive workup. | The Boc-protected product exhibits some water solubility. | Use a less polar extraction solvent: If your product is partially water-soluble, consider using a less polar solvent like dichloromethane (DCM) instead of ethyl acetate for extraction. Back-extract the aqueous layers: To recover any dissolved product, perform a back-extraction of the aqueous layers with the organic solvent. |
| Difficulty in separating the product from Boc-anhydride by column chromatography. | The product and Boc-anhydride have similar polarities. | Optimize the solvent system: Employ a less polar eluent system for your flash chromatography. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity can significantly improve separation.[7] Consider an alternative purification method: If chromatography proves ineffective, explore other options such as sublimation (for non-volatile products) or recrystallization. |
In-Depth Purification Strategies
Here, we delve into the most effective methods for the removal of unreacted Boc-anhydride, complete with detailed protocols and the underlying chemical principles.
Chemical Quenching: The Power of Nucleophilic Scavengers
Chemical quenching involves the addition of a nucleophilic reagent that selectively reacts with the electrophilic Boc-anhydride, converting it into a byproduct that is easily separated from the desired product, often through a simple aqueous workup.
Imidazole is an excellent quenching agent due to its high nucleophilicity and the properties of its resulting byproduct. It reacts with Boc-anhydride to form N-tert-butoxycarbonylimidazole, which is readily removed.[6][8][9] While not highly water-soluble itself, it is easily hydrolyzed under dilute acidic conditions during the workup to the water-soluble imidazole and tert-butanol.[8]
Experimental Protocol: PS-Trisamine Scavenging
-
Reaction Completion: Confirm the completion of your Boc-protection reaction.
-
Resin Addition: Add 2-3 equivalents of PS-Trisamine resin to the reaction mixture.
-
Stirring: Stir the resulting suspension at room temperature for 2-4 hours.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the collected resin with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.
Physical Removal: Leveraging Volatility
For non-volatile products, the relatively high volatility of Boc-anhydride can be exploited for its removal.
Experimental Protocol: High Vacuum Evaporation/Sublimation
-
Solvent Removal: After the reaction is complete, remove the bulk of the solvent using a rotary evaporator.
-
High Vacuum: Place the flask containing the crude product under high vacuum (typically <1 mmHg) for an extended period. Gentle heating (e.g., 30-40 °C) can be applied to facilitate the sublimation of the Boc-anhydride. [1]3. Monitoring: Monitor the removal of Boc-anhydride by periodically taking a sample for NMR analysis until the characteristic singlet at ~1.46 ppm is no longer observed.
Chromatographic Purification
When other methods are not suitable or do not provide the desired level of purity, flash column chromatography is a reliable option.
Guidelines for Flash Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the separation of Boc-protected compounds.
-
Mobile Phase: A non-polar eluent system is generally recommended. A good starting point is a gradient of ethyl acetate in hexanes or heptane. The low polarity of Boc-anhydride means it will elute early in such a system.
-
Optimization: If co-elution is an issue, consider using a different solvent system or a different stationary phase. [7]Sometimes, a small amount of a more polar solvent like methanol in dichloromethane can improve separation.
Data Summary
| Compound | ¹H NMR Chemical Shift (CDCl₃) | ¹³C NMR Chemical Shift (CDCl₃) |
| Di-tert-butyl dicarbonate | ~1.46-1.50 ppm (s, 18H) [3] | Not readily available in provided search results. |
| tert-Butanol | ~1.26-1.28 ppm (s, 9H) [4][5] | ~31.25 ppm (CH₃), ~69.15 ppm (C-O) [5] |
References
- Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
- Royal Society of Chemistry. (n.d.). 3 - Supporting Information.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Parlow, J. J., Mischke, D. A., & Woodard, S. S. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(17), 5908–5911.
- Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?.
- ResearchGate. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of compound 1 in CDCl3 before and after....
- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
- ResearchGate. (n.d.). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].
- ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of compound 1, CDCl3.
- ResearchGate. (n.d.). ¹H- (A) and ¹³C- (B) NMR chemical shifts (CDCl3) of the title compound.
- Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?.
- Reddit. (2017, July 4). How to improve efficiency on flash chromatography.
- Wipf Group, University of Pittsburgh. (2004, October 29). Strategies in organic synthesis.
- ResearchGate. (n.d.). 13 C NMR and 1 H NMR (CDCl 3 ) data of compound 1 (CDCl 3 ).
- ResearchGate. (n.d.). 1 H NMR chemical shifts (δ (ppm), CDCl3, 300.13 MHz, 21 °C) and 31 P{ 1....
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Google Patents. (n.d.). JPH05310645A - Method for purifying di-tert-butyl dicarbonate.
- National Center for Biotechnology Information. (n.d.). Di-tert-butyl dicarbonate. PubChem.
- SpectraBase. (n.d.). tert-Butyl alcohol.
- Biotage. (2024, January 25). Optimizing flash chromatography method [Video]. YouTube. [Link]
- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- Reddit. (2023, December 20). Help Removing Excess Boc Anhydride. r/OrganicChemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia.
- Cheméo. (n.d.). N-tert-Butoxycarbonylimidazole.
- Reddit. (n.d.). removal of excess boc anhydride. r/OrganicChemistry.
- CORE. (2010, February 26). Organic Solvent Solubility Data Book.
- ResearchGate. (n.d.). Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Di-tert-butyl dicarbonate(24424-99-5) 1H NMR [m.chemicalbook.com]
- 4. tert-Butanol(75-65-0) 1H NMR spectrum [chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
troubleshooting low yields in Boc protection of electron-rich anilines
Welcome to the technical support center for the N-Boc protection of amines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Boc protection of electron-rich anilines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions.
Electron-rich anilines, while more nucleophilic than their electron-deficient counterparts, present a unique set of challenges. Their heightened reactivity can lead to undesired side reactions, most notably over-acylation to form di-Boc adducts. This guide will walk you through the causality behind these issues and provide robust, validated protocols to overcome them.
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable steps for resolution.
Question 1: My reaction is sluggish and gives incomplete conversion, even with an excess of Boc-anhydride. What's going on?
Answer: While electron-rich anilines are activated, they are still significantly less nucleophilic than aliphatic amines.[1] Several factors could be contributing to a stalled reaction:
-
Inadequate Activation of Boc-Anhydride: The electrophilicity of the carbonyl carbons on di-tert-butyl dicarbonate ((Boc)₂O) is relatively low. The reaction relies on the nucleophilic attack of the aniline nitrogen onto one of these carbonyls.[2][3] If the aniline is not sufficiently nucleophilic or the anhydride is not activated, the reaction will be slow.
-
Solvent Choice: The reaction medium plays a critical role. Non-polar, aprotic solvents may not sufficiently solvate the transition state. Studies have shown that alcoholic solvents like methanol or trifluoroethanol (TFE) can dramatically accelerate the N-Boc protection of aromatic amines, often eliminating the need for a base.[4] This is attributed to the alcohol stabilizing the transition state via hydrogen bonding.
-
Steric Hindrance: If your aniline has bulky ortho-substituents, the approach of the nitrogen nucleophile to the (Boc)₂O can be sterically impeded.
Troubleshooting Steps:
-
Change the Solvent System: Switch from common aprotic solvents (like THF or DCM) to an alcohol, such as methanol. A 2006 study by Vilaivan reported a 70-fold rate increase for the reaction of p-toluidine with (Boc)₂O in CD₃OD compared to CDCl₃.[4]
-
Introduce a Catalyst: A catalytic amount (1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst. DMAP reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate, which is then readily attacked by the aniline.[5] This is often used in conjunction with a stoichiometric base like triethylamine (TEA).
-
Increase the Temperature: Gently heating the reaction to 40-50 °C can increase the reaction rate. However, be cautious, as elevated temperatures can also promote side reactions.[6]
Question 2: My main problem is the formation of a significant amount of a higher molecular weight side-product. Mass spectrometry suggests it's a di-Boc protected aniline. How can I prevent this?
Answer: This is the most common issue with electron-rich anilines. The mono-N-Boc product, a carbamate, is still nucleophilic enough—and in some cases, more so than the starting aniline due to resonance effects—to react with a second molecule of (Boc)₂O. This over-acylation is particularly problematic under forcing conditions (high temperature, excess (Boc)₂O) or when using a potent catalyst like DMAP.[6]
Logical Workflow for Preventing Di-Boc Formation
Caption: General mechanism of N-Boc protection using (Boc)₂O.
Do I always need a base for Boc protection?
Not necessarily. For highly nucleophilic amines, the reaction can proceed without any base. [5]The tert-butoxide generated during the reaction is basic enough to deprotonate the product. [2]Furthermore, as mentioned, using an alcoholic solvent can catalyze the reaction and make an external base unnecessary, even for less reactive anilines. [4]A base is typically added to neutralize the protonated amine, thereby regenerating the free nucleophile and driving the reaction to completion, especially for amine salts or less reactive substrates.
Which base is the best choice?
The "best" base depends on your substrate and potential for side reactions.
| Base | Type | Typical Conditions | Pros | Cons |
| Triethylamine (TEA) | Tertiary Amine | 1.2 eq, DCM or THF, RT | Inexpensive, common organic base. | Can be nucleophilic; may promote side reactions. |
| DIPEA | Hindered Amine | 1.2 eq, DCM or THF, RT | Non-nucleophilic, good scavenger. [5] | More expensive than TEA. |
| NaHCO₃ / Na₂CO₃ | Mild Inorganic | Biphasic (e.g., DCM/H₂O), RT | Very mild, cheap, good for acid-sensitive groups. [5] | Heterogeneous, may lead to slower reactions. |
| NaOH | Strong Inorganic | Aqueous solution (e.g., Dioxane/H₂O) | Potent, drives reaction quickly. | Can hydrolyze esters or other sensitive groups. [6] |
| DMAP (Catalytic) | Acyl Transfer Catalyst | 0.05 eq with 1.2 eq TEA | Greatly accelerates slow reactions. [5] | Strongly promotes di-Boc formation. [6] |
Key Experimental Protocols
Protocol 1: Standard Boc Protection using TEA
This protocol is a general starting point for many electron-rich anilines.
-
Dissolve the aniline (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).
-
Add triethylamine (TEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated NH₄Cl solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Protocol to Minimize Di-Boc Formation (Methanol-Mediated)
This protocol leverages the catalytic effect of methanol to allow for milder conditions without a base. [4]
-
Dissolve the aniline (1.0 eq) in methanol (approx. 0.2 M).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in one portion at room temperature.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS. The reaction is often remarkably clean.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary, though this method often yields very pure product directly.
References
- BenchChem. (2025). Comparing the efficacy of different bases in N-Boc protection reactions.
- Chinnappan, A., & Kim, H. (2013). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base).
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Sigma-Aldrich. Application Note – N-Boc protection.
- WuXi Biology. (2021). Alcohol Speed up Boc Protection of Primary Amines.
- ResearchGate. Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts.
- ResearchGate. An Improved Synthesis of N-Boc Protected Aryl Amines.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
- J&K Scientific LLC. BOC Protection and Deprotection.
- Fisher Scientific. Amine Protection / Deprotection.
Sources
how to prevent di-substitution byproducts in carbamate synthesis
A Senior Application Scientist's Guide to Preventing Di-Substitution Byproducts
Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with selectivity and byproduct formation during the synthesis of carbamates. As Senior Application Scientists, we understand that achieving high yields of the desired mono-substituted product is paramount. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the common issue of di-substitution and other related side reactions.
Frequently Asked Questions (FAQs): Understanding the Byproducts
Q1: What are the primary "di-substitution" byproducts I should be aware of in carbamate synthesis?
When we talk about di-substitution in the context of carbamate synthesis, we are primarily referring to the reaction of the desired carbamate product, or a related intermediate, with another molecule of the electrophilic carbonyl source. The most common byproducts that fit this description are allophanates and biurets . Additionally, the formation of symmetrical ureas is a pervasive side reaction that, while not a di-substitution of the carbamate itself, competes directly with its formation and is often mechanistically related.
-
Allophanates: Formed when the N-H bond of a newly formed carbamate attacks a second molecule of isocyanate. This is a common issue when an excess of isocyanate is used or when reaction conditions favor further reaction.[1][2][3]
-
Symmetrical Ureas: This byproduct arises when an isocyanate intermediate reacts with an amine.[4] This amine can be the starting material or one generated in situ from the hydrolysis of the isocyanate in the presence of trace water.[4]
-
Biurets: These are formed when a urea byproduct reacts further with another molecule of isocyanate.[3][5] This is typically observed under harsher conditions or with a significant excess of isocyanate.
Q2: What is the mechanism of allophanate formation and why is it problematic?
Allophanate formation is a consecutive reaction that can significantly lower the yield of your target carbamate.[1] It occurs when the nitrogen atom of the carbamate product acts as a nucleophile, attacking the electrophilic carbon of a second isocyanate molecule. The reaction is often catalyzed by the same conditions used for the initial carbamate synthesis.
This side reaction is problematic because the allophanate product often has similar physical properties to the desired carbamate, making purification by chromatography or recrystallization difficult and leading to lower isolated yields.
.
Q3: My reaction produces a significant amount of a white, insoluble precipitate which I suspect is a symmetric urea. Why does this happen?
Symmetric urea formation is a very common and troublesome side reaction, especially in syntheses that proceed via an isocyanate intermediate.[4] There are two primary pathways for its formation:
-
Reaction with Starting Amine: If you are generating an isocyanate in situ from a primary amine (e.g., using a phosgene equivalent), any unreacted amine can attack the newly formed isocyanate faster than the intended alcohol nucleophile.
-
Reaction with Water: Isocyanates are highly sensitive to moisture.[4] Trace water in your solvent or on your glassware will react with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and CO2.[4] This newly formed amine can then swiftly react with another molecule of isocyanate to produce the highly stable and often insoluble symmetric urea.
Troubleshooting Guide: Strategies for Control & Prevention
This section addresses specific experimental scenarios to help you minimize di-substitution and related byproducts.
Scenario 1: Reactions Involving Isocyanates
Q: I'm reacting a primary alcohol with an isocyanate, but I'm consistently getting about 20% allophanate byproduct. How can I improve the selectivity for my desired carbamate?
This is a classic problem of consecutive reactions. To favor the formation of the carbamate over the allophanate, you need to manipulate the reaction kinetics and stoichiometry.
Solutions:
-
Control Stoichiometry: The most direct approach is to avoid using a large excess of the isocyanate. Start with a 1:1 or 1:1.05 molar ratio of alcohol to isocyanate. Slowly add the isocyanate to the solution of the alcohol. This maintains a low concentration of the isocyanate at all times, favoring the initial reaction with the alcohol and minimizing the chance for the carbamate product to react with a second isocyanate molecule.
-
Temperature Management: Allophanate formation is often more temperature-sensitive than carbamate formation.[5] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly decrease the rate of the second addition while still allowing the primary carbamate formation to proceed at a reasonable rate.
-
Catalyst Choice: The choice of catalyst can dramatically influence the ratio of carbamate to allophanate.[1]
-
For high carbamate selectivity: Use catalysts like tin carboxylates (e.g., dibutyltin dilaurate, DBTDL) or common tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO). These generally promote carbamate formation (k1) much faster than allophanate formation (k2).[1]
-
Avoid strong anionic catalysts: Bases like alkoxides or phenolates can accelerate allophanate and isocyanurate formation more significantly than carbamate formation.[1]
-
| Strategy | Principle | Key Parameters to Control |
| Inverse Addition | Maintain low [Isocyanate] | Add isocyanate solution dropwise to the alcohol solution. |
| Temperature Control | Reduce rate of side reaction | Operate at 0 °C or room temperature; avoid excessive heating. |
| Catalyst Selection | Differential rate acceleration | Use DBTDL or DABCO. Avoid strong bases like NaOMe. |
Q: I'm generating an isocyanate in situ from an amine using triphosgene, but my main product is the symmetric urea. What am I doing wrong?
This indicates that your in situ generated isocyanate is reacting with the starting amine before it can be trapped by your desired nucleophile (e.g., an alcohol).
Solutions:
-
Strict Anhydrous Conditions: This is non-negotiable. Any water will lead to amine formation and, subsequently, urea.[4] Dry your solvents over molecular sieves, flame-dry your glassware under an inert atmosphere (N2 or Ar), and ensure your amine starting material is anhydrous.
-
Optimized Reagent Addition: The order and rate of addition are critical. Add the amine solution slowly to the solution of the phosgene equivalent (e.g., triphosgene or diphosgene).[4] This strategy ensures that the amine is consumed as it is added, keeping its concentration low and minimizing the chance of it reacting with the isocyanate intermediate.[4]
-
Use a Non-Nucleophilic Base: A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, should be used to scavenge the HCl produced. Avoid using primary or secondary amines as the base, as they will compete as nucleophiles.[4] Triethylamine (TEA) can sometimes be effective but is more nucleophilic than DIPEA.
-
Consider Alternative Reagents: Carbonyldiimidazole (CDI) is an excellent, less hazardous alternative to phosgene-based reagents.[4] The reaction of an amine with CDI forms a carbamoylimidazole intermediate, which is generally stable and reacts cleanly with alcohols to give the desired carbamate with a much lower risk of urea formation.[4]
Scenario 2: "Green" CO₂-Based Methods
Q: My three-component coupling of an amine, CO₂, and an alkyl halide is giving me a mixture of my desired carbamate and the N-alkylated amine. How can I improve selectivity?
This is a common challenge in this otherwise attractive, greener synthetic route. The amine can directly attack the alkyl halide in a competing SN2 reaction.
Solutions:
-
Choice of Base: The base plays a crucial role in activating the CO₂ and stabilizing the carbamate anion intermediate.[6][7] Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective.[6][7] Some studies have shown that using a base like cesium carbonate (Cs₂CO₃) can effectively promote the desired carbamation while suppressing N-alkylation side reactions.[8][9]
-
Reaction Conditions: Elevated temperatures can sometimes favor the undesired N-alkylation.[6] It is crucial to optimize the temperature and CO₂ pressure for your specific substrate. Start at a moderate temperature (e.g., 50-70 °C) and adjust as needed based on reaction monitoring.[6]
-
Additives: The addition of catalysts or promoters can enhance selectivity. For instance, adding tetrabutylammonium iodide (TBAI) can facilitate the reaction, sometimes leading to cleaner conversions.[4]
Proactive Strategy: The Power of Protecting Groups
Q: I need to selectively form a carbamate on one of two different amine groups in my molecule. How can I use protecting groups to avoid di-substitution?
This is where a well-designed protecting group strategy becomes essential. The key is to use orthogonal protecting groups , which can be removed under different conditions without affecting each other.[10][11]
For example, if you have a molecule with a primary aliphatic amine and a primary aromatic amine, you can exploit their differential reactivity. However, for two similar amines, protection is the best route.
Protocol: Selective Mono-Boc Protection of a Symmetric Diamine
-
Setup: Dissolve the diamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 eq.) in a small amount of the same solvent. Add this solution dropwise to the cooled diamine solution over 1-2 hours using a syringe pump. The slow addition and slight sub-stoichiometry of Boc₂O are key to minimizing di-protection.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. You should see the starting material spot disappear and be replaced by two new spots (mono- and di-protected). Stop the reaction when the consumption of the mono-protected product to the di-protected product begins to accelerate.
-
Workup: Quench the reaction with water or a dilute aqueous acid. Extract the product with an organic solvent.
-
Purification: Purify the crude mixture using column chromatography to isolate the desired mono-protected amine.
-
Second Carbamate Formation: With one amine now protected, you can proceed with the formation of the second, different carbamate on the free amine using your desired conditions, free from the risk of di-substitution on the starting material.
References
- Milcent, T., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst.
- Schwetlick, K., & Noack, R. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Wiśniewska, P., et al. (2023). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. Molecules. [Link]
- Wikipedia.
- Pascual, I., et al. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. [Link]
- Nagy, V., et al. (2023).
- Erdem, M., et al. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
- Ismaili, L., et al. (2022). Isocyanate-based multicomponent reactions. RSC Medicinal Chemistry. [Link]
- Kevill, D. N., & D'Souza, M. J. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences. [Link]
- Grignard, G., et al. (2019). Stereodivergent Carbamate Synthesis by Selective in Situ Trapping of Organic Carbonate Intermediates. Chemistry – A European Journal. [Link]
- Organic Chemistry Portal.
- Aricò, F., et al. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. SYNLETT. [Link]
- Nagy, V., et al. (2023).
- Ashenhurst, J. (2018).
- Organic Chemistry Portal. Protective Groups. [Link]
- Khan Academy. Protecting Groups for Amines: Sulfonamides. [Link]
- Dibenedetto, A., et al. (2011). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry. [Link]
- Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Jensen, M. (1969). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society. [Link]
- D'Elia, V., et al. (2022). Mechanistic Insights into Carbamate Formation from CO 2 and Amines: The Role of Guanidine–CO 2 Adducts. Molecules. [Link]
- Perry, R. J., et al. (2016). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules. [Link]
- US Patent US20120016073A1.
- Reddit.
- Al-Ghorbani, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Therapy. [Link]
- Yilgör, I., et al. (2015). Reaction scheme for allophanate and biuret formation.
- Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- WO Patent WO2000050389A1.
- Erdem, M., et al. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
- Lundquist, J. T., & Dix, B. R. (2002).
- Wang, Z., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]
- Olofson, R. A., et al. (1977). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Chemical and Pharmaceutical Bulletin. [Link]
- Zorec, M., & Gmajner, D. (2010). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform.
- Organic Syntheses.
- Horvath, A., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. [Link]
- Organic Chemistry Portal.
- Vauthey, I., et al. (2000).
Sources
- 1. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Protective Groups [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for tert-Butyl N-(2-methoxyphenyl)carbamate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of tert-butyl N-(2-methoxyphenyl)carbamate. This important intermediate, often utilized in the synthesis of complex pharmaceutical compounds, is typically prepared via the N-tert-butoxycarbonylation (Boc protection) of 2-methoxyaniline using di-tert-butyl dicarbonate (Boc anhydride). While the reaction is generally robust, optimizing the reaction temperature is critical for maximizing yield, minimizing impurities, and ensuring process efficiency. This guide addresses common issues encountered during this synthesis, with a focus on the causal relationships between temperature and reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish, and the conversion to this compound is low even after several hours. Should I increase the temperature?
A1: While intuitively it may seem that increasing the temperature will accelerate the reaction, this approach requires careful consideration.
Causality: The N-Boc protection of an amine is a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. While elevated temperatures can increase the rate of this desired reaction, they can also promote undesirable side reactions and reagent decomposition.
Troubleshooting & Optimization Protocol:
-
Baseline Assessment: Before adjusting the temperature, ensure other reaction parameters are optimal. The reaction is typically performed in a suitable solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile, often in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to neutralize the acidic byproduct.[2][3]
-
Incremental Temperature Increase: If the reaction is indeed slow at room temperature, a moderate increase in temperature is a logical next step. We recommend a stepwise approach to identify the optimal temperature range.
-
Experiment 1: Run the reaction at room temperature (20-25 °C).
-
Experiment 2: Increase the temperature to 40 °C. One documented procedure for a similar Boc protection reaction specifies this temperature.[4][5]
-
Experiment 3: Further increase the temperature to 60 °C if necessary. Some syntheses involving Boc protection have been conducted at this temperature.[5]
-
-
Monitoring: Closely monitor the reaction progress at each temperature using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the point of maximum conversion and identify the formation of any new impurities as the temperature is increased.
Data Summary: Effect of Temperature on Reaction Time
| Temperature (°C) | Expected Relative Reaction Time | Potential Issues |
| 20-25 | Slow to moderate | Low conversion, long reaction times |
| 40 | Moderate to fast | Generally a good starting point for optimization |
| 60 | Fast | Increased risk of side products and reagent decomposition |
Q2: I've noticed the formation of significant byproducts at elevated temperatures. What are these impurities, and how can I avoid them?
A2: The formation of byproducts is a common issue when heating reactions involving di-tert-butyl dicarbonate. Understanding the nature of these impurities is key to mitigating their formation.
Causality:
-
Thermal Decomposition of Boc Anhydride: Di-tert-butyl dicarbonate is thermally labile and can decompose, especially at temperatures above 50°C.[6][7] This decomposition can lead to the formation of tert-butanol, isobutylene, and carbon dioxide, reducing the amount of available reagent for the desired reaction.[8]
-
Formation of Urea Derivatives: At higher temperatures, the intermediate isocyanate, formed from the decomposition of the Boc-protected amine, can react with another molecule of 2-methoxyaniline to form a urea byproduct. The use of DMAP as a catalyst can sometimes lead to the formation of isocyanates and ureas from primary amines and Boc anhydride.[9]
-
Double Boc-Protection: While less common with sterically hindered anilines, excessive heating or a large excess of Boc anhydride could potentially lead to the formation of a di-Boc protected product.
Troubleshooting & Optimization Protocol:
-
Temperature Control: The most effective way to avoid these byproducts is to maintain the reaction temperature at the lowest point that still provides a reasonable reaction rate. Based on the optimization experiments from Q1, select the temperature that gives the best balance of conversion and purity. Often, a temperature around 40°C is sufficient.[4][5]
-
Order of Addition: Adding the di-tert-butyl dicarbonate solution slowly to the mixture of 2-methoxyaniline and the base can help to control the reaction exotherm and minimize localized heating, which can lead to decomposition.
-
Catalyst Choice: While DMAP is an effective catalyst, it can sometimes promote side reactions.[9] If urea formation is a significant issue, consider using a non-nucleophilic base like triethylamine or N,N-Diisopropylethylamine (DIPEA) alone.
Workflow for Minimizing Byproducts
Caption: Workflow for optimizing reaction conditions.
Q3: My yield of this compound is inconsistent, even when I follow the same procedure. Could temperature fluctuations be the cause?
A3: Yes, inconsistent temperature control is a likely culprit for variable yields.
Causality: The rate of both the desired reaction and the competing side reactions are highly dependent on temperature. Even small fluctuations in the reaction temperature can shift the balance between product formation and byproduct generation, leading to inconsistent yields. For instance, if the reaction is exothermic, a lack of adequate cooling can cause the internal temperature to rise, leading to the issues described in Q2.
Troubleshooting & Optimization Protocol:
-
Precise Temperature Control: Utilize a temperature-controlled reaction vessel, such as a jacketed reactor or an oil bath with a thermostat. Avoid using heating mantles without a temperature controller, as they can lead to significant temperature overshoots.
-
Internal Temperature Monitoring: For larger-scale reactions, it is crucial to monitor the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple. The internal temperature can be significantly different from the bath temperature, especially during exothermic additions.
-
Consistent Stirring: Ensure consistent and efficient stirring throughout the reaction. Poor mixing can lead to localized hot spots where byproducts can form, even if the overall measured temperature is within the desired range.
Experimental Protocol for Temperature Optimization Study
-
Reagent Preparation:
-
Prepare a solution of 2-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).
-
Prepare a separate solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.
-
-
Reaction Setup:
-
Set up three identical reaction flasks equipped with magnetic stirrers and temperature probes.
-
Place each flask in a temperature-controlled bath set to 25 °C, 40 °C, and 60 °C, respectively.
-
Add the 2-methoxyaniline solution to each flask and allow the temperature to equilibrate.
-
-
Reaction Execution:
-
Slowly add the di-tert-butyl dicarbonate solution to each flask over 30 minutes.
-
Monitor the internal temperature of each reaction throughout the addition.
-
After the addition is complete, allow the reactions to stir at their respective temperatures.
-
-
Monitoring and Work-up:
-
Take aliquots from each reaction every hour and analyze by TLC or LC-MS to determine the conversion and byproduct profile.
-
Once the reactions have reached maximum conversion (or after a set time, e.g., 4 hours), quench the reactions with water.
-
Perform a standard aqueous work-up, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield and purity of the product from each reaction.
-
If necessary, purify the products by column chromatography and calculate the isolated yields.
-
References
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. (n.d.).
- DI-tert-BUTYL DICARBONATE. (n.d.). Organic Syntheses.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate.
- Process for preparing di-tert.-butyl dicarbonate. (1992). Google Patents.
- Di-tert-butyl dicarbonate. (n.d.). Wikipedia.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses.
- Protection of di-t-butyl dicarbonate against decomposition. (2003). Google Patents.
- Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health.
- Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. (n.d.). ResearchGate.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PubMed.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). University College Cork.
- A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. (n.d.). Organic Chemistry Portal.
- This compound (C12H17NO3). (n.d.). PubChem.
- Di-tert-butyl dicarbonate. (n.d.). chemeurope.com.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Di-tert-butyl_dicarbonate [chemeurope.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]
- 7. US6555713B1 - Protection of di-t-butyl dicarbonate against decomposition - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
Technical Support Center: Deprotection of Sterically Hindered N-Boc Groups
Welcome to the technical support center for the deprotection of sterically hindered N-Boc groups. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when removing the tert-butyloxycarbonyl (Boc) protecting group from sterically encumbered nitrogen atoms. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the deprotection of sterically hindered N-Boc groups:
Q1: Why is my standard TFA/DCM protocol failing to deprotect my sterically hindered N-Boc amine?
A1: Steric hindrance around the nitrogen atom can significantly slow down the rate of acid-mediated deprotection. The bulky tert-butyl group of the Boc protecting group, combined with bulky substituents on the amine or adjacent carbons, can restrict access of the acid to the carbamate oxygen, which is the initial site of protonation in the deprotection mechanism.[1][2] This often leads to incomplete or very slow reactions under standard conditions.
Q2: I'm observing side products after prolonged exposure to strong acid. What are they and how can I avoid them?
A2: A common issue with prolonged reaction times using strong acids like trifluoroacetic acid (TFA) is the formation of side products from the reactive tert-butyl cation that is generated during the deprotection.[1] This cation can alkylate nucleophilic residues in your molecule, particularly electron-rich aromatic rings or other sensitive functional groups.[3] To mitigate this, the use of "scavengers" like triisopropylsilane (TIS) or anisole in the reaction mixture is highly recommended to trap the tert-butyl cation.[1]
Q3: Are there any alternatives to strong acids like TFA or HCl for deprotecting hindered N-Boc groups?
A3: Yes, several alternative methods can be effective for deprotecting sterically hindered N-Boc groups, especially when your substrate is sensitive to strong acids. These include thermal deprotection, microwave-assisted methods, and the use of Lewis acids.[4][5][6] Each of these methods offers a different approach to facilitating the removal of the Boc group and can be more suitable for certain substrates.
Q4: Can I selectively deprotect one N-Boc group in the presence of another?
A4: Selective deprotection can be challenging but is achievable under carefully controlled conditions. The reactivity of an N-Boc group is influenced by its electronic and steric environment. For instance, an aryl N-Boc group can sometimes be removed selectively in the presence of an alkyl N-Boc group by carefully controlling the reaction temperature and time in a thermal deprotection setting.[7][8]
Q5: My starting material is not fully soluble in the reaction solvent. Could this be the issue?
A5: Absolutely. Poor solubility can lead to incomplete reactions. If your substrate has poor solubility in common solvents like dichloromethane (DCM), you may need to explore alternative solvent systems.[9] For some methods, such as microwave-assisted deprotection, solvents with higher dielectric constants that heat efficiently may be beneficial.[5]
Troubleshooting Guide: Overcoming Challenges in Hindered N-Boc Deprotection
This guide provides a systematic approach to troubleshooting common issues encountered during the deprotection of sterically hindered N-Boc groups.
Problem 1: Incomplete or No Deprotection
Symptom: TLC or LC-MS analysis shows significant amounts of starting material remaining even after extended reaction times.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for incomplete deprotection.
Solutions & Methodologies
1. Modification of Acidic Conditions:
-
Increase Acid Concentration: For standard TFA/DCM protocols, increasing the concentration of TFA (e.g., from 20% to 50% or even neat TFA) can accelerate the reaction rate.[10]
-
Elevate Temperature: Gently heating the reaction mixture (e.g., to 40 °C) can provide the necessary activation energy to overcome the steric barrier. However, monitor carefully for side product formation.
-
Switch to a Stronger Acid System: 4M HCl in dioxane is a common and effective alternative to TFA for stubborn Boc deprotections.[11]
Table 1: Comparison of Acidic Deprotection Conditions
| Reagent/Condition | Typical Concentration | Temperature | Key Considerations |
| TFA in DCM | 20-50% (v/v) | 0 °C to RT | Widely used, but may be slow for hindered groups.[10] |
| Neat TFA | 100% | RT | Harsher conditions, risk of side reactions.[10] |
| HCl in Dioxane | 4 M | 0 °C to RT | Often more effective than TFA for difficult substrates.[11] |
| HCl in Ethyl Acetate | 1 M | RT | A milder alternative to HCl in dioxane.[9] |
2. Thermal Deprotection:
For substrates that are thermally stable, heating in a suitable solvent can effect Boc removal without the need for an acid catalyst.[12] This method can be advantageous as it avoids the formation of acidic byproducts.
-
Mechanism: The mechanism is believed to involve fragmentation to the amine, carbamic acid, isobutylene, and CO2.[12]
-
Solvents & Temperatures: Temperatures of 150 °C or higher are often required for a practical reaction rate.[12] Solvents like trifluoroethanol (TFE) or even water at elevated temperatures have been shown to be effective.[4][13] Continuous flow reactors can be particularly useful for high-temperature applications.[14][15]
3. Microwave-Assisted Deprotection:
Microwave irradiation can significantly accelerate the deprotection of N-Boc groups, often reducing reaction times from hours to minutes.[5][16]
-
Advantages: Rapid heating can overcome kinetic barriers associated with steric hindrance. This method can be performed under acidic, basic, or even neutral (in water) conditions.[5][16][17]
-
Example Protocol: Microwave-assisted deprotection using solid-supported sulfonic acids offers the dual benefit of catalysis and simplified purification through a catch-and-release mechanism.[5]
4. Lewis Acid Catalysis:
Lewis acids can be used to activate the Boc group towards cleavage.[6] This can be a milder alternative to strong Brønsted acids.
-
Mechanism: The Lewis acid coordinates to the carbonyl oxygen, facilitating the cleavage of the tert-butyl-oxygen bond.[6]
-
Common Lewis Acids: TMSI, TMSOTf, ZnBr₂, and AlCl₃ have been successfully employed for N-Boc deprotection.[6][11][13] TMSI in DCM is a particularly effective and pH-neutral method for deprotection.[11]
Problem 2: Side Product Formation
Symptom: TLC or LC-MS analysis shows the formation of new, often higher molecular weight, species alongside or instead of the desired product.
Troubleshooting Decision Tree
Caption: Decision tree for addressing side product formation.
Solutions & Preventative Measures
-
Use of Scavengers: To prevent alkylation by the tert-butyl cation, include scavengers in your reaction mixture. A common "cleavage cocktail" for acid-sensitive substrates is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[3]
-
Milder Conditions: If your molecule contains other acid-sensitive functional groups, consider switching to milder deprotection conditions. This could involve using a weaker acid, lowering the reaction temperature, or significantly reducing the reaction time.[11]
-
Alternative Chemistries: If acid-mediated side reactions are unavoidable, exploring non-acidic methods such as thermal or microwave-assisted deprotection in neutral or basic media is the best course of action.[12][17]
Experimental Protocols
Protocol 1: High-Temperature Deprotection in a Sealed Vial
This protocol is suitable for thermally stable compounds where standard acidic methods have failed.
-
Dissolve the sterically hindered N-Boc protected amine (1 mmol) in a suitable high-boiling solvent (e.g., 2,2,2-trifluoroethanol, 5 mL) in a microwave vial.
-
Seal the vial tightly with a cap.
-
Heat the reaction mixture to 120-150 °C with stirring in a heating block or oil bath. Caution: The reaction is performed in a sealed vial and will generate pressure. [7]
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
-
Once the reaction is complete, cool the vial to room temperature before carefully opening it.
-
Remove the solvent in vacuo.
-
Purify the resulting amine by standard methods (e.g., chromatography or crystallization).
Protocol 2: Microwave-Assisted Deprotection with a Solid-Supported Acid
This method is ideal for rapid deprotection and simplified workup.
-
To a 2-5 mL microwave reaction vial, add the N-Boc protected amine (0.25 mmol) and dissolve it in DCM (2.5 mL).[5]
-
Add a solid-supported sulfonic acid (e.g., silica-supported sulfonic acid, SCX-3, 1.5 equivalents).[5]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 10-20 minutes.[5]
-
After cooling, filter the solid support and wash it several times with DCM. The deprotected amine is now bound to the solid support.
-
To release the free amine, suspend the solid support in DCM and add a solution of ammonia in methanol (2 M) or another suitable base.
-
Irradiate in the microwave at 60 °C for 1 minute.[5]
-
Filter the solid support and collect the filtrate containing the purified amine.
-
Remove the solvent in vacuo to obtain the product.
References
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). Vapourtec.
- Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry.
- Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage.
- Boc Deprotection Mechanism. (2022, December 14). Organic Chemistry [Video]. YouTube.
- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3).
- Thermal Methods. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(5), 2697-2707.
- Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Vapourtec.
- O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(12), 1765-1771.
- Ghorpade, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23868.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
- Huang, Z., et al. (2022). Facile and Efficient N-Boc Deprotection of Amide and Sulfonamide under Microwave Irradiation in Water. Heterocycles, 104(9), 1559-1564.
- Ghorpade, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863–23868.
- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3).
- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3).
- How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate.
- Microwave-assisted N-Boc deprotection under mild basic conditions using K3PO4·H2O in MeOH. (2025, August 6). ResearchGate.
- A Novel Method for the Deprotection of N-Boc-D-Glucosamine-Ac by Irradiation via Microwave. (2015, October 12). International Journal of Engineering and Technology, 7(5).
- Boc Deprotection - TMSI. (n.d.). Common Organic Chemistry.
- O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(12), 1765–1771.
- Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
- Lewis Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. vapourtec.com [vapourtec.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
Technical Support Guide: Solvent Selection for the Recrystallization of tert-butyl N-(2-methoxyphenyl)carbamate
This guide provides a comprehensive, experience-driven framework for selecting an optimal recrystallization solvent for tert-butyl N-(2-methoxyphenyl)carbamate. It is designed for researchers, chemists, and drug development professionals to streamline the purification process, troubleshoot common issues, and ensure high purity of the final compound.
Understanding the Analyte: A Physicochemical Profile
Before any experiment, understanding the molecule is paramount. This compound (C₁₂H₁₇NO₃) possesses distinct structural features that dictate its solubility and behavior.
-
Aromatic Ring & Methoxy Group: The methoxy-substituted phenyl group provides a degree of polarity and potential for π-stacking interactions.
-
Carbamate Linkage (-NHCOO-): This functional group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
Tert-butyl Group: This bulky, non-polar alkyl group significantly contributes to the molecule's lipophilicity and can sterically hinder intermolecular interactions.
This combination results in a molecule of moderate overall polarity with both lipophilic and polar characteristics. A key physical property for recrystallization is the melting point. While no experimental melting point for the exact target molecule is readily available in public databases, a structurally similar compound, (3-METHOXY-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER, has a reported melting point of 80-82 °C [1]. This provides a crucial reference point, suggesting our target compound is a relatively low-melting solid.
Core Principles & Initial Solvent Selection (Q&A)
This section addresses the fundamental questions that guide the solvent selection process.
Q: What defines an "ideal" recrystallization solvent for this compound?
A: The ideal solvent is one where this compound exhibits high solubility at elevated temperatures (near the solvent's boiling point) but poor solubility at room temperature or below. Additionally, any impurities present should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the filtrate).
Q: How does the "like dissolves like" principle apply here?
A: Given the molecule's moderate polarity, we should investigate solvents in the mid-range of the polarity spectrum. Highly polar solvents like water may fail to dissolve it even when hot, while very non-polar solvents like hexane might dissolve it too readily, even when cold. Therefore, solvents such as ethyl acetate, acetone, or alcohols are excellent starting points for screening.
Q: When should I consider a mixed-solvent system?
A: A mixed-solvent system is necessary when no single solvent provides the desired temperature-dependent solubility profile. This is a common and powerful technique. You would dissolve the carbamate in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then slowly add a miscible "bad" or "anti-solvent" (one in which it is poorly soluble) until the solution becomes cloudy (the saturation point). This approach allows for fine-tuned control over the crystallization process.
Data-Driven Solvent Selection
A systematic approach begins with understanding the properties of potential solvents. The table below summarizes key data for common laboratory solvents, ordered by increasing polarity.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Relative Polarity |
|---|---|---|
| Hexane | 69 | 0.009 |
| Toluene | 111 | 0.099 |
| Diethyl Ether | 35 | 0.117 |
| Tetrahydrofuran (THF) | 66 | 0.207 |
| Ethyl Acetate | 77 | 0.228 |
| Acetone | 56 | 0.355 |
| 2-Propanol (IPA) | 82 | 0.546 |
| Ethanol | 78 | 0.654 |
| Methanol | 65 | 0.762 |
| Water | 100 | 1.000 |
(Data sourced from the University of Rochester, Department of Chemistry)
The workflow for selecting a solvent system can be visualized as a decision-making process.
Experimental Protocol: Small-Scale Solvent Screening
This protocol is designed to efficiently test multiple solvents using minimal material.
-
Preparation: Aliquot approximately 15-20 mg of crude this compound into several small, labeled test tubes.
-
Room Temperature Test: To each tube, add a candidate solvent (e.g., hexane, ethyl acetate, ethanol) dropwise, starting with ~0.5 mL. Agitate vigorously at room temperature.
-
Observation: If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed pair.
-
-
Hot Solubility Test: If the solid did not dissolve at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Observation: If a large amount of solvent is required or it never fully dissolves, it is a poor solvent choice.
-
-
Cooling & Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod just below the liquid surface. Subsequently, place the tube in an ice-water bath for 10-15 minutes.
-
Observation: The ideal solvent will produce a good yield of crystalline solid upon cooling.
-
-
Mixed-Solvent Test (if needed): Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., acetone). Add a "bad" solvent (e.g., water or hexane) dropwise at the same temperature until persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve the solid and then cool as described in step 4.
Troubleshooting Guide & FAQs
Q: My compound separated as an oil instead of crystals. What happened and how do I fix it?
A: This phenomenon, known as "oiling out," is common for low-melting point solids. It occurs when the saturated solution's temperature is higher than the compound's melting point.
-
Causality: The compound is effectively "melting" before it can crystallize.
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent (1-5% of the total volume) to lower the saturation temperature.
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it on a hot plate that is turned off to ensure gradual cooling. This gives the molecules sufficient time to arrange into an ordered crystal lattice.
-
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This is typically due to one of two reasons: excessive solvent or supersaturation.
-
Causality: Either the concentration of the compound is too low to crystallize, or there are no nucleation sites for crystal growth to begin.
-
Troubleshooting Steps:
-
Induce Crystallization: First, try scratching the inner surface of the flask with a glass stirring rod. The microscopic scratches provide a surface for nucleation. If you have a small amount of pure solid, add a tiny "seed crystal".
-
Reduce Solvent Volume: If induction fails, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and attempt to cool it again.
-
Consider an Anti-Solvent: If in a single-solvent system, you can carefully add a miscible anti-solvent to decrease the compound's solubility and force crystallization.
-
Q: My final yield is very low (<50%). What are the likely causes?
A: A low yield is most often a result of procedural losses.
-
Causality: The most common error is using an excessive amount of solvent, meaning a significant portion of your product remains dissolved in the cold filtrate (the "mother liquor").
-
Troubleshooting Steps:
-
Minimize Solvent: During the dissolution step, use only the absolute minimum amount of hot solvent required to dissolve the solid.
-
Use Ice-Cold Rinses: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve some of your product.
-
Check the Filtrate: If you suspect high loss, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.
-
Q: The crystals formed almost instantly as a fine powder when I removed the flask from the heat. Is this a problem?
A: Yes, this is problematic. Very rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.
-
Causality: The solution was likely too concentrated, causing spontaneous precipitation rather than ordered crystal growth.
-
Troubleshooting Steps:
-
Re-heat the solution to redissolve the solid.
-
Add a small, measured amount of extra hot solvent (e.g., 5-10% more) to slightly decrease the supersaturation.
-
Ensure slow cooling to promote the formation of larger, purer crystals.
-
References
- University of Rochester, Department of Chemistry.Reagents & Solvents: Solvents and Polarity. [Link]
- PubChem.tert-butyl N-(2-ethyl-4-methoxy-phenyl)
- PubChemLite.Tert-butyl n-(2-methoxyphenyl)
- PubChem.tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)
- PubChem.tert-butyl N-(5-amino-2-methoxyphenyl)
- PubChem.tert-butyl N-[3-(2-aminoethoxy)
Sources
Technical Support Center: Monitoring tert-butyl N-(2-methoxyphenyl)carbamate Reaction by TLC
Welcome to the technical support center for the synthesis and TLC monitoring of tert-butyl N-(2-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Boc protection reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental work is both efficient and scientifically sound.
The synthesis of this compound involves the protection of the amino group of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O). Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of this reaction, allowing for a quick and effective assessment of the consumption of starting materials and the formation of the desired product.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is a standard TLC protocol for monitoring this reaction?
A1: A robust starting point for TLC analysis is crucial. The protocol below is a validated method for achieving clear separation between the starting aniline and the final carbamate product.
Experimental Protocol: Standard TLC Monitoring
-
Plate Preparation: Using a soft pencil, gently draw a baseline approximately 0.5-1.0 cm from the bottom of a silica gel TLC plate (e.g., silica gel 60 F₂₅₄).[4] Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[3][5]
-
Sample Preparation & Spotting:
-
SM Lane: Dissolve a small amount of 2-methoxyaniline in a volatile solvent like ethyl acetate or dichloromethane (DCM). Using a capillary tube, spot a small, concentrated circle on the SM lane.
-
Rxn Lane: Withdraw a small aliquot from your reaction mixture using a capillary tube.[3] If the reaction solvent is high-boiling (e.g., DMF, DMSO), dilute the aliquot in a more volatile solvent (like ethyl acetate) to prevent streaking. Spot this on the Rxn lane.
-
Co-spot Lane: Apply a spot of the starting material first, let it dry, and then spot the reaction mixture directly on top of it.[3][5]
-
-
Eluent Selection: A common and effective mobile phase is a mixture of ethyl acetate (EtOAc) and hexane. A starting ratio of 20-30% EtOAc in hexane is often effective.
-
Development: Place the spotted TLC plate in a chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[6][7] Cover the chamber to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is about 0.5 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm), as both the starting aniline and the carbamate product are UV-active.
-
If further visualization is needed, staining with potassium permanganate (KMnO₄) can be effective.
-
Q2: What are the expected Rf values for the starting material and product?
A2: The retention factor (Rf) is dependent on the exact solvent system. However, you can expect the following trend:
| Compound | Structure | Polarity | Expected Rf Value |
| 2-Methoxyaniline (Starting Material) | C₇H₉NO[8] | More Polar | Lower Rf |
| This compound (Product) | C₁₂H₁₇NO₃[9] | Less Polar | Higher Rf |
The product is significantly less polar than the starting amine due to the bulky, nonpolar Boc group, which masks the polar N-H bonds. This difference in polarity is the basis for their separation on silica gel.
Troubleshooting Guide
This section addresses specific problems you may encounter during your TLC analysis, providing explanations and actionable solutions.
Problem 1: My spots are streaking or elongated.
-
Possible Cause 1: Sample Overloading. Applying too much sample to the baseline is a common cause of streaking.[6][7][10][11] The stationary phase becomes saturated, leading to poor separation.
-
Possible Cause 2: Acidic/Basic Nature of Compounds. Amines, like 2-methoxyaniline, are basic and can interact strongly with the slightly acidic silica gel, causing tailing or streaking.[11]
-
Possible Cause 3: High-Boiling Point Reaction Solvent. Solvents like DMF or DMSO can interfere with the chromatography, causing smearing.[13]
-
Solution: Before developing the plate, place it under a high vacuum for a few minutes to remove the residual high-boiling solvent from the spots.[13]
-
Problem 2: My starting material and product spots are too close together (poor resolution).
-
Possible Cause: Inappropriate Solvent Polarity. The eluent may be too polar or not polar enough to achieve effective separation.
-
Solution: Optimize the Eluent.
-
If spots are clustered near the solvent front (high Rf), the eluent is too polar. Decrease the proportion of ethyl acetate.[6]
-
If spots remain near the baseline (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate.[6]
-
Consider an alternative solvent system. A dichloromethane (DCM)/methanol (MeOH) system can sometimes offer different selectivity.
-
-
Problem 3: I see a new, unexpected spot in my reaction lane.
-
Possible Cause 1: Formation of a Side Product. The reaction may be generating byproducts. A common side reaction with Boc₂O is the formation of tert-butyl carbonate derivatives if water is present.
-
Solution: Use anhydrous solvents and reagents to minimize side reactions. The presence of a consistent, new spot suggests a need to re-evaluate the reaction conditions (e.g., temperature, stoichiometry).
-
-
Possible Cause 2: Decomposition on the TLC Plate. Some compounds are unstable on the acidic silica gel.[13]
-
Solution: Perform a 2D TLC.
-
Spot the reaction mixture in one corner of a square TLC plate.
-
Run the plate in your chosen eluent.
-
Rotate the plate 90 degrees and run it again in the same eluent.
-
If all spots appear on the diagonal, your compounds are stable. Spots appearing off the diagonal indicate decomposition.[13] If decomposition is confirmed, consider using a different stationary phase, like alumina or a reversed-phase plate.[6]
-
-
Problem 4: I can't see any spots on my TLC plate.
-
Possible Cause 1: Insufficient Concentration. The sample spotted on the plate may be too dilute to be detected.[6][7]
-
Possible Cause 2: Non-UV Active Compounds. While the expected compounds are UV active, some impurities may not be.
-
Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will visualize most organic compounds.
-
Visual Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and troubleshooting logic.
Caption: Standard workflow for TLC reaction monitoring.
Caption: Troubleshooting logic for common TLC issues.
References
- ChemTalk. (2023, November 13).
- Zhang, L., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- ChemBAM. TLC troubleshooting. [Link]
- University of Rochester, Department of Chemistry.
- Zhang, L., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Bitesize Bio. (2022, June 3).
- Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-190. [Link]
- Lunn, G., & Sansone, E. B. (1994). Carbamic acid, tert-butyl ester. Organic Syntheses, 72, 25. [Link]
- Asian Journal of Research in Chemistry. (2011).
- Reddit. (2020, October 21).
- VanVeller Lab, Department of Chemistry. VanVeller Lab Resources. [Link]
- GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
- The Royal Society of Chemistry. (2011). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
- Chemistry LibreTexts. (2021, June 20). 9.3B: Uses of TLC. [Link]
- Chemistry LibreTexts. (2021, June 20). 2.4: TLC - ANALYSIS. [Link]
- PubChem. tert-butyl n-[2-amino-1-(2-methoxyphenyl)
- PubChem. tert-butyl n-(2-methoxyphenyl)
- YouTube. (2021, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
- Google Patents.
- PubChem. 2-Methoxyaniline. [Link]
- ResearchGate. (2012). Binary mixtures of 2-methoxyaniline with various functional groups (Thermodynamic and transport properties). [Link]
- Sciforum. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C12H17NO3) [pubchemlite.lcsb.uni.lu]
- 10. microbiozindia.com [microbiozindia.com]
- 11. chembam.com [chembam.com]
- 12. youtube.com [youtube.com]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Carbamate Cleavage with Trimethylsilyl Iodide (TMSI)
Welcome to the technical support center for carbamate deprotection using Trimethylsilyl Iodide (TMSI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of this powerful deprotection strategy. Here, we will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of carbamate cleavage by TMSI?
A1: Trimethylsilyl iodide (TMSI) is a potent Lewis acid and a source of a soft nucleophile (iodide). The deprotection of a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, proceeds through a well-established mechanism.[1] First, the silicon atom of TMSI, acting as a Lewis acid, coordinates to the carbonyl oxygen of the carbamate. This activation facilitates the nucleophilic attack of the iodide ion on the carbon atom of the carbamate's alkyl group (e.g., the tert-butyl or benzyl group).[2] This SN2-type displacement results in the formation of an unstable silyl carbamate intermediate and an alkyl iodide (e.g., tert-butyl iodide or benzyl iodide).[3] The silyl carbamate then readily decarboxylates (loses CO₂) upon aqueous or alcoholic workup to yield the desired free amine.[3]
Caption: Mechanism of TMSI-mediated carbamate deprotection.
Troubleshooting Guide
Q2: My TMSI deprotection reaction is sluggish or incomplete. What are the likely causes and how can I resolve this?
A2: Incomplete deprotection is a common issue that can often be traced back to a few key factors:
-
Reagent Quality: TMSI is highly sensitive to moisture and light, degrading over time to form hexamethyldisiloxane ((TMS)₂O) and hydrogen iodide (HI).[1] A yellow or brown color in your TMSI reagent is an indicator of decomposition. For optimal results, use freshly opened or distilled TMSI.[4]
-
Anhydrous Conditions: The presence of even trace amounts of water in your reaction solvent or on your glassware can rapidly quench the TMSI reagent, reducing its effective concentration and stalling the reaction.[5][6] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Steric Hindrance: A sterically hindered carbamate can slow down the SN2 attack by the iodide. In such cases, increasing the reaction temperature or extending the reaction time may be necessary.[7] However, be aware that prolonged heating can lead to side reactions.
-
Insufficient Reagent: Ensure you are using a sufficient excess of TMSI, typically 1.5 to 3 equivalents, to drive the reaction to completion.
Troubleshooting Workflow:
Caption: Decision workflow for incomplete TMSI deprotection.
Q3: I'm observing unexpected side products. What are they and how can I prevent their formation?
A3: The primary source of side products in TMSI-mediated deprotections is the generation of a reactive alkyl iodide (e.g., benzyl iodide from Cbz cleavage) and the harsh, acidic nature of the reaction mixture, especially if the TMSI has partially hydrolyzed to HI.[1] These can lead to:
-
N-Alkylation: The newly deprotected, nucleophilic amine can react with the alkyl iodide byproduct to form an N-alkylated side product.[3]
-
Cleavage of Other Functional Groups: TMSI is a potent reagent for cleaving ethers (especially methyl and benzyl ethers) and esters.[2][8] If your substrate contains these functional groups, they may also be cleaved under the reaction conditions.
Prevention Strategies:
-
Use of Scavengers: A scavenger can trap the reactive alkyl iodide byproduct. For Cbz deprotection, a common scavenger is triethylsilane (TES) or triisopropylsilane (TIS), which reduces the benzyl iodide to toluene.[7][9]
-
Control of Reaction Conditions: Running the reaction at the lowest effective temperature (often 0 °C to room temperature) can minimize side reactions.
-
In Situ Generation of TMSI: To avoid issues with degraded TMSI, it can be generated in situ by reacting trimethylsilyl chloride (TMSCl) with sodium iodide (NaI) in a suitable solvent like acetonitrile.[1][10] This ensures a fresh, active reagent and is often a milder approach.
| Issue | Potential Cause | Recommended Solution |
| N-Alkylation | Reaction of the product amine with the alkyl iodide byproduct. | Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) (1.1-1.5 eq).[9] |
| Ether/Ester Cleavage | TMSI is a potent reagent for cleaving these functional groups. | Run the reaction at a lower temperature (e.g., 0 °C). Consider an alternative, milder deprotection method if selectivity is an issue.[11] |
| Complex Mixture | Degradation of TMSI leading to uncontrolled side reactions. | Use freshly distilled TMSI or generate it in situ from TMSCl and NaI.[10] |
Q4: My TMSI reagent is expensive and unstable. Is there a more cost-effective and reliable alternative?
A4: Yes, the in situ generation of TMSI from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) is a widely adopted, cost-effective, and reliable alternative.[2][10] This method avoids the storage and handling issues associated with neat TMSI.[1]
Experimental Protocol for in situ Generation of TMSI:
-
To a solution of your carbamate-protected substrate in anhydrous acetonitrile, add sodium iodide (NaI) (1.5-3.0 equivalents).
-
Stir the suspension at room temperature.
-
Add trimethylsilyl chloride (TMSCl) (1.5-3.0 equivalents) dropwise.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Proceed with the appropriate aqueous workup.
This method often provides cleaner reactions and is more amenable to scale-up.[2]
Q5: What is the proper workup procedure for a TMSI deprotection reaction?
A5: A proper workup is crucial to quench the reaction, remove byproducts, and isolate your desired amine.
-
Quenching: The reaction is typically quenched by the slow addition of methanol or water. This will consume any remaining TMSI and hydrolyze the silyl carbamate intermediate.
-
Removal of Iodine Color: If the solution has a persistent yellow or brown color due to the presence of iodine (I₂), it can be washed with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[12]
-
Extraction: The product is then typically extracted into an organic solvent. If the product amine is basic, it may be beneficial to perform the extraction under basic conditions (e.g., by adding a saturated aqueous solution of sodium bicarbonate) to ensure the amine is in its freebase form and partitions into the organic layer.
-
Removal of Silyl Byproducts: The main silicon-containing byproduct is hexamethyldisiloxane ((TMS)₂O), which is relatively nonpolar and can often be removed by silica gel chromatography.[1]
Workup Considerations for Polar Solvents:
If the reaction is performed in a polar, water-miscible solvent like acetonitrile, it is often best to first remove the solvent under reduced pressure. The resulting residue can then be redissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or brine.[13]
References
- Olah, G. A., & Narang, S. C. (1982). Iodotrimethylsilane—a versatile synthetic reagent. Tetrahedron, 38(15), 2225-2277. [Link]
- Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions; 62. Chlorotrimethylsilane/sodium iodide, a convenient in situ reagent for conversions of alcohols and their derivatives to iodides. The Journal of Organic Chemistry, 44(8), 1247-1251. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). TMS Iodide. Wordpress. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). Wordpress. [Link]
- University of Rochester. (2026). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Wikipedia. (2023, December 27). Trimethylsilyl iodide. [Link]
- ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link]
- Thorn-Seshold, O. (n.d.). Removal of Reaction Solvent by Extractive Workup. [Link]
- Reddit. (2019, April 15). Using the 'bag trick' to dispense corrosive liquids - trimethylsilyl iodide. [Link]
- ResearchGate. (n.d.). Selective cleavage of primary MPM ethers with TMSI/Et3N. [Link]
- ResearchGate. (n.d.).
- tmsi-usa.com. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2017, February 13). How to remove chlorotrimethylsilane (TMSCl)
- MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
- IOPscience. (n.d.). The effect of humidity exposure time on moisture absorption, measured by TGA. [Link]
- Organic Syntheses. (n.d.). Iodotrimethylsilane. [Link]
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(19), 3736–3740. [Link]
- Verbraeken, B., et al. (2018). Click-to-Release from trans-Cyclooctenes: Mechanistic Insights and Expansion of Scope from Established Carbamate to Remarkable Ether Cleavage. Angewandte Chemie International Edition, 57(33), 10499-10503. [Link]
- Zaraket, T., et al. (2020). Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN. Molecules, 25(19), 4539. [Link]
- ChemistryViews. (2022, May 15). New Carbamate Deprotection Complements Existing Methods. [Link]
- Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
- Frontiers. (2024, May 21).
- ResearchGate. (2016, August 28). What functional groups can be added on MWCNTs?[Link]
- Saito, T., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry, 12, 1396264. [Link]
- MDPI. (2023, October 27). Moisture and Glass Transition Temperature Kinetics of Ambient-Cured Carbon/Epoxy Composites. [Link]
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
- ResearchGate. (n.d.).
- PubMed. (2019, August 23). Cyclic Moisture Sorption and its Effects on the Thermomechanical Properties of Epoxy and Epoxy/MWCNT Nanocomposite. [Link]
- PubMed. (2019, May 28). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. [Link]
- Wikipedia. (n.d.). Trimethylsulfoxonium iodide. [Link]
Sources
- 1. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 2. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Wet Environment Simulation - TMSI [tmsi-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. Workup [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Tert-butyl N-(2-methoxyphenyl)carbamate
Predicted ¹H NMR Spectrum of tert-butyl N-(2-methoxyphenyl)carbamate
The structure of this compound contains several distinct proton environments that are expected to give rise to a characteristic ¹H NMR spectrum. The analysis below predicts the chemical shift (δ), multiplicity, and integration for each signal.
Figure 1: Molecular structure of this compound.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| a | ~8.1 | Broad Singlet | 1H | N-H |
| b | ~8.0 | Doublet of Doublets | 1H | Ar-H |
| c | ~7.0 | Doublet of Triplets | 1H | Ar-H |
| d | ~6.9 | Doublet of Doublets | 1H | Ar-H |
| e | ~6.8 | Doublet of Triplets | 1H | Ar-H |
| f | 3.85 | Singlet | 3H | O-CH₃ |
| g | 1.52 | Singlet | 9H | C(CH₃)₃ |
Rationale for Predictions:
-
Tert-butyl Protons (g): The nine protons of the tert-butyl group are chemically equivalent and shielded. They are expected to appear as a sharp singlet at approximately 1.52 ppm[1]. This is a highly characteristic signal for a Boc-protecting group.
-
Methoxy Protons (f): The three protons of the methoxy group are also equivalent and will appear as a singlet. Due to the electron-donating nature of the oxygen atom, this signal will be shifted downfield to around 3.85 ppm.
-
Aromatic Protons (b, c, d, e): The four protons on the aromatic ring are non-equivalent and will exhibit complex splitting patterns. The proton ortho to the carbamate group (b) is expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl group and will likely appear around 8.0 ppm. The remaining aromatic protons will resonate between 6.8 and 7.0 ppm, with their multiplicities determined by coupling to adjacent protons.
-
Carbamate Proton (a): The N-H proton of the carbamate group is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom. Its chemical shift can be variable and is dependent on solvent and concentration, but it is predicted to be around 8.1 ppm.
Comparative Analysis with Structural Analogs
To substantiate the predicted spectrum, we will compare it with the experimental ¹H NMR data of three key analogs: tert-butyl N-phenylcarbamate, tert-butyl N-(4-methoxyphenyl)carbamate, and tert-butyl N-(o-tolyl)carbamate. This comparison will highlight the electronic and steric effects of the substituents on the aromatic ring.
Table 1: Comparison of ¹H NMR Data for tert-butyl N-(aryl)carbamates (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | O-CH₃ (ppm) | Ar-CH₃ (ppm) | N-H (ppm) | C(CH₃)₃ (ppm) | Reference |
| tert-butyl N-phenylcarbamate | 7.36-7.26 (m, 4H), 7.05-7.03 (m, 1H) | - | - | 6.46 (bs, 1H) | 1.52 (s, 9H) | [1] |
| tert-butyl N-(4-methoxyphenyl)carbamate | 7.26 (d, J=8Hz, 2H), 6.82 (d, J=8Hz, 2H) | 3.77 (s, 3H) | - | 6.44 (bs, 1H) | 1.50 (s, 9H) | [1] |
| tert-butyl N-(o-tolyl)carbamate | 7.83 (d, J=8Hz, 1H), 7.22 (t, J=8Hz, 1H), 7.17 (d, J=8Hz, 1H), 7.03 (t, J=8Hz, 1H) | - | 2.28 (s, 3H) | 6.37 (bs, 1H) | 1.57 (s, 9H) | [1] |
| This compound (Predicted) | ~8.0 (dd, 1H), ~7.0 (dt, 1H), ~6.9 (dd, 1H), ~6.8 (dt, 1H) | 3.85 (s, 3H) | - | ~8.1 (bs, 1H) | 1.52 (s, 9H) | - |
Analysis of Substituent Effects:
-
Unsubstituted Phenyl Ring: In tert-butyl N-phenylcarbamate, the aromatic protons appear as a complex multiplet between 7.03 and 7.36 ppm[1]. The N-H proton is a broad singlet at 6.46 ppm, and the tert-butyl group is at 1.52 ppm[1].
-
Para-Methoxy Group: The addition of a methoxy group at the para-position in tert-butyl N-(4-methoxyphenyl)carbamate results in a simplification of the aromatic region into two doublets at 7.26 and 6.82 ppm[1]. The electron-donating methoxy group shields the ortho and para protons, causing an upfield shift compared to the unsubstituted analog. The methoxy protons themselves appear as a singlet at 3.77 ppm[1].
-
Ortho-Methyl Group: In tert-butyl N-(o-tolyl)carbamate, the ortho-methyl group introduces both electronic and steric effects. The aromatic signals are again distinct, appearing as a doublet and three multiplets between 7.03 and 7.83 ppm[1]. The proton ortho to the carbamate is significantly deshielded (7.83 ppm) due to the steric compression and anisotropic effect of the neighboring methyl group. The methyl protons give a singlet at 2.28 ppm[1].
-
Predicted Effects of Ortho-Methoxy Group: Based on the above comparisons, the ortho-methoxy group in the target molecule is expected to exert a strong electron-donating effect through resonance, shielding the aromatic protons. However, its proximity to the carbamate linkage will also introduce steric hindrance, which can influence the conformation and the chemical shift of the N-H proton, likely causing it to shift downfield to around 8.1 ppm. The aromatic proton ortho to the carbamate is also expected to be deshielded due to the combined anisotropic effects of the carbonyl and the methoxy group.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette and bulb
-
Small vial
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. Ensure there are no solid particles in the solution[2].
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the following acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Number of Scans (NS): 8 to 16 scans for a good signal-to-noise ratio.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is sufficient to cover all expected signals.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum manually to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all the peaks in the spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants of the signals.
-
Figure 2: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound can be confidently predicted through a combination of fundamental NMR principles and comparative analysis with structurally similar molecules. The characteristic signals of the tert-butyl and methoxy groups, along with the complex splitting pattern of the ortho-substituted aromatic ring and the distinct N-H signal, provide a unique spectral fingerprint for this compound. The provided experimental protocol outlines a robust method for obtaining a high-quality spectrum for verification. This guide serves as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling them to accurately identify and characterize this important chemical intermediate.
References
- Reddy, K. L., et al. (2014). A practical and efficient synthesis of tert-butyl carbamates. Tetrahedron Letters, 55(30), 4155-4158. [Link]
- Bruker. (2022). TopSpin 4.2 User Manual. Bruker BioSpin. [Link]
- University of California, Irvine. (n.d.). NMR Sample Preparation. UCI Department of Chemistry. [Link]
- University of Ottawa. (n.d.). How to Prepare Samples for NMR. uOttawa Department of Chemistry and Biomolecular Sciences. [Link]
Sources
Navigating the 13C NMR Landscape of tert-butyl N-(2-methoxyphenyl)carbamate: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for tert-butyl N-(2-methoxyphenyl)carbamate, a compound of interest in medicinal chemistry and organic synthesis. By integrating experimental data from analogous structures with theoretical predictions, we offer a robust framework for spectral interpretation and verification.
The Structural Rationale: Understanding Substituent Effects
The 13C NMR spectrum of this compound is governed by the electronic environment of each carbon atom. The chemical shifts are influenced by the interplay of several structural features: the aromatic ring, the electron-donating methoxy (-OCH3) group, and the N-tert-butoxycarbonyl (N-Boc) protecting group.
The methoxy group, being an ortho-, para-director, significantly influences the electron density of the benzene ring through resonance and inductive effects. The N-Boc group, while primarily a protecting group, also exerts electronic and steric effects that modulate the chemical shifts of the nearby aromatic and aliphatic carbons. Understanding these substituent effects is crucial for the accurate assignment of the 13C NMR signals.
Comparative Analysis of Expected Chemical Shifts
To provide a comprehensive prediction of the 13C NMR spectrum, we have compiled and compared data from three distinct sources:
-
Analysis of Structurally Similar Compounds: Experimental data from molecules sharing key structural motifs with the target compound.
-
Computational Prediction (ChemDraw): A widely used software for chemical structure drawing and NMR prediction.
-
Online Prediction Engine (nmrdb.org): A web-based tool that utilizes a large database of experimental spectra for prediction.
The table below summarizes the expected 13C NMR chemical shifts for this compound, with a detailed assignment for each carbon atom.
| Carbon Atom | Predicted Shift (ppm) - Comparative Analysis | Predicted Shift (ppm) - ChemDraw | Predicted Shift (ppm) - nmrdb.org |
| C=O | 153-155 | 153.5 | 154.2 |
| C(CH3)3 | ~80 | 80.5 | 81.1 |
| C(CH3)3 | ~28 | 28.3 | 28.5 |
| Ar-C1 (C-NH) | 128-130 | 129.1 | 129.8 |
| Ar-C2 (C-OCH3) | 148-150 | 149.2 | 148.7 |
| Ar-C3 | 110-112 | 111.5 | 110.9 |
| Ar-C4 | 120-122 | 121.8 | 121.3 |
| Ar-C5 | 123-125 | 124.2 | 123.8 |
| Ar-C6 | 118-120 | 119.5 | 119.1 |
| -OCH3 | ~55 | 55.8 | 55.6 |
Note: The comparative analysis range is derived from experimental data of compounds such as tert-butyl (4-methoxyphenyl)carbamate and 2-methoxyaniline, adjusted for the ortho-substitution pattern.
Visualizing the Molecular Environment and Chemical Shifts
The following diagram illustrates the structure of this compound and the predicted chemical shift ranges for each carbon atom, providing a clear visual reference for spectral analysis.
Caption: Molecular structure and predicted 13C NMR chemical shift ranges.
Experimental Protocol: A Self-Validating System
For the empirical validation of the predicted chemical shifts, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse program: zgpg30 (or similar for quantitative measurements if needed)
-
Spectral width: ~250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay (d1): 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
3. Data Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
In-Depth Discussion of Chemical Shift Assignments
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is expected to resonate in the downfield region, typically between 153-155 ppm. This is consistent with the chemical shifts observed for other N-Boc protected anilines.[1]
-
Tert-butyl Group Carbons: The quaternary carbon of the tert-butyl group is expected around 80 ppm, while the three equivalent methyl carbons should appear as a single intense peak at approximately 28 ppm.[1][2]
-
Aromatic Carbons:
-
C2 (ipso-carbon to -OCH3): This carbon is significantly deshielded by the directly attached electronegative oxygen atom and is expected to be the most downfield of the aromatic signals, around 148-150 ppm. Studies on ortho-substituted anisoles support this significant downfield shift.[3][4]
-
C1 (ipso-carbon to -NH): The carbamate group has a moderate electron-withdrawing effect, leading to a chemical shift in the range of 128-130 ppm.
-
C6: This carbon, ortho to the carbamate and meta to the methoxy group, is expected to be shielded relative to benzene (128.5 ppm) and appear around 118-120 ppm.
-
C4: Positioned para to the carbamate and meta to the methoxy group, this carbon's shift will be around 120-122 ppm.
-
C3 and C5: These carbons are influenced by both substituents. C3, ortho to the methoxy group, will be significantly shielded and is expected around 110-112 ppm. C5, para to the methoxy group, will also be shielded, with an expected shift of 123-125 ppm. The shielding effect of the methoxy group is a well-documented phenomenon.[4][5]
-
-
Methoxy Carbon (-OCH3): The carbon of the methoxy group typically resonates around 55-56 ppm, a characteristic region for methoxy groups on an aromatic ring.[6][7]
Conclusion
This guide provides a comprehensive and well-supported prediction of the 13C NMR chemical shifts for this compound. By leveraging experimental data from analogous compounds and computational prediction tools, we have established a reliable reference for researchers. The provided experimental protocol offers a clear path for the empirical verification of these predictions. This integrated approach ensures a high degree of confidence in the structural elucidation of this and similar molecules, ultimately aiding in the advancement of chemical research and development.
References
- Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Science Publishing.
- 13C NMR studies: VIII. 13C spectra of some substituted anisoles. K. S. Dhami and J. B. Stothers.
- Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry.
- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer.
- 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences.
- Supporting Inform
- VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Science Publishing.
- N-(2-Methoxyphenyl)acetamide(93-26-5) 13C NMR spectrum. ChemicalBook.
- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
- 13C NMR Substituent Effects on para-Substituted Tolans. eGrove - University of Mississippi.
- N-Methoxy-N-methyl-2-phenylacetamide. PubChem.
- Methoxyacetylfentanyl. PubChem.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Supporting Inform
- 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
- 13C NMR Chemical Shifts.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- 2-Phenylacetamide(103-81-1) 13C NMR spectrum. ChemicalBook.
- A Guide to 13C NMR Chemical Shift Values. Compound Interest.
- Anisole(100-66-3) 13C NMR spectrum. ChemicalBook.
- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. ChemicalBook.
- Anisole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press.
Sources
A Comparative Guide to the Analytical Standards of tert-butyl N-(2-methoxyphenyl)carbamate
For researchers, scientists, and professionals in drug development, the rigorous characterization of synthetic intermediates is a cornerstone of successful research and manufacturing. Tert-butyl N-(2-methoxyphenyl)carbamate, a key building block in the synthesis of various pharmaceutical agents, demands precise analytical validation to ensure purity, identity, and consistency. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in experimental data and established scientific principles.
Introduction: The Analytical Imperative
This compound (CAS: 19541-26-9) serves as a crucial intermediate, where the tert-butoxycarbonyl (Boc) group acts as a protecting agent for the amine functionality of 2-methoxyaniline. The integrity of this compound is paramount; impurities or structural deviations can have cascading effects on the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not just recommended but essential for quality control and regulatory compliance. This guide will explore the primary chromatographic and spectroscopic techniques used to establish a robust analytical standard for this compound.
Physicochemical Profile: The Foundation of Analysis
Understanding the fundamental properties of a molecule is the first step in selecting and optimizing analytical methods. The properties of this compound dictate its behavior in various analytical systems.
| Property | Value | Source |
| CAS Number | 19541-26-9 | PubChem[1] |
| Molecular Formula | C₁₂H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 223.27 g/mol | PubChem[1] |
| Monoisotopic Mass | 223.120843 Da | PubChem[1] |
| Predicted XLogP3 | 2.8 | PubChem[1] |
| Appearance | White to off-white solid | Generic Data |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Generic Data |
Chromatographic Methods: Purity and Quantification
Chromatography is the gold standard for assessing the purity of chemical intermediates. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity determination and quantification of this compound due to its non-destructive nature and suitability for non-volatile compounds.
Methodology Rationale: A reversed-phase (RP) method is ideal. The C18 stationary phase provides a non-polar surface that interacts with the moderately non-polar carbamate, while a polar mobile phase, such as a methanol/water or acetonitrile/water gradient, allows for efficient elution and separation from more polar or less polar impurities. UV detection is highly effective due to the presence of the aromatic ring, which acts as a strong chromophore.
Table 2: Comparative HPLC Protocols
| Parameter | Protocol A (High Throughput) | Protocol B (High Resolution) |
| Column | C18, 3.5 µm, 4.6 x 100 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50% to 95% B in 10 min | 60% to 90% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at 254 nm | UV at 254 nm |
| Injection Volume | 5 µL | 10 µL |
Experimental Protocol: HPLC Purity Analysis (Protocol A)
-
Standard Preparation: Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the test sample at the same concentration as the standard.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (50% Acetonitrile / 50% 0.1% Formic Acid in Water) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the standard and sample solutions.
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated using the area percent method.
Scientist's Note: The use of formic acid in the mobile phase is advantageous as it is MS-compatible, allowing for easy transfer to an LC-MS system for impurity identification without method redevelopment.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
While many carbamates are thermally labile, the Boc-protected structure of this compound may allow for direct GC-MS analysis under carefully controlled conditions. However, derivatization is often employed to improve volatility and thermal stability.[3]
Methodology Rationale: Direct injection requires a low inlet temperature to prevent the degradation of the Boc group. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. For robust analysis, silylation (e.g., with BSTFA) can be used to derivatize the carbamate, making it more suitable for GC analysis.[4]
Table 3: GC-MS Conditions
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 250°C (Use with caution) |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-450 m/z |
Scientist's Note: A key diagnostic fragmentation in EI-MS would be the loss of the tert-butyl group (57 m/z) or isobutylene (56 m/z), and the subsequent loss of CO₂ (44 m/z) from the carbamate moiety. Observing the molecular ion peak (M⁺ at m/z 223) is crucial for confirmation.
Spectroscopic Methods: Structural Confirmation
Spectroscopy provides an orthogonal approach to chromatography, focusing on structural elucidation and identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.[5]
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| C(CH₃)₃ | ~1.5 (s, 9H) | ~28.3 |
| C (CH₃)₃ | ~80.5 | |
| OCH₃ | ~3.8 (s, 3H) | ~55.5 |
| Aromatic CH | 6.8 - 7.5 (m, 4H) | 110.1, 118.5, 121.2, 122.0 |
| Ar-C -NH | ~128.0 | |
| Ar-C -O | ~148.0 | |
| C=O | ~153.5 | |
| N-H | ~6.5-7.0 (br s, 1H) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A relaxation delay of 5 seconds and an accumulation of 1024 scans are typically required for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.[6]
Table 5: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3350 - 3450 | N-H | Stretching |
| ~2970 - 2850 | C-H (aliphatic) | Stretching |
| ~1700 - 1730 | C=O (carbamate) | Stretching |
| ~1590, 1490 | C=C (aromatic) | Stretching |
| ~1220 - 1250 | C-O (ester) | Stretching |
| ~1020 - 1050 | C-O (ether) | Stretching |
Analytical Workflow and Technique Selection
A logical workflow ensures comprehensive characterization. The choice of technique is dictated by the analytical goal, whether it is routine quality control, structural confirmation of a new batch, or in-depth impurity profiling.
Caption: A typical workflow for the analytical characterization of a new batch.
Caption: Logic for selecting the appropriate analytical technique based on the research question.
Conclusion
The establishment of a comprehensive analytical standard for this compound relies on the synergistic use of chromatographic and spectroscopic techniques. While RP-HPLC is the workhorse for purity and quantification, NMR spectroscopy remains the definitive tool for structural confirmation. FTIR provides rapid functional group identification, and GC-MS or LC-MS are indispensable for volatile impurity analysis and the identification of unknown components, respectively. By employing these methods within a structured workflow, researchers and drug development professionals can ensure the quality, consistency, and safety of this vital chemical intermediate, thereby safeguarding the integrity of the entire synthetic pathway.
References
- PubChem Compound Summary for CID 22344747, tert-butyl N-(5-amino-2-methoxyphenyl)carbamate.
- PubChem Compound Summary for CID 14939408, tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- PubChem Compound Summary for CID 162730340, tert-butyl N-(2-ethyl-4-methoxy-phenyl)carbamate.
- Tert-butyl n-(2-methoxyphenyl)
- tert-Butyl (2-amino-6-methoxyphenyl)
- tert-Butyl carbam
- Supporting Information for Synthesis of Carbam
- tert-Butyl carbam
- Tert-butyl n-[2-amino-1-(2-methoxyphenyl)
- Tert-butyl N-(2-formyl-3-methoxyphenyl)
- Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- FT-IR spectrum of tert-butyl...
- tert-Butyl carbam
- Tert-butyl n-(4-iodo-2-methoxyphenyl)
- Tert-butyl (2-formyl-6-methoxyphenyl)
- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
- Analysis of additive in film by using single-scan mode of GC/MS/MS. JEOL. [Link]
- Changes in methamphetamine impurity profiles induced by tert-butoxycarbonylation. Journal of Forensic Sciences. [Link]
- (R)-tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate.
- GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Springer Protocols. [Link]
- GC-MS and GC-IRD studies on the ring isomers of N-methyl-2-methoxyphenyl-3- butanamines (MPBA) related to 3,4-MDMA.
Sources
- 1. PubChemLite - this compound (C12H17NO3) [pubchemlite.lcsb.uni.lu]
- 2. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 3. scispec.co.th [scispec.co.th]
- 4. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
A Comparative Guide to Assessing the Purity of tert-butyl N-(2-methoxyphenyl)carbamate by High-Performance Liquid Chromatography
Introduction
In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is a cornerstone of quality, safety, and efficacy. Tert-butyl N-(2-methoxyphenyl)carbamate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Rigorous and reliable analytical methods are paramount to ensure its purity, thereby guaranteeing the integrity of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering researchers and drug development professionals a comprehensive resource for methodological selection and implementation.
We will delve into the nuances of a primary reversed-phase HPLC (RP-HPLC) method, contrasting its performance with a compelling alternative: Ultra-Performance Liquid Chromatography (UPLC). This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering the reader to make informed decisions tailored to their specific analytical needs.
Understanding the Analyte: this compound
Before developing a robust analytical method, a thorough understanding of the target molecule is essential.
Chemical Structure and Properties:
-
Molecular Formula: C12H17NO3[3]
-
Molecular Weight: 223.27 g/mol [3]
-
Structure:
Caption: Chemical structure of this compound.
-
Key Functional Groups: The molecule possesses a carbamate linkage, a tert-butyl group, and a methoxy-substituted aromatic ring. These features dictate its polarity and chromatographic behavior. The aromatic ring provides a chromophore suitable for UV detection.
-
Solubility: Generally soluble in polar organic solvents like methanol, ethanol, and acetonitrile, which are common mobile phase constituents in reversed-phase HPLC.[4]
Potential Impurities:
Impurities can arise from the synthetic route, degradation, or storage.[2][5] For this compound, potential impurities could include:
-
Starting materials: 2-methoxyaniline and di-tert-butyl dicarbonate.
-
By-products: Di-substituted or positional isomers.
-
Degradation products: Hydrolysis of the carbamate bond to yield 2-methoxyaniline.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating a wide range of compounds.[6] For this compound, a C18 column is an excellent starting point due to the molecule's moderate hydrophobicity.[7][8]
Experimental Protocol: RP-HPLC
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 stationary phase is recommended for its ability to retain and separate aromatic compounds.[9][10] A good starting choice would be a column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm.
2. Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.[11]
-
Rationale: Acetonitrile is often preferred over methanol as the organic modifier in reversed-phase HPLC due to its lower viscosity and UV cutoff.[11]
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) | A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-20 min: 90% B; 20.1-25 min: 50% B | This gradient allows for the elution of polar impurities early in the run, followed by the main analyte, and finally any non-polar impurities. The re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 270 nm | The aromatic ring of the analyte provides strong UV absorbance. 270 nm is a reasonable starting point based on the structure, but a PDA detector should be used to determine the optimal wavelength. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. | This ensures good peak shape and prevents solvent mismatch effects. |
Workflow Diagram: RP-HPLC Purity Assessment
Caption: Experimental workflow for RP-HPLC purity assessment.
Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)
For laboratories requiring higher throughput and improved resolution, UPLC presents a significant advancement over traditional HPLC.[6] By utilizing columns with sub-2 µm particle sizes, UPLC systems can operate at higher pressures, leading to faster analysis times and increased separation efficiency.
Experimental Protocol: UPLC
1. Instrumentation and Columns:
-
UPLC System: A UPLC system capable of handling high backpressures, with a low-dispersion flow path.
-
Column: A UPLC C18 column, for instance, a 2.1 mm x 50 mm column with a 1.7 µm particle size.
2. Mobile Phase Preparation:
-
Identical to the RP-HPLC method (HPLC-grade water and acetonitrile).
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm | Smaller particle size and column dimensions lead to faster separations and higher efficiency. |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) | A steeper gradient can be employed due to the shorter column and higher efficiency. |
| Gradient Program | 0-0.5 min: 50% B; 0.5-3.0 min: 50-95% B; 3.0-3.5 min: 95% B; 3.6-4.0 min: 50% B | The shorter run time significantly increases sample throughput. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, optimized for the smaller particle size. |
| Column Temperature | 40 °C | Higher temperatures can be used to reduce viscosity and improve peak shape at higher flow rates. |
| Injection Volume | 2 µL | Reduced to match the smaller column volume. |
| Detection | UV at 270 nm | Same principle as HPLC, but with a faster data acquisition rate. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. | A lower concentration may be suitable due to the increased sensitivity of UPLC systems. |
Performance Comparison: HPLC vs. UPLC
The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput, desired resolution, and available instrumentation.
| Performance Metric | RP-HPLC | UPLC | Advantage of UPLC |
| Analysis Time | ~25 minutes | ~4 minutes | High Throughput |
| Resolution | Good | Excellent | Improved separation of closely eluting impurities |
| Sensitivity | Standard | Higher | Sharper peaks lead to better signal-to-noise ratio |
| Solvent Consumption | ~25 mL per run | ~2 mL per run | Cost-effective and environmentally friendly |
| System Backpressure | Low to Moderate | High | Requires specialized instrumentation |
| Method Robustness | High | Generally high, but may be more sensitive to minor variations | HPLC methods are often considered more "rugged" |
Discussion: Justifying the Methodological Choices
The selection of a C18 stationary phase is a logical starting point for an aromatic carbamate, providing a good balance of hydrophobic interactions for retention.[12] A gradient elution is crucial for purity analysis, as it allows for the separation of impurities with a wide range of polarities that might co-elute under isocratic conditions. Acetonitrile is chosen as the organic modifier for its favorable properties, including low viscosity and UV transparency.
The transition to UPLC offers significant advantages in terms of speed and efficiency. The use of sub-2 µm particles dramatically increases the number of theoretical plates, resulting in sharper peaks and better resolution. This is particularly beneficial for resolving closely related impurities that may not be separated by conventional HPLC. The reduction in analysis time and solvent consumption also makes UPLC a more sustainable and cost-effective option for high-throughput screening environments.
Conclusion and Recommendations
Both the described RP-HPLC and UPLC methods are suitable for the purity assessment of this compound. The choice between them will be dictated by the specific requirements of the analysis.
-
For routine quality control in a laboratory with standard HPLC equipment, the RP-HPLC method provides a reliable and robust solution.
-
For high-throughput screening, method development, or when challenging impurity profiles are expected, the UPLC method is highly recommended due to its superior speed, resolution, and sensitivity.
It is imperative that any method chosen be properly validated according to the guidelines of the International Council for Harmonisation (ICH) to ensure its accuracy, precision, linearity, and robustness for its intended purpose.
References
- PerkinElmer, Inc. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
- Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
- PubMed. [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. National Center for Biotechnology Information.
- Scribd. HPLC Method for Analyzing Carbamate Pesticides. Scribd.
- LCGC International. Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International.
- PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- Sigma-Aldrich. Developing HPLC Methods. MilliporeSigma.
- ResearchGate. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. ResearchGate.
- Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.
- PubChemLite. This compound (C12H17NO3). PubChemLite.
- Arborpharmchem. API Intermediates Production Purity. Arborpharmchem.
- ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
- Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
- Phenomenex. Guide to Choosing the Correct HPLC Solvent. Phenomenex.
- BenchChem. An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate. BenchChem.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. PubChemLite - this compound (C12H17NO3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rroij.com [rroij.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. researchgate.net [researchgate.net]
- 11. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
A Comparative Guide to tert-Butyl N-(2-methoxyphenyl)carbamate and Other N-Aryl Carbamates for the Research Scientist
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, N-aryl carbamates stand as versatile and indispensable intermediates. Their utility as protecting groups for anilines and as active participants in cross-coupling reactions makes a thorough understanding of their comparative performance crucial for methodological success. This guide provides an in-depth comparison of tert-butyl N-(2-methoxyphenyl)carbamate with other N-aryl carbamates, offering experimental data, detailed protocols, and mechanistic insights to inform your selection and application of these valuable reagents.
The Strategic Synthesis of N-Aryl Carbamates
The most common and straightforward method for the synthesis of tert-butyl N-aryl carbamates involves the reaction of the corresponding aniline with di-tert-butyl dicarbonate (Boc₂O). The choice of base and solvent can be critical in optimizing the yield and purity of the desired product.
Experimental Protocol: Synthesis of this compound
A robust and scalable procedure for the synthesis of the title compound is as follows:
-
To a solution of 2-methoxyaniline (1.0 equiv.) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 equiv.).
-
Slowly add a suitable base, for example, triethylamine (1.2 equiv.) or 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by recrystallization or column chromatography affords the pure this compound.
Comparative Synthesis Data
The electronic nature of the substituents on the aniline ring can influence the nucleophilicity of the amino group and thus the rate and efficiency of the N-Boc protection.
| N-Aryl Carbamate | Aniline Precursor | Typical Yield (%) | Notes | Reference |
| This compound | 2-methoxyaniline | >90 | The electron-donating methoxy group facilitates the reaction. | |
| tert-butyl N-phenylcarbamate | Aniline | ~95 | The unsubstituted aniline provides a baseline for reactivity. | |
| tert-butyl N-(4-nitrophenyl)carbamate | 4-nitroaniline | 85-95 | The electron-withdrawing nitro group can decrease the nucleophilicity of the amine, potentially requiring longer reaction times or a stronger base. | |
| tert-butyl N-(2,6-diisopropylphenyl)carbamate | 2,6-diisopropylaniline | ~100 | Despite steric hindrance, high yields are achievable, though reaction times may be longer. |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
N-Aryl carbamates, particularly Boc-protected anilines, are valuable substrates in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The Boc group can modulate the electronic properties of the aniline and, in some cases, direct the regioselectivity of the reaction.
The ortho-methoxy group in this compound can exert both steric and electronic effects that influence its reactivity in cross-coupling reactions. The electron-donating nature of the methoxy group increases the electron density on the aromatic ring, which can facilitate the oxidative addition step in some catalytic cycles. However, its steric bulk can also hinder the approach of the catalyst to the nitrogen atom or the ortho C-H bonds.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. The nature of the N-aryl carbamate can influence the reaction's efficiency.
| N-Aryl Carbamate Substrate | Coupling Partner | Catalyst System | Yield (%) | Notes | Reference |
| tert-butyl N-(aryl)carbamate | Aryl Bromide | Pd₂(dba)₃ / XPhos | Good to Excellent | General protocol for N-arylation of tert-butyl carbamate. | |
| This compound | 4-chlorotoluene | Pd(OAc)₂ / RuPhos | Not explicitly reported, but ortho-substituted anilines are generally good substrates. | ||
| Unprotected anilines | Aryl Iodide | [Pd(bipy-6-OH)Br(C₆F₅)] | Good | Demonstrates the challenge of chemoselectivity (C-C vs. C-N coupling) with unprotected anilines. |
Facile Deprotection of the Boc Group
The ease of removal of the tert-butyloxycarbonyl (Boc) group under acidic conditions is one of its most significant advantages. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate are commonly employed for this transformation.
Experimental Protocol: Deprotection of this compound
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane.
-
Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The resulting amine salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.
Comparative Deprotection Data
The electronic nature of the substituents on the aryl ring can have a modest effect on the rate of Boc deprotection, as electron-donating groups can slightly stabilize the protonated carbamate intermediate.
| N-Aryl Carbamate | Deprotection Conditions | Time | Yield (%) | Notes | Reference |
| This compound | Oxalyl chloride, Methanol | 1-4 h | 64 | A mild deprotection method. | |
| tert-butyl N-(aryl)carbamate | 55% TFA/CH₂Cl₂ | 30 min | Generally high | A standard and efficient method. | |
| tert-butyl N-(aryl)carbamate | 4M HCl in Dioxane | 2 h | Generally high | Another common and effective method. | |
| tert-butyl (3-chlorophenyl)carbamate | 4M HCl in Methanol | 2 h | Not specified | Used in a multi-step synthesis. |
Physicochemical Properties and Mechanistic Considerations
The ortho-methoxy group in this compound imparts distinct physicochemical properties and influences its reactivity through a combination of steric and electronic effects.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance, increasing the electron density at the ortho and para positions of the benzene ring. This can enhance the reactivity of the aromatic ring towards electrophilic substitution and can also influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
Steric Effects: The presence of the methoxy group at the ortho position introduces steric hindrance around the carbamate nitrogen. This can influence the rate of reactions involving the nitrogen atom and may also direct reactions to the less sterically hindered para position.
-
Chelation: The oxygen atom of the methoxy group can potentially chelate to a metal center in a catalytic intermediate, which could influence the regioselectivity and rate of certain reactions.
Conclusion
This compound is a valuable N-aryl carbamate with a favorable combination of properties. Its synthesis is high-yielding, and the Boc group can be readily removed under standard acidic conditions. The ortho-methoxy group enhances the electron density of the aromatic ring, which can be beneficial in certain cross-coupling reactions. Researchers should consider the potential steric hindrance of the ortho-methoxy group when planning syntheses that involve reactions at the nitrogen atom or the adjacent ortho position.
In comparison to other N-aryl carbamates, the choice of substrate will ultimately depend on the specific requirements of the synthetic route. For applications requiring an electron-rich aniline derivative with a readily cleavable protecting group, this compound is an excellent choice. For situations where steric hindrance at the ortho position is a concern, an alternative such as tert-butyl N-(4-methoxyphenyl)carbamate may be more suitable. This guide provides the foundational knowledge and experimental context to make an informed decision for your research endeavors.
References
- Bauer, E. B. (2010). N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner. Journal of the American Chemical Society, 132(10), 3428–3429. [Link]
- Zhang, H., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25035–25043. [Link]
- LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. [Link]
- Collum, D. B., & Singh, K. J. (2008). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Journal of the American Chemical Society, 130(41), 13709–13718. [Link]
- Kim, J., & Chang, S. (2011). Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate. Organic Letters, 13(8), 2090–2093. [Link]
- PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. PubChem.
- PubChem. (n.d.). tert-Butyl carbamate. PubChem.
- LibreTexts. (2021). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. PubChem.
- PubChem. (n.d.). tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate. PubChem.
- Nolan, S. P., & Organ, M. G. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 116(15), 8504–8567. [Link]
- Zhang, H., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 185. [Link]
- Garg, N. K., & Snieckus, V. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
- PubChemLite. (n.d.). This compound (C12H17NO3). PubChemLite.
- Chinnappan, A., & Kim, H. (2013). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.
- Snieckus, V. (2024).
- Pérez-Temprano, M. H., & Espinet, P. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
- Patil, S. B., & Patil, S. L. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
- Patil, S. B., & Patil, S. L. (2024). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound...
- Comins, D. L., & Joseph, S. P. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Tetrahedron Letters, 33(48), 7381–7384. [Link]
- PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. PubChem.
- Dong, F., Ding, V., & Wang, K. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 24(18), 3354. [Link]
- Pérez-Temprano, M. H., & Espinet, P. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
- Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Szostak, M. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Syntheses, 98, 146–166. [Link]
- Clark, J. H., & Sherwood, J. R. (2017). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 13, 1786–1790. [Link]
- Al-Amin, M., & Mal, D. (2014). Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. European Journal of Organic Chemistry, 2014(12), 2491–2495. [Link]
- Snieckus, V. (2024).
- Beilstein Journals. (n.d.). Search Results. Beilstein Journal of Organic Chemistry.
- Volyniuk, D., & Grazulevicius, J. V. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17875–17885. [Link]
- Organ, M. G. (2010). 1.2.1 Suzuki–Miyaura Coupling. Comprehensive Organic Synthesis II, 1-33. [Link]
A Comparative Guide to the Characterization of N-Aryl Carbamates: Spotlight on tert-butyl N-(2-methoxyphenyl)carbamate
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the characterization of tert-butyl N-(2-methoxyphenyl)carbamate, a key building block in modern synthetic chemistry. In the spirit of rigorous scientific discourse, where experimental data is paramount, this guide presents a comparative analysis. While predicted data for our target molecule is available, a complete set of experimental characterization data remains elusive in publicly accessible literature. Therefore, we will juxtapose the known attributes of this compound with experimentally verified data from its isomers and closely related analogs. This approach offers a robust framework for researchers synthesizing or utilizing this compound, providing a well-referenced baseline for their own analytical validations.
Introduction: The Significance of this compound
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its stability under a wide range of reaction conditions and its facile, selective removal make it an invaluable tool. This compound, which incorporates this critical functional group, serves as a versatile intermediate. The methoxy-substituted phenyl ring offers a site for further functionalization and influences the electronic properties of the molecule, making it a valuable synthon in the development of novel chemical entities.
Characterization of this compound: Available Data
Table 1: Physicochemical and Predicted Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 223.27 g/mol | PubChem[1] |
| Monoisotopic Mass | 223.120843 Da | PubChem[1] |
| Predicted m/z | ||
| [M+H]⁺ | 224.1281 | PubChem[1] |
| [M+Na]⁺ | 246.1100 | PubChem[1] |
Comparative Analysis with Isomeric and Analogous Carbamates
To provide a practical and data-driven guide, we will now compare the available information for our target compound with the experimentally determined characterization data of its structural isomers and other relevant N-aryl carbamates. This comparative approach allows us to infer the expected spectral characteristics of this compound.
Table 2: Comparative Characterization Data of Substituted tert-butyl Phenylcarbamates
| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| tert-butyl N-(4-methoxyphenyl)carbamate | 94-96 | 7.26 (d, J=8 Hz, 2H), 6.82 (d, J=8 Hz, 2H), 6.44 (bs, 1H), 3.77 (s, 3H), 1.50 (s, 9H) | 155.6, 153.2, 131.4, 120.5, 114.1, 80.1, 55.4, 28.3 |
| tert-butyl N-(3-methoxy-2-methylphenyl)carbamate | 80-82 | Not Available | Not Available |
| tert-butyl N-(2-nitrophenyl)carbamate | 89-90 | 9.65 (bs, 1H), 8.55 (d, J=8 Hz, 1H), 8.18 (d, J=8 Hz, 1H), 7.60 (t, J=8 Hz, 1H), 7.08 (t, J=8 Hz, 1H), 1.54 (s, 9H) | 152.2, 135.9, 135.7, 125.8, 121.8, 120.7, 81.8, 28.2 |
The data presented in Table 2 for the 4-methoxy isomer provides a strong indication of the expected chemical shifts for the aromatic and Boc-group protons and carbons in this compound. The ortho- and para-isomers will exhibit distinct splitting patterns in their ¹H NMR spectra due to the different symmetry and coupling relationships of the aromatic protons.
Experimental Protocol: Synthesis of N-Aryl Carbamates
The synthesis of N-aryl carbamates is a well-established transformation in organic chemistry. A general and reliable method involves the reaction of an aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This procedure is widely applicable and can be adapted for the synthesis of this compound.
Materials:
-
2-Methoxyaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxyaniline (1.0 equivalent) and dissolve it in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.2 equivalents) or a catalytic amount of DMAP to the solution.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) either as a solid or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
The following diagram illustrates the general workflow for the synthesis and characterization of N-aryl carbamates.
Caption: General workflow for the synthesis and characterization of N-aryl carbamates.
Conclusion and Future Outlook
This guide provides a comprehensive overview of the available characterization data for this compound and places it in the context of its better-characterized isomers and analogs. While a complete experimental dataset for the target compound is currently absent from the public domain, the comparative data and the general synthetic protocol outlined herein offer a valuable resource for researchers. It is our hope that this guide will not only aid in the synthesis and preliminary identification of this compound but also encourage the full experimental characterization and publication of this data to enrich the collective knowledge of the scientific community.
References
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.Atlantis Press.
- Supporting Information.Royal Society of Chemistry.
- This compound (C12H17NO3).PubChem.
Sources
A Comparative Guide to Interpreting Spectral Data for Tert-Butyl Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and pharmaceutical development, the tert-butoxycarbonyl (Boc) group stands as one of the most indispensable protecting groups for amines.[1] Its widespread use is predicated on its ease of installation and its selective removal under acidic conditions, allowing for intricate molecular architectures to be assembled.[1][2] The unambiguous confirmation of a molecule's structure and purity following a Boc-protection step is paramount. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize tert-butyl carbamate derivatives, offering field-proven insights into data interpretation.
The Spectroscopic Fingerprint of the Boc Group
The tert-butyl carbamate moiety imparts a unique and readily identifiable set of signals across various spectroscopic platforms. A holistic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
Proton NMR is arguably the most powerful and frequently used tool for the initial assessment of a successful Boc-protection reaction. Its utility lies in the distinct, high-intensity signal generated by the nine equivalent protons of the tert-butyl group.
Key Spectral Features:
-
The Tert-Butyl Singlet: The most telling feature is a sharp singlet appearing in the upfield region of the spectrum, typically between 1.4-1.5 ppm .[3] The equivalence of the nine protons on the three methyl groups results in a single, intense signal. Its integration value should correspond to nine protons or a multiple thereof.
-
N-H Proton: For N-Boc protected primary or secondary amines, a broader singlet corresponding to the N-H proton can often be observed. Its chemical shift is variable (typically 4.5-5.5 ppm) and can be concentration and solvent-dependent. This peak will disappear upon a D₂O shake, a classic confirmatory test.
Comparative Analysis:
The absence of the starting amine's N-H signals and the appearance of the characteristic nine-proton singlet are strong indicators of a successful reaction. For instance, in the ¹H NMR spectrum of tert-Butyl (2-(benzylamino)ethyl)carbamate, the distinct signals for the Boc group, the benzyl group, and the ethylene linker are all crucial for confirming its structure and purity.[4]
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₃ C-O- | 1.4 - 1.5 | Singlet (s) | 9H |
| -NH -COO- | 4.5 - 5.5 (variable) | Broad Singlet (br s) | 1H |
Table 1: Characteristic ¹H NMR signals for the tert-butyl carbamate group.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon NMR provides complementary information, confirming the presence of the specific carbon environments within the Boc group.
Key Spectral Features:
-
Quaternary Carbon: A signal around 79-81 ppm corresponds to the quaternary carbon of the tert-butyl group (C(CH₃)₃).
-
Methyl Carbons: An intense signal around 28 ppm arises from the three equivalent methyl carbons (C(CH₃)₃).
-
Carbamate Carbonyl: The carbonyl carbon of the carbamate group (C=O) typically appears in the range of 155-157 ppm .[5][6] The chemical shift of this carbonyl carbon can be influenced by solvent polarity and hydrogen bonding.[5][6]
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| C =O | 155 - 157 |
| C (CH₃)₃ | 79 - 81 |
| C(C H₃)₃ | ~28 |
Table 2: Characteristic ¹³C NMR signals for the tert-butyl carbamate group.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a tert-butyl carbamate derivative. The transition from a primary/secondary amine to a carbamate results in a distinct change in the IR spectrum.
Key Spectral Features:
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ is indicative of the N-H bond of the carbamate.
-
C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbamate carbonyl group.[7] For example, in tert-butyl-N-(3-hydroxypropyl) carbamate, a peak at 1689.6 cm⁻¹ is attributed to the C=O stretch.[7]
-
C-O Stretch: A strong band around 1160-1170 cm⁻¹ corresponds to the C-O stretching of the ester component of the carbamate.
Comparative Analysis:
A successful protection is often confirmed by the disappearance of the characteristic N-H bending vibration of a primary amine (around 1650 cm⁻¹) and the appearance of the strong carbamate carbonyl peak.[7]
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Appearance |
| N-H Stretch | 3300 - 3400 | Moderate |
| C=O Stretch (Carbamate) | 1680 - 1720 | Strong, Sharp |
| C-O Stretch | 1160 - 1170 | Strong |
Table 3: Key IR absorption frequencies for tert-butyl carbamates.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through its fragmentation pattern. Boc-protected amines are known for their characteristic fragmentation pathways.
Key Fragmentation Pathways:
Under typical ionization conditions (like Electrospray Ionization - ESI), Boc-protected amines often undergo a facile loss of isobutylene (56 Da) or the entire tert-butoxy group (100 Da).[8][9]
-
Loss of Isobutylene (M-56): A common fragmentation involves a McLafferty-like rearrangement where isobutylene is eliminated, leaving behind a carbamic acid which can then decarboxylate.[9][10]
-
Loss of the Boc Group (M-100): Cleavage of the N-C bond can lead to the loss of the entire Boc group, resulting in a fragment corresponding to the original amine.
-
Formation of the Tert-Butyl Cation (m/z 57): The highly stable tert-butyl cation is often observed as a prominent peak in the mass spectrum.[11]
Workflow for Integrated Spectral Analysis
The following workflow illustrates the logical process of integrating data from multiple spectroscopic techniques for the comprehensive characterization of a tert-butyl carbamate derivative.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. N-Boc-L-valine(13734-41-3) 13C NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. acdlabs.com [acdlabs.com]
Advanced Synthetic Applications & Derivatization
Application Notes & Protocols: Strategic ortho-Functionalization of N-Boc-2-methoxyaniline
Introduction: The Strategic Value of ortho-Functionalized Anilines
N-Boc-2-methoxyaniline is a valuable starting material in medicinal chemistry and materials science. Its substituted aniline core is a common feature in a wide array of biologically active molecules. The ability to selectively introduce functional groups at the C3 position (ortho to the N-Boc directing group) is of paramount importance for generating molecular diversity and fine-tuning pharmacokinetic and pharmacodynamic properties. The methoxy group at C2 and the bulky N-Boc protecting group at C1 sterically hinder the adjacent positions, making selective functionalization a non-trivial challenge.
This guide provides a detailed exploration of the primary strategies for achieving selective ortho-functionalization of N-Boc-2-methoxyaniline, with a strong emphasis on the robust and widely employed method of Directed ortho-Metalation (DoM). We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss alternative approaches for this key transformation.
The Cornerstone Technique: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful and reliable strategy for the regioselective functionalization of aromatic rings. The reaction leverages the ability of a heteroatom-containing functional group—the Directed Metalation Group (DMG)—to coordinate to an organolithium reagent, directing deprotonation (lithiation) to a proximate ortho-position. In the case of N-Boc-2-methoxyaniline, the N-Boc group serves as an excellent DMG.
The mechanism involves the initial formation of a complex between the organolithium reagent (typically s-BuLi or t-BuLi) and the carbonyl oxygen of the Boc group. This brings the strong base into close proximity to the C3 proton, facilitating its abstraction and leading to the formation of a thermodynamically stable ortho-lithiated intermediate. This intermediate can then be trapped by a wide variety of electrophiles to install the desired functional group with high regioselectivity.
Diagram of the DoM Workflow
Caption: Workflow for Directed ortho-Metalation (DoM).
Critical Experimental Parameters: The "Why" Behind the Protocol
-
Choice of Base: sec-Butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are generally preferred over n-butyllithium (n-BuLi). Their increased basicity and steric bulk accelerate the desired ortho-deprotonation while minimizing competitive nucleophilic attack at the Boc-carbonyl group.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ability to solvate the lithium cation and the organolithium reagent is crucial for the reaction's success.
-
Temperature: The reaction is conducted at low temperatures (-78 °C, typically a dry ice/acetone bath) to ensure the stability of the highly reactive ortho-lithiated intermediate and to prevent side reactions, such as elimination or reaction with the solvent.
Step-by-Step Laboratory Protocol for DoM
This protocol describes a general procedure for the ortho-iodination of N-Boc-2-methoxyaniline, a versatile intermediate for further cross-coupling reactions.
Materials:
-
N-Boc-2-methoxyaniline
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Dry ice/acetone bath
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-2-methoxyaniline (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe over 10-15 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Slowly add this solution to the reaction mixture at -78 °C.
-
Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the aqueous layer with EtOAc (3x). Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ortho-iodinated product.
Scope of Electrophiles and Expected Yields
The utility of the DoM strategy lies in its broad compatibility with a diverse range of electrophiles. The generated ortho-lithiated species is a potent nucleophile capable of reacting with many classes of compounds.
| Electrophile | Reagent Example | Product Functional Group | Typical Yield (%) |
| Halogens | Iodine (I₂) | -I | 85-95% |
| Aldehydes | Benzaldehyde | -CH(OH)Ph | 70-85% |
| Ketones | Acetone | -C(OH)(CH₃)₂ | 75-90% |
| Carbon Dioxide | CO₂ (gas or solid) | -COOH | 80-95% |
| Sulfonating Agents | SO₂Cl₂ | -SO₂Cl | 60-75% |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 90-98% |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Alternative Strategies: Transition Metal-Catalyzed C-H Activation
While DoM is highly effective, it requires stoichiometric amounts of strong organolithium bases and cryogenic temperatures. An increasingly important alternative is transition metal-catalyzed C-H activation. In this approach, a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) is used to selectively cleave a C-H bond, again often directed by a functional group.
For N-Boc-2-methoxyaniline, the N-Boc group can also act as a directing group for catalysts like Pd(II). The general cycle involves the coordination of the directing group to the metal center, followed by cyclometalation to form a palladacycle intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination releases the functionalized product and regenerates the active catalyst.
Diagram of a Generic Pd-Catalyzed C-H Activation Cycle
Caption: Generic catalytic cycle for C-H activation.
This method offers milder reaction conditions and can be more functional-group tolerant than DoM. However, it often requires specific coupling partners and careful optimization of catalysts, ligands, and oxidants.
Troubleshooting and Safety Considerations
-
Low Yields in DoM:
-
Moisture: The most common culprit. Ensure all glassware is rigorously flame-dried and the reaction is maintained under a positive pressure of inert gas. Use freshly distilled, anhydrous solvents.
-
Inactive Base: Organolithium reagents degrade over time. Titrate the s-BuLi solution before use to determine its exact molarity.
-
Insufficient Reaction Time/Temperature: Ensure the lithiation proceeds for the recommended time at -78 °C. Premature warming will destroy the lithiated intermediate.
-
-
Safety:
-
Pyrophoric Reagents: Organolithium reagents like s-BuLi and t-BuLi are pyrophoric and will ignite on contact with air or moisture. They must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques.
-
Cryogenic Baths: Handle dry ice and liquid nitrogen with appropriate cryogenic gloves and safety glasses to prevent cold burns.
-
Quenching: Always quench reactions slowly and behind a blast shield, especially on a large scale. The quenching of reactive organometallics is highly exothermic.
-
Conclusion
The ortho-functionalization of N-Boc-2-methoxyaniline is a critical transformation for the synthesis of complex organic molecules. Directed ortho-Metalation stands out as a highly reliable and versatile method, offering access to a wide range of derivatives through a stable and well-understood lithiated intermediate. While requiring stringent anhydrous and cryogenic conditions, its predictability and broad scope make it an indispensable tool. Newer methods in transition metal-catalyzed C-H activation are providing milder and complementary pathways that will undoubtedly continue to evolve. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage these powerful synthetic strategies.
References
- Title: Directed metallation of N'-Boc-N,N-dimethylhydrazones. A solution to the problem of hydrazone N-H acidity Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Ruthenium-Catalyzed Ortho-C−H Alkylation of Aniline Derivatives with Primary and Secondary Alcohols Source: Organic Letters URL:[Link]
electrophilic aromatic substitution on tert-butyl N-(2-methoxyphenyl)carbamate
An Application Guide to the Electrophilic Aromatic Substitution of tert-butyl N-(2-methoxyphenyl)carbamate
Authored by: A Senior Application Scientist
Introduction: Strategic Functionalization of a Privileged Scaffold
In the landscape of pharmaceutical and materials science research, 2-methoxyaniline derivatives represent a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds and functional materials. The strategic modification of this core structure is paramount for tuning molecular properties and developing novel entities. This compound serves as a crucial, shelf-stable intermediate, allowing for precise chemical manipulation of the aromatic ring prior to revealing the synthetically versatile aniline functional group.
This document provides an in-depth technical guide to the electrophilic aromatic substitution (EAS) of this compound. We will move beyond simple procedural lists to explore the underlying electronic and steric principles that govern reactivity and regioselectivity. The protocols described herein are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding for researchers, scientists, and drug development professionals.
Part 1: The Electronic Landscape and Regiochemical Control
The outcome of any electrophilic aromatic substitution is dictated by the electronic nature of the substituents already present on the aromatic ring. In this compound, we have a fascinating interplay between two distinct groups: a methoxy (-OCH₃) group at C2 and a tert-butoxycarbonylamino (-NHBoc) group at C1.
-
The Methoxy Group (-OCH₃): A Powerful Activator: The oxygen atom of the methoxy group possesses lone pairs of electrons that it can donate into the aromatic π-system through resonance. This effect significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This strong electron-donating nature classifies the methoxy group as a powerful activating group and a strong ortho, para-director.[1][2]
-
The N-Boc Carbamate Group (-NHBoc): A Modulated Director: The N-Boc group presents a more complex scenario. The nitrogen atom's lone pair can also donate into the ring via resonance, which would suggest ortho, para-direction. However, the adjacent carbonyl group is strongly electron-withdrawing, pulling electron density away from the nitrogen and, by extension, the ring. While the resonance donation of the nitrogen lone pair still dictates the ortho, para-directing effect, the overall inductive withdrawal from the carbonyl makes the -NHBoc group a net deactivating group compared to an amino (-NH₂) group. Furthermore, the significant steric bulk of the tert-butyl component will heavily influence the accessibility of the ortho positions.
Predicting the Site of Substitution:
When multiple substituents are present, the most powerfully activating group typically controls the regioselectivity.[3] In this case, the -OCH₃ group is the dominant director.
-
Primary Site (C5): The position para to the strongly activating methoxy group is electronically enriched and sterically accessible. This makes the C5 position the most probable site for electrophilic attack.
-
Secondary Sites (C3, C4): The C3 position, ortho to the methoxy group, is also strongly activated but may be slightly less favored than the para position. The C4 position, para to the N-Boc group, is another potential site, though activation is weaker compared to the positions influenced by the methoxy group.
-
Disfavored Site (C6): The C6 position is sterically hindered by two adjacent, bulky substituents, making it the least likely site for substitution.
Caption: Predicted regioselectivity of EAS on this compound.
Part 2: Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step instructions for key electrophilic aromatic substitution reactions. The causality behind critical steps is explained to provide a deeper experimental context.
Data Summary: Reaction Conditions & Expected Outcomes
| Reaction | Electrophile Source | Solvent | Catalyst / Additive | Temp. (°C) | Expected Major Product |
| Nitration | tert-Butyl Nitrite (t-BuONO) | Acetonitrile | None | RT | 5-Nitro derivative |
| Bromination | N-Bromosuccinimide (NBS) | DMF | None | 0 to RT | 5-Bromo derivative |
| Friedel-Crafts Alkylation | tert-Butyl chloride | Dichloromethane | AlCl₃ (catalytic) | 0 to RT | 5-tert-Butyl derivative |
| Friedel-Crafts Acylation | Acetyl chloride | Dichloromethane | AlCl₃ (stoichiometric) | 0 to RT | 5-Acetyl derivative |
Protocol 1: Chemoselective Nitration
Standard nitrating conditions (e.g., HNO₃/H₂SO₄) can be too harsh for this electron-rich substrate, potentially leading to oxidation or cleavage of the Boc group. The use of tert-butyl nitrite offers a milder, more controlled alternative for mononitration.[4][5]
Materials:
-
This compound
-
tert-Butyl nitrite (t-BuONO)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile (approx. 0.2 M concentration) in a round-bottom flask, add a magnetic stir bar.
-
Reagent Addition: At room temperature, add tert-butyl nitrite (1.5 eq) dropwise to the stirred solution over 5 minutes. Causality: Slow addition helps to control any potential exotherm and ensures homogenous mixing.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes, using a hexane/ethyl acetate mixture (e.g., 4:1) as the eluent. The reaction is typically complete within 2-4 hours. Causality: TLC allows for visual confirmation of the consumption of starting material and the formation of a new, more polar product spot.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize any acidic byproducts), water, and finally brine. Causality: The washing steps remove unreacted reagents and impurities, simplifying the final purification.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl N-(4-methoxy-5-nitrophenyl)carbamate.
Protocol 2: Friedel-Crafts Alkylation
The Friedel-Crafts reaction introduces an alkyl group onto the aromatic ring. Due to the activated nature of the substrate, catalytic amounts of a Lewis acid are sufficient, and low temperatures are used to minimize side reactions like polyalkylation.[6][7]
Materials:
-
This compound
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried flask with a nitrogen inlet
Procedure:
-
Anhydrous Setup: To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM. Causality: Friedel-Crafts catalysts like AlCl₃ are extremely moisture-sensitive and will be quenched by water. An inert atmosphere prevents this.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (0.2 eq) portion-wise. The mixture may develop a color. Causality: The reaction is exothermic, and cooling prevents overheating and potential side reactions. AlCl₃ is the catalyst that generates the tert-butyl cation electrophile.[8]
-
Electrophile Addition: Add tert-butyl chloride (1.2 eq) dropwise to the cooled, stirred suspension.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. Causality: This is a highly exothermic step that safely quenches the AlCl₃ catalyst and hydrolyzes reaction intermediates.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with 1M HCl, water, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the desired 5-tert-butyl product.
Part 3: Post-Reaction Processing - The N-Boc Deprotection Step
The N-Boc group is an excellent protecting group, but its removal is often the final step to yield the desired functionalized aniline. This is most commonly achieved under acidic conditions.[9][10] The mechanism involves protonation of the carbamate followed by the elimination of isobutylene and carbon dioxide.[11]
Caption: Standard workflow for N-Boc deprotection using TFA.
Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
Substituted tert-butyl N-(aryl)carbamate (from Protocol 1 or 2)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected aniline (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask and cool to 0 °C.
-
Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. Causality: TFA is a strong acid that protonates the carbamate, initiating the deprotection.[12] The reaction generates gaseous byproducts (CO₂ and isobutylene), so it should be done in a well-ventilated fume hood and not in a sealed container.[11]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC until the starting material is gone.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization & Extraction: Carefully dissolve the residue in ethyl acetate and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the free aniline product. Further purification via chromatography or recrystallization may be necessary.
A Note on Scavengers: The deprotection reaction generates a tert-butyl cation, which can potentially re-alkylate electron-rich aromatic rings.[10] If this side reaction is a concern, a scavenger such as triethylsilane or anisole can be added to the reaction mixture to trap the cation.
Conclusion
The electrophilic aromatic substitution of this compound is a highly predictable and synthetically useful transformation. The regiochemical outcome is decisively controlled by the powerful para-directing influence of the activating methoxy group, primarily yielding substitution at the C5 position. By selecting appropriate, often mild, reaction conditions, a variety of functional groups can be installed onto this valuable scaffold. Subsequent deprotection of the N-Boc group provides straightforward access to a diverse library of substituted 2-methoxyanilines, paving the way for innovations in drug discovery and materials science.
References
- ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ACS Publications. (n.d.). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction.
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
- YouTube. (2022). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr.
- Chemistry 211 Experiment 1. (2012). Friedel-Crafts Alkylation.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS).
- PubMed Central. (n.d.). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.
- The Friedel-Crafts Reaction. (2014). A Student Publication.
- ChemTalk. (n.d.). Directing Effects.
- Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?
- EduBirdie. (n.d.). Friedel-Crafts Alkylation.
- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts.
- Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
- National Institutes of Health. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- YouTube. (2022). A Friedel Crafts Reaction.
- Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- PubMed Central. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- PubChem. (n.d.). tert-butyl N-(2-ethyl-4-methoxy-phenyl)carbamate.
- Royal Society of Chemistry. (n.d.). Chemoselective nitration of aromatic sulfonamides with tert-butyl nitrite.
- Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
- ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
- Royal Society of Chemistry. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen.
- ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.
- MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- PubChem. (n.d.). 2-Methoxyaniline.
- Royal Society of Chemistry. (n.d.). 2-Isocyanoanilines and their mono-Boc-protected derivatives.
- ResearchGate. (2017). (PDF) 2-Isocyanoanilines and their mono-Boc-protected derivatives.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective nitration of aromatic sulfonamides with tert-butyl nitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from tert-Butyl N-(2-methoxyphenyl)carbamate
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Scaffolding Synthon
In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic scaffolds remains a paramount objective. These cyclic structures are the cornerstone of a vast array of pharmaceuticals, agrochemicals, and functional materials. tert-Butyl N-(2-methoxyphenyl)carbamate, a readily accessible starting material, presents itself as a highly versatile synthon for the construction of diverse and complex heterocyclic systems.
This guide provides a comprehensive overview of advanced synthetic strategies to leverage this compound for the synthesis of novel heterocyclic compounds. We will delve into the mechanistic underpinnings of each methodology, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors. The strategies discussed herein are designed to be robust, adaptable, and grounded in established chemical principles.
Strategic Overview: Pathways to Heterocyclic Diversity
Our exploration will focus on four principal synthetic avenues, each offering unique advantages for accessing different classes of heterocyclic compounds. These strategies are:
-
Directed ortho-Metalation (DoM): A powerful technique for regioselective functionalization of the aromatic ring, setting the stage for subsequent cyclization reactions.
-
Palladium-Catalyzed Intramolecular C-O Cyclization: A modern and efficient method for the synthesis of dibenzofuran derivatives.
-
Multi-step Synthesis of Phenoxazines: A classic yet effective approach involving demethylation, deprotection, and subsequent cyclization to yield valuable phenoxazine cores.
-
Emerging Photocatalytic Strategies: A look into cutting-edge, light-mediated reactions for the formation of C-N bonds, offering novel routes to carbazole and other N-heterocycles.
Figure 1: Synthetic pathways from this compound.
I. Directed ortho-Metalation (DoM): Precision Functionalization of the Aromatic Core
A. Scientific Rationale and Mechanistic Insight
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of an aromatic ring, guided by a directing metalation group (DMG).[1][2] In our starting material, the tert-butyl carbamate (N-Boc) group serves as an excellent DMG. The organolithium reagent, typically n-butyllithium or sec-butyllithium, coordinates to the carbonyl oxygen and the nitrogen of the carbamate. This coordination brings the alkyl base into close proximity to the ortho-proton at the C3 position, facilitating its abstraction and forming a stabilized aryllithium intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce a new functional group with high regioselectivity.[3][4]
Figure 2: Mechanism of Directed ortho-Metalation.
B. Experimental Protocol: ortho-Iodination
This protocol details the introduction of an iodine atom at the C3 position, a versatile handle for subsequent cross-coupling and cyclization reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.2 eq) dropwise via syringe. The solution may turn a pale yellow color.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.3 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C. The color will dissipate as the iodine is consumed.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution, followed by saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl N-(3-iodo-2-methoxyphenyl)carbamate.
| Electrophile | Product | Typical Yield |
| I₂ | ortho-Iodinated product | 85-95% |
| TMSCl | ortho-Silylated product | 80-90% |
| DMF | ortho-Formylated product | 70-85% |
| Alkyl halide | ortho-Alkylated product | 60-80% |
Table 1: Examples of Electrophiles for Trapping the Aryllithium Intermediate.
II. Palladium-Catalyzed Intramolecular C-O Cyclization: Synthesis of Dibenzofurans
A. Scientific Rationale and Mechanistic Insight
Palladium-catalyzed C-H activation and C-O bond formation is a powerful method for the synthesis of dibenzofurans.[5][6][7] This strategy can be applied to a derivative of our starting material, namely tert-butyl N-(3-iodo-2-methoxyphenyl)carbamate, which is readily prepared via the DoM protocol described above. The synthesis of the dibenzofuran core proceeds via a tandem demethylation and palladium-catalyzed intramolecular C-O cyclization.
The proposed mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by intramolecular coordination of the newly formed phenolic oxygen. Subsequent reductive elimination forms the dibenzofuran ring and regenerates the Pd(0) catalyst.[8][9]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. baranlab.org [baranlab.org]
- 5. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging tert-butyl N-(2-methoxyphenyl)carbamate as a Strategic Precursor for Bioactive Molecules
Abstract
The strategic manipulation of functional groups is a cornerstone of modern medicinal chemistry. Protecting groups, in particular, offer a tactical advantage, allowing for the precise and sequential modification of complex molecular architectures. This guide provides an in-depth exploration of tert-butyl N-(2-methoxyphenyl)carbamate, a key synthetic intermediate that serves as a protected precursor to 2-methoxyaniline (o-anisidine). We will dissect the rationale behind its use, provide validated protocols for its synthesis and deprotection, and illustrate its application in the construction of scaffolds relevant to pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to harness this versatile building block in their synthetic campaigns.
Introduction: The Strategic Value of a Protected Precursor
This compound is the tert-butoxycarbonyl (Boc)-protected form of 2-methoxyaniline.[1] The parent amine, 2-methoxyaniline, is a valuable structural motif found in numerous bioactive compounds.[2][3] However, the primary amine functionality is highly nucleophilic and prone to undesired side reactions, such as acylation or oxidation, during multi-step syntheses.[4] The introduction of the Boc group temporarily "masks" the amine, rendering it chemically inert to a wide range of reaction conditions, particularly those involving bases and nucleophiles.[4][5]
The Boc group is favored in medicinal chemistry for several reasons:
-
Stability: It is robust and stable under most basic, nucleophilic, and reductive conditions.[5]
-
Mild Cleavage: It can be removed under specific, mild acidic conditions, which often leave other acid-labile groups intact.[6][7]
-
Clean Byproducts: Deprotection generates isobutylene and carbon dioxide, which are volatile and easily removed from the reaction mixture.[8]
This precursor, therefore, provides a reliable method to introduce the 2-methoxyphenylamine scaffold at a desired stage of a synthetic sequence, ensuring high yields and chemical fidelity.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 195725-79-2 | [1] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Predicted XlogP | 2.8 | [1] |
Synthesis of the Precursor: N-Boc Protection of 2-Methoxyaniline
The most common and efficient method for preparing this compound is the reaction of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O).[8][9]
Causality Behind Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity with amines and the generation of non-interfering byproducts.[8]
-
Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is typically used to dissolve the starting materials without participating in the reaction.[4][8]
-
Catalyst/Base (Optional but Recommended): While the reaction can proceed without a catalyst, a non-nucleophilic base like Triethylamine (TEA) or a catalyst like 4-Dimethylaminopyridine (DMAP) is often added to accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[8][10] For less nucleophilic anilines, this is particularly important.[9]
Experimental Protocol: N-Boc Protection
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM, approx. 0.2 M solution).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. If desired, add Triethylamine (TEA, 1.2 eq) or a catalytic amount of DMAP (0.05 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Strategic Importance in Synthesis
The Role of the ortho-Methoxy Group
The methoxy group (-OCH₃) is one of the most prevalent substituents in bioactive molecules and approved drugs.[11] Its presence at the ortho position relative to the amine confers specific properties:
-
Electronic Effects: As an electron-donating group, it can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
-
Physicochemical Properties: It enhances lipophilicity and can modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[12]
-
Target Binding: The methoxy group can act as a hydrogen bond acceptor and engage in hydrophobic interactions within a target protein's binding pocket, often enhancing binding affinity and selectivity.[11][12]
-
Conformational Control: It can impose steric constraints that lock the molecule into a specific, biologically active conformation.
Deprotection: Unmasking the Nucleophile
The key to the utility of this compound is the ability to cleanly remove the Boc group to liberate the free amine for subsequent reactions. This is typically achieved under acidic conditions.[7]
Mechanism: The reaction is initiated by the protonation of the carbamate oxygen by a strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl). This facilitates the collapse of the intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the protonated amine.[8]
Experimental Protocol: N-Boc Deprotection
-
Preparation: Dissolve the Boc-protected precursor (1.0 eq) in a suitable solvent such as DCM.
-
Acid Addition: Add an excess of a strong acid. Common choices include:
-
Reaction: Stir the mixture at room temperature. Monitor by TLC for the disappearance of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product is typically obtained as the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).
-
To obtain the free amine, dissolve the salt in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or aqueous NaOH) followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free 2-methoxyaniline derivative.
-
Applications in Bioactive Molecule Synthesis
The deprotected 2-methoxyaniline is a versatile intermediate ready for a variety of coupling and bond-forming reactions.
Application Example 1: Intermediate for Osimertinib (AZD9291)
The 2-methoxyphenylcarbamate moiety is a key structural component of intermediates used in the synthesis of Osimertinib (AZD9291), a third-generation EGFR inhibitor for non-small cell lung cancer.[10][13] While the full synthesis is complex, a crucial step involves nucleophilic aromatic substitution where a protected aminophenol derivative is used. The this compound structure forms the core of these advanced intermediates. For example, a related precursor, (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester, is synthesized via N-Boc protection of 4-fluoro-2-methoxy-5-nitroaniline with Boc₂O, achieving a 90% yield.[10] This protected intermediate then undergoes further modifications, demonstrating the industrial relevance of this protection strategy.[10][13]
Application Example 2: Scaffolds for COX-2 Inhibitors (Celecoxib Analogs)
Celecoxib is a selective COX-2 inhibitor characterized by a 1,5-diarylpyrazole core with a sulfonamide group.[14] Analogs of Celecoxib are widely explored as anti-inflammatory agents.[15][16] The deprotected 2-methoxyaniline can be used to construct novel analogs.
Hypothetical Protocol for a Key Intermediate:
-
Generate 2-Methoxyaniline: Deprotect this compound as described in the protocol above to obtain free 2-methoxyaniline.
-
Sulfonamide Formation:
-
Dissolve 2-methoxyaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM and cool the mixture to 0 °C.
-
Slowly add a solution of 4-acetylbenzenesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous work-up similar to the Boc-protection protocol to isolate the N-(2-methoxyphenyl)-4-acetylbenzenesulfonamide.
-
-
Further Elaboration: This sulfonamide intermediate can then be reacted with hydrazine and a suitable diketone to form the pyrazole ring, completing the core structure of a novel Celecoxib analog. This demonstrates the utility of the precursor in introducing the key N-aryl group required for this class of drugs.
Safety Considerations
The precursor itself is generally stable. However, its parent compound, 2-methoxyaniline (o-anisidine), is classified as a hazardous substance.[2][17]
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[18]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified o-anisidine as a Group 2B, possible human carcinogen.[17]
-
Handling: Always handle 2-methoxyaniline and its derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and skin contact.
Conclusion
This compound is more than just a protected amine; it is a strategic building block that enables the controlled and efficient incorporation of the medicinally important 2-methoxyphenylamine scaffold into complex molecules. Its straightforward synthesis, robust stability, and clean, selective deprotection make it an invaluable tool for researchers in drug discovery and development. The protocols and insights provided herein offer a practical framework for leveraging this precursor to accelerate the synthesis of novel bioactive compounds.
References
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017).
- o-Anisidine (2-Methoxyaniline)
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Amine Protection / Deprotection. Fisher Scientific.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019).
- o-Anisidine (2-Methoyaniline). EPA.
- Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflamm
- Deprotection of N-Boc group of aliphatic amines.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature.
- 2-Methoxyaniline SDS, 90-04-0 Safety D
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
- Application Note – N-Boc protection. Sigma-Aldrich.
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
- The role of the methoxy group in approved drugs.
- Synthesis of Celecoxib and Structural Analogs- A Review. (2025).
- o-Anisidine (2-Methoxyaniline)
- The role of the methoxy group in approved drugs. (2024). PubMed.
- tert-Butyl n-(2-methoxyphenyl)
Sources
- 1. PubChemLite - this compound (C12H17NO3) [pubchemlite.lcsb.uni.lu]
- 2. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. atlantis-press.com [atlantis-press.com]
- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. echemi.com [echemi.com]
Application Notes and Protocols: A Guide to Palladium-Catalyzed C-H Activation of N-Boc Protected Anilines
This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of complex aromatic amines. It provides a comprehensive overview of the principles, applications, and detailed protocols for the palladium-catalyzed C-H functionalization of anilines, with a specific focus on the use of the N-tert-butoxycarbonyl (N-Boc) protecting group as a versatile directing element.
Introduction: The Strategic Importance of Aniline Functionalization
Aniline and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The direct functionalization of the aniline aromatic ring via carbon-hydrogen (C-H) bond activation is a powerful strategy that enhances synthetic efficiency by circumventing the need for pre-functionalized starting materials, thereby reducing step counts and improving atom economy.[2]
However, the direct C-H functionalization of free anilines presents significant challenges. The primary amino group (-NH2) can readily undergo N-arylation (e.g., Buchwald-Hartwig amination), leading to undesired side products and complicating purification.[3][4] To ensure chemoselectivity and direct the reaction to the desired C-H bond on the aromatic ring, the nitrogen atom is typically protected. The N-Boc group is an excellent choice for this purpose due to its ability to act as a robust directing group, its ease of installation, and its straightforward removal under mild acidic conditions. Most metal-catalyzed C-H functionalization reactions of aniline derivatives rely on such directing groups attached to the nitrogen atom, which predominantly results in ortho-functionalized products through a chelate-assisted mechanism.[1][4][5]
This guide will explore the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for achieving selective C-H functionalization.
Mechanistic Principles: Directing the Catalysis
The success of palladium-catalyzed C-H activation hinges on the precise coordination of the catalyst to the substrate. The N-Boc group plays a pivotal role in this process, serving as a powerful directing group that positions the palladium catalyst in close proximity to the ortho C-H bonds of the aniline ring.
The generally accepted mechanism for ortho-arylation involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The key C-H activation step is often proposed to occur via a Concerted Metalation-Deprotonation (CMD) pathway. In this step, the carbonyl oxygen of the Boc group coordinates to the Pd(II) center, forming a five-membered cyclometallic intermediate. This pre-coordination facilitates the cleavage of a proximal ortho C-H bond, often assisted by a carboxylate or carbonate base present in the reaction mixture.[6]
Once the palladacycle is formed, the catalytic cycle can proceed. For instance, in an arylation reaction with an aryl halide (Ar-X), oxidative addition of the aryl halide to the Pd(II) center can form a Pd(IV) intermediate. Subsequent reductive elimination of the newly formed C-C bond regenerates a Pd(II) species, releasing the ortho-arylated product and continuing the cycle.[2]
Figure 1: Simplified catalytic cycle for ortho-arylation of N-Boc aniline.
Protocols for Ortho-Selective C-H Arylation
Ortho-arylation is one of the most common and useful transformations performed on N-Boc protected anilines. The following protocol provides a robust method for this reaction. This procedure is representative and may require optimization for specific substrates.
Experimental Protocol: General Procedure for Ortho-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc protected aniline (1.0 equiv., 0.5 mmol), the aryl iodide coupling partner (1.5 equiv., 0.75 mmol), Palladium(II) Acetate (Pd(OAc)₂, 5 mol%, 0.025 mmol), and a suitable ligand such as Tricyclohexylphosphine (PCy₃, 10 mol%, 0.05 mmol).
-
Addition of Reagents: Add a base, typically Potassium Carbonate (K₂CO₃, 2.0 equiv., 1.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add an anhydrous solvent such as Toluene or 1,4-Dioxane (2.5 mL).
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite® to remove insoluble inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ortho-arylated product.
Figure 2: General experimental workflow for ortho-C-H arylation.
Data Summary: Representative Conditions for Ortho-Arylation
The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. The following table summarizes typical conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 75-90 |
| Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 18 | 70-85 |
| PdCl₂(MeCN)₂ (5) | None | Ag₂CO₃ (1.5) | DMA | 120 | 16 | 65-80 |
Application in Heterocycle Synthesis: The Intramolecular Route to Carbazoles
A powerful application of this methodology is the synthesis of carbazoles, which are important structural motifs in many biologically active natural products and materials.[7] This is achieved through an intramolecular palladium-catalyzed C-H functionalization/C-N bond formation cascade, typically starting from an N-protected 2-aminobiphenyl substrate.[8]
The reaction proceeds via an initial ortho-palladation on one aryl ring, directed by the amide group. This is followed by an intramolecular C-N bond-forming reductive elimination, which closes the ring to form the carbazole core. An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the reductive elimination step.[8][9]
Protocol: Synthesis of N-Acetylcarbazole
This protocol describes the conversion of 2-acetamidobiphenyl to N-acetylcarbazole.
-
Reaction Setup: In a reaction vessel, combine 2-acetamidobiphenyl (1.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 5 mol%), and Copper(II) Acetate (Cu(OAc)₂, 1.0-2.0 equiv.) as the oxidant.[7][8]
-
Solvent and Atmosphere: Add anhydrous toluene as the solvent. The reaction is typically run under an atmosphere of oxygen (O₂), which aids in the re-oxidation of the palladium catalyst.[8]
-
Reaction Conditions: Heat the mixture to 120 °C and stir for 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through Celite®, concentrated, and the residue is purified by column chromatography to yield the N-acetylcarbazole product.
This method provides a direct and efficient route to substituted carbazoles from readily available biaryl amides.[7]
Scope, Limitations, and Troubleshooting
While palladium-catalyzed C-H activation of N-Boc anilines is a robust methodology, its success is subject to several factors.
-
Substrate Scope: The reaction generally tolerates a wide range of functional groups on both the aniline and the aryl halide partner. Both electron-donating and electron-withdrawing groups are often compatible, though reaction rates and yields may vary.[10] Highly electron-poor anilines may be less reactive in the C-H activation step, while extremely electron-rich anilines might promote side reactions.
-
Steric Hindrance: Significant steric bulk near the ortho C-H bond on the aniline or on the coupling partner can impede the reaction and lead to lower yields. In such cases, using bulkier phosphine ligands may be beneficial.[11]
-
Regioselectivity: While the N-Boc group is a strong ortho-director, achieving meta or para selectivity is a significant challenge. Specialized strategies are required, such as using a nitrile-based directing group with a long, cleavable silicon tether to access the meta position, or employing specific S,O-ligands that favor electronic control over chelation to achieve para selectivity.[1][12]
-
Competing Reactions: The primary competing reaction is N-arylation, particularly if the protecting group is partially cleaved or if the catalytic system is not optimized for C-H activation.[3][4] Ensuring the integrity of the N-Boc group and using ligands that favor C-H activation over C-N bond formation is crucial.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor substrate reactivity. | Use a fresh batch of palladium catalyst; Screen different solvents and increase temperature; Consider a more active ligand or a different protecting group. |
| Poor Regioselectivity | Weak directing group effect; Competing electronic effects. | Confirm the stability of the N-Boc group under reaction conditions; For meta/para selectivity, a specialized directing group/ligand system is required.[1][10] |
| Significant N-Arylation | Catalyst system favors C-N coupling; Deprotection of N-Boc group. | Use ligands specifically designed for C-H activation (e.g., cooperating ligands like [2,2′-bipyridin]-6(1H)-one).[3][5] Add a mild base to prevent Boc cleavage. |
| Product Decomposition | Reaction temperature too high; Product instability. | Reduce reaction temperature and monitor closely; Shorten reaction time once starting material is consumed. |
References
- Mesa-Alvero, T., Pinilla, C., Salamanca, V., Lledós, A., & Espinet, P. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14337–14348. [Link][3][4][5]
- Fernández-Ibáñez, M. Á., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society.
- Mesa-Alvero, T., Pinilla, C., Salamanca, V., Lledós, A., & Espinet, P. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC.
- He, J., et al. (2017). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. PMC.
- Mesa-Alvero, T., Pinilla, C., Salamanca, V., Lledós, A., & Espinet, P. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
- Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. PMC.
- Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. [Link][8]
- Youn, S. W., Bihn, J. H., & Kim, B. S. (2011). Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. Organic Letters, 13(14), 3738-3741. [Link][9]
- Szigeti, M., & Orsy, G. (2017). Mild Palladium Catalyzed ortho C-H Bond Functionalizations of Aniline Derivatives. The Chemical Record, 17(2), 184-199. [Link]
- Various Authors. (2020). Regioselective C(sp2) H Functionalization of Anilines.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link][2]
- Ciana, C., et al. (2008). Room-Temperature Palladium-Catalyzed C—H Activation: ortho-Carbonylation of Aniline Derivatives. PMC.
- Mesa-Alvero, T., et al. (2022). (PDF) Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1 H )-one.
- Youn, S. W., Bihn, J. H., & Kim, B. S. (2011). Pd-Catalyzed Intramolecular Oxidative CH Amination: Synthesis of Carbazoles.
- Various Authors. (2024). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. PMC.
- Norrby, P.-O., et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link][6]
- Lee, S., Lee, H., & Tan, K. L. (2012). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC.
- Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Organic Chemistry. [Link]
- Stanetty, P., & Mihovilovic, M. D. (1997). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry. [Link]
- Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine.
- Ghorai, S., & Li, X. (2020).
- Various Authors. (2015). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PMC.
- Urgaonkar, S., et al. (2005). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
- Ghorai, S., & Li, X. (2017). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research. [Link]
Sources
- 1. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. mdpi.com [mdpi.com]
- 7. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 9. Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Exploring the Reactivity of the Carbamate Moiety Beyond Protection
Introduction
For decades, the carbamate functional group has been a cornerstone of synthetic organic chemistry, primarily revered for its role as a robust and reliable protecting group for amines.[1] Its stability under a wide range of conditions, coupled with a variety of orthogonal deprotection strategies (e.g., Boc, Cbz, Fmoc), has cemented its place in the synthetic chemist's toolbox, particularly in peptide synthesis and complex molecule construction.[2] However, to view the carbamate moiety solely through the lens of protection is to overlook a rich and burgeoning field of chemical reactivity.
This guide moves beyond the classical role of carbamates to explore their versatile applications as reactive intermediates and directing groups. We will delve into how the unique electronic and steric properties of the carbamate can be harnessed to orchestrate a diverse array of chemical transformations, including directed C-H functionalization, decarboxylative couplings, and photoredox-mediated reactions. For researchers, scientists, and drug development professionals, understanding this expanded reactivity opens new avenues for molecular design and the efficient synthesis of complex chemical architectures.
Section 1: The Carbamate as a Directing Group in C-H Functionalization
One of the most powerful non-classical applications of the carbamate group is its function as a directing group for the regioselective activation of otherwise inert C-H bonds. This strategy provides a highly efficient route to functionalize aromatic and aliphatic systems, minimizing the need for pre-functionalized starting materials.
Transition Metal-Catalyzed ortho-C-H Functionalization
Carbamates can chelate to a transition metal center, positioning the catalyst in close proximity to an ortho C-H bond and facilitating its activation through a cyclometalated intermediate. This approach has been successfully applied to a variety of transformations.[3]
Mechanism Insight: The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway. The carbamate's carbonyl oxygen acts as a Lewis basic site, coordinating to the metal center (e.g., Pd, Rh, Co). This brings the metal into the spatial vicinity of the ortho C-H bond, which is then cleaved to form a stable six-membered metallacycle intermediate. This intermediate can then engage with a variety of coupling partners.[3][4]
Workflow for Carbamate-Directed C-H Activation
Caption: General workflow for transition metal-catalyzed, carbamate-directed C-H functionalization.
Application Note: Palladium-Catalyzed ortho-Arylation of N-Aryl Carbamates
This protocol details the ortho-arylation of an N-aryl carbamate using a diaryliodonium salt as the aryl source, a versatile method for constructing biaryl scaffolds.[4]
Protocol 1: Pd-Catalyzed ortho-Arylation
| Parameter | Value/Description | Rationale/Expert Insight |
| Reactants | N-Aryl Carbamate (1.0 equiv), Diaryliodonium Salt (1.2 equiv) | The diaryliodonium salt is an efficient aryl donor. A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(OAc)₂ (5 mol %) | A common and effective palladium(II) precursor for C-H activation. |
| Solvent | Toluene or Dioxane (0.1 M) | Aprotic, non-coordinating solvents are preferred to avoid interference with the catalytic cycle. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the C-H activation and reductive elimination steps. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Workup | 1. Cool to RT. 2. Dilute with EtOAc. 3. Wash with water and brine. 4. Dry over Na₂SO₄. 5. Purify by column chromatography. | Standard aqueous workup removes inorganic salts, and chromatography isolates the desired product. |
Self-Validation:
-
Expected Outcome: Formation of the ortho-arylated product in good to excellent yield. Regioselectivity should be high for the ortho position.
-
Troubleshooting: Low conversion may indicate catalyst deactivation; ensure anhydrous conditions and degassed solvents. Poor regioselectivity could suggest a competing non-directed pathway; lowering the temperature may improve selectivity.
Directed ortho-Metalation (DoM)
The O-aryl carbamate, particularly the diethylcarbamate (-OCONEt₂), is one of the most powerful Directed Metalation Groups (DMGs).[5][6] It facilitates regioselective deprotonation at the ortho position using strong lithium bases, creating a nucleophilic aryl anion that can be trapped with a wide range of electrophiles.
Causality: The strength of the carbamate as a DMG stems from its ability to coordinate strongly with the lithium base (e.g., s-BuLi) through its carbonyl oxygen and nitrogen lone pairs. This pre-complexation lowers the kinetic barrier to deprotonation at the adjacent ortho C-H bond.[6][7]
Protocol 2: Carbamate-Directed ortho-Lithiation and Quench
This protocol describes the general procedure for the ortho-functionalization of a phenol, via its diethylcarbamate derivative.
| Step | Procedure | Rationale/Expert Insight |
| 1. Substrate Prep | Prepare the O-aryl diethylcarbamate from the corresponding phenol and diethylcarbamoyl chloride. | This step is typically high-yielding and creates the necessary DMG. |
| 2. Lithiation | Dissolve the carbamate (1.0 equiv) in dry THF under an inert atmosphere (N₂ or Ar). Cool to -78 °C. Add s-BuLi (1.1 equiv) dropwise. Stir for 1-2 h. | A cryogenic temperature (-78 °C) is critical to prevent side reactions, such as the anionic Fries rearrangement.[7] THF is the preferred solvent due to its ability to solvate the organolithium species. |
| 3. Electrophilic Quench | Add the desired electrophile (e.g., TMSCl, DMF, I₂) (1.2-1.5 equiv) dropwise at -78 °C. Allow to warm slowly to room temperature. | The lithiated intermediate is a potent nucleophile. A slight excess of the electrophile ensures complete trapping. |
| 4. Workup | Quench the reaction with saturated NH₄Cl solution. Extract with an organic solvent (e.g., EtOAc). Wash, dry, and purify by chromatography. | The aqueous quench protonates any remaining organolithium species and neutralizes the base. |
Section 2: Carbamates in Decarboxylative and Photoredox Reactions
Beyond directing C-H activation, the carbamate moiety can itself be a reactive handle, participating in decarboxylative couplings and photoredox-catalyzed transformations to forge new bonds.
Decarboxylative Functionalization
Transition metal-catalyzed decarboxylative reactions of carbamates, particularly cyclic carbamates, provide access to valuable nitrogen-containing heterocycles.[8][9]
Mechanism Insight: In the presence of a suitable catalyst (e.g., Palladium), a vinyl or ethynyl cyclic carbamate can undergo decarboxylation to generate a zwitterionic π-allyl or allenyl intermediate. This highly reactive species can then be trapped by various nucleophiles or undergo cyclization to form diverse N-heterocyclic products.[8]
Workflow for Decarboxylative Annulation
Caption: Decarboxylative generation of a zwitterionic intermediate for N-heterocycle synthesis.
Photoredox-Catalyzed C-H Functionalization
Visible-light photoredox catalysis offers a mild and powerful platform for generating radical intermediates. Carbamate-protected amines are excellent substrates for α-C-H functionalization through this approach.[10]
Causality: A highly oxidizing photoredox catalyst (e.g., an acridinium salt), upon excitation with blue light, can directly oxidize the nitrogen of a carbamate-protected amine. This generates a radical cation, which readily undergoes deprotonation at the α-carbon to form an α-carbamyl radical. This nucleophilic radical can then add to Michael acceptors to form new C-C bonds.[10]
Protocol 3: Photoredox-Catalyzed α-Alkylation of a Carbamate
This protocol outlines a general method for the α-alkylation of an N-Boc protected secondary amine.
| Parameter | Value/Description | Rationale/Expert Insight |
| Reactants | N-Boc Amine (1.0 equiv), Michael Acceptor (e.g., Acrylonitrile) (1.5 equiv) | The Michael acceptor acts as the radical trap. An excess is used to favor the desired addition reaction. |
| Photocatalyst | Acridinium Salt (e.g., Mes-Acr-Me⁺) (1-2 mol %) | A strong organic photo-oxidant is required to oxidize the carbamate, which has a high redox potential.[10] |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents are typically used to dissolve the catalyst and reactants. |
| Light Source | Blue LED (450 nm) | The light source must match the absorption wavelength of the photocatalyst to initiate the catalytic cycle. |
| Atmosphere | Inert (N₂ or Ar) | Oxygen can quench the excited state of the photocatalyst or react with radical intermediates, so it must be excluded. |
| Workup | Remove solvent in vacuo. Purify directly by column chromatography. | The reaction is often clean, allowing for direct purification without an aqueous workup. |
Section 3: The Carbamate as a Synthetic Precursor and Linker
The inherent reactivity of the carbamate bond can be exploited to generate other valuable functional groups or to serve as a temporary, cleavable tether in more complex molecular systems.
Precursors to Isocyanates
The thermal or chemically-induced decomposition of carbamates provides a valuable phosgene-free route to isocyanates, which are key building blocks for polyurethanes and other materials.[11][12]
Reaction Principle: The carbamate linkage can be cleaved to release an alcohol and an isocyanate. This process is often reversible and can be driven to completion by removing the alcohol or by performing the reaction in the gas phase at high temperatures.[13] Boron trichloride has also been reported as an effective reagent for converting carbamates to isocyanates under mild conditions.[11]
Traceless and Self-Immolative Linkers
In drug delivery and bioconjugation, carbamates are integral components of "traceless" or "self-immolative" linkers.[14][15] These linkers are designed to connect a payload (like a drug) to a carrier molecule and then cleave in response to a specific biological trigger (e.g., reduction in the intracellular environment), releasing the unmodified payload.
Design Logic: A common strategy involves a benzyl carbamate linked to a trigger moiety. Once the trigger is activated (e.g., reduction of a disulfide), a cascade of electronic rearrangements, often a 1,6-elimination, leads to the fragmentation of the benzyl carbamate. This releases the payload, carbon dioxide, and a quinone methide byproduct.[14][16]
Self-Immolative Linker Fragmentation
Caption: Schematic of a carbamate-based self-immolative linker releasing a drug upon a trigger.
Conclusion
The carbamate moiety is far more than a simple protecting group. Its capacity to act as a robust directing group in C-H functionalization, a reactive handle in decarboxylative and photoredox catalysis, and a cleavable linker in advanced drug delivery systems demonstrates its profound versatility. By understanding and leveraging these non-canonical reactivities, researchers can devise more efficient, elegant, and innovative synthetic strategies to address challenges in medicinal chemistry, materials science, and beyond. This guide serves as a starting point for exploring this exciting and evolving area of carbamate chemistry, encouraging a shift in perspective from mere protection to strategic activation.
References
- Application of Carbamates in the C—H Bond Activation. Chinese Journal of Organic Chemistry.
- Aniline carbamates: a versatile and removable motif for palladium-catalyzed directed C-H activ
- The Design of a Photoredox Catalyst that Enables the Direct Synthesis of Carbamate-Protected Primary Amines via Photoinduced, Copper-Catalyzed N-Alkylation Reactions of Unactivated Secondary Halides. Journal of the American Chemical Society. [Link]
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
- An Update of Transition Metal-Catalyzed Decarboxylative Transformations of Cyclic Carbonates and Carbam
- Generation and Alkylation of α-Carbamyl Radicals via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
- Metal-Catalyzed Decarboxylative C–H Functionaliz
- Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations.
- An Update of Transition Metal-Catalyzed Decarboxylative Transformations of Cyclic Carbonates and Carbam
- Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
- Design of a Photoredox Catalyst that Enables the Direct Synthesis of Carbamate-Protected Primary Amines via Photoinduced, Copper-Catalyzed N-Alkylation Reactions of Unactivated Secondary Halides. CaltechAUTHORS. [Link]
- Directed (ortho)
- Design of a Photoredox Catalyst that Enables the Direct Synthesis of Carbamate-Protected Primary Amines via Photoinduced, Copper-Catalyzed N-Alkylation Reactions of Unactivated Secondary Halides. Journal of the American Chemical Society. [Link]
- Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoyl
- A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction. PubMed Central. [Link]
- A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction.
- Synthesis of isocyanates from carbamate esters employing boron trichloride.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]
- Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in w
- Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III)
- Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III)
- How To Get Isocyan
- Synthesis of isocyanates
- Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
- application of stable nitrenium ions to preparative organic chemistry. Okayama University. [Link]
- Cleavable carbamate linkers for controlled protein delivery from hydrogels. Journal of Controlled Release. [Link]
- Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. Chemistry – A European Journal. [Link]
- Carbamate-directed benzylic lithiation for the diastereo- and enantioselective synthesis of diaryl ether atropisomers. Beilstein Journal of Organic Chemistry. [Link]
- Roles of the carbamate moiety in drugs and prodrugs Drug The role of...
- Biocatalytic Synthesis of Carbamates Using Promiscuous Esterases/Acyltransferases. University of Greifswald. [Link]
- A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction. Chemical Science. [Link]
- Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
- The directed ortho lithiation of O-aryl carbamates. An anionic equivalent of the Fries rearrangement. The Journal of Organic Chemistry. [Link]
- Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate.
- Carbam
- Carbamate Formation and Side Reactions.
- Traceless Linkers.
- Decarboxylative photocatalytic transform
- Biocatalytic Synthesis of Carbamates Using Promiscuous Esterases/Acyltransferases.
- Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. The Journal of Organic Chemistry. [Link]
- Ring forming reaction. Wikipedia. [Link]
- Electrophilic aromatic substitution with a nitrenium ion generated from N-chloro-N-methoxyamides. Application to the synthesis of 1-methoxy-2-oxindoles. Journal of the American Chemical Society. [Link]
Sources
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 3. Application of Carbamates in the C—H Bond Activation [manu56.magtech.com.cn]
- 4. Aniline carbamates: a versatile and removable motif for palladium-catalyzed directed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. An Update of Transition Metal-Catalyzed Decarboxylative Transformations of Cyclic Carbonates and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Update of Transition Metal-Catalyzed Decarboxylative Transformations of Cyclic Carbonates and Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of isocyanates from carbamate esters employing boron trichloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of tert-butyl N-(2-methoxyphenyl)carbamate in the Synthesis of Complex Molecular Architectures
Introduction: A Versatile Building Block for Modern Organic Synthesis
In the landscape of contemporary organic chemistry, the quest for efficient and regioselective methods to construct complex molecular frameworks is paramount, particularly in the fields of medicinal chemistry and materials science. Among the arsenal of synthetic tools, tert-butyl N-(2-methoxyphenyl)carbamate has emerged as a highly versatile and strategic building block. Its utility stems from the synergistic interplay of the methoxy and N-tert-butoxycarbonyl (Boc) functionalities, which not only modulate the electronic properties of the aromatic ring but also provide a powerful handle for directed chemical transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this reagent to build intricate molecular architectures. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application, and showcase its utility in the synthesis of valuable molecular scaffolds.
The core of this reagent's power lies in the concept of Directed ortho-Metalation (DoM) , a strategy that allows for the precise functionalization of the aromatic ring at the position adjacent to the directing group.[1][2] The Boc-protected amine, in concert with the ortho-methoxy group, serves as an excellent directing metalation group (DMG), facilitating regioselective deprotonation and subsequent reaction with a wide array of electrophiles. This approach circumvents the often challenging issue of controlling regioselectivity in traditional electrophilic aromatic substitution reactions.
Part 1: The Cornerstone of Reactivity - Directed ortho-Metalation (DoM)
The ability to selectively introduce substituents onto an aromatic ring is a cornerstone of organic synthesis. This compound is an exemplary substrate for DoM, a process driven by the "Complex-Induced Proximity Effect" (CIPE).[3]
Mechanistic Rationale: The Role of the Directing Metalation Group (DMG)
The N-Boc and ortho-methoxy groups work in concert to direct lithiation to the C6 position of the phenyl ring. The heteroatoms (oxygen and nitrogen) of these groups act as Lewis bases, coordinating to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). This coordination brings the highly basic alkyl group of the organolithium in close proximity to the C6 proton, leading to its abstraction and the formation of a stable aryllithium intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce diverse functionalities with high regioselectivity.
Caption: General workflow for Directed ortho-Metalation (DoM).
Part 2: Application in the Synthesis of Functionalized Aromatics
The true utility of this compound is demonstrated by the diverse range of complex molecules that can be accessed through its ortho-lithiated intermediate.
Protocol 1: General Procedure for Directed ortho-Lithiation and Electrophilic Quench
This protocol provides a general framework for the ortho-functionalization of this compound. The choice of electrophile will determine the nature of the introduced substituent.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (or sec-butyllithium) in hexanes
-
Electrophile (e.g., aldehyde, ketone, alkyl halide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the organolithium base (1.1-1.5 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the aryllithium species is often indicated by a color change.
-
Add the desired electrophile (1.2-2.0 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-3 hours, then allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-functionalized product.
Data Presentation: Examples of Electrophilic Quench
| Entry | Electrophile | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | tert-butyl N-(2-hydroxy(phenyl)methyl)-6-methoxyphenyl)carbamate | 85 | [4] |
| 2 | Acetone | tert-butyl N-(2-(2-hydroxypropan-2-yl)-6-methoxyphenyl)carbamate | 78 | [4] |
| 3 | Iodine (I₂) | tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate | 92 | [4] |
| 4 | N,N-Dimethylformamide (DMF) | tert-butyl N-(2-formyl-6-methoxyphenyl)carbamate | 75 | [4] |
Part 3: Tandem Reactions for the Rapid Assembly of Complex Cores
A particularly powerful application of this compound is in tandem or domino reaction sequences, where multiple bond-forming events occur in a single pot. This strategy significantly enhances synthetic efficiency.
Protocol 2: Tandem Directed ortho-Lithiation and Annulation for the Synthesis of Dibenz[b,f][5][6]oxazepines
Dibenz[b,f][5][6]oxazepines are a privileged scaffold in medicinal chemistry, found in a number of psychoactive drugs.[5] The following protocol outlines a tandem approach to this important heterocyclic system.
Caption: Tandem reaction workflow for dibenzoxazepine synthesis.
Materials:
-
This compound
-
Anhydrous THF
-
n-Butyllithium in hexanes
-
2-Fluorobenzaldehyde (or other ortho-halobenzaldehydes)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Procedure:
-
Follow steps 1 and 2 of Protocol 1 to generate the ortho-lithiated species of this compound.
-
Add 2-fluorobenzaldehyde (1.2 eq) dropwise at -78 °C and stir for 2 hours.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate to obtain the crude alcohol intermediate.
-
Without further purification, dissolve the crude intermediate in toluene.
-
To this solution, add Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and NaOt-Bu (2.0 eq).
-
Degas the mixture with argon for 15 minutes, then heat to 100 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography to yield the desired dibenz[b,f][5][6]oxazepine.
Part 4: Application in Cross-Coupling Reactions
The ortho-functionalized derivatives of this compound are valuable precursors for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl and heteroaryl moieties, further expanding the molecular complexity.
Protocol 3: Suzuki-Miyaura Coupling of ortho-Iodo-tert-butyl N-(2-methoxyphenyl)carbamate
This protocol details the coupling of the ortho-iodinated derivative (prepared as in Protocol 1, Entry 3) with an arylboronic acid.
Materials:
-
tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80-90 °C and stir for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the biaryl product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | tert-butyl N-(2-methoxy-[1,1'-biphenyl]-3-yl)carbamate | 88 |
| 2 | 4-Methoxyphenylboronic acid | tert-butyl N-(2,4'-dimethoxy-[1,1'-biphenyl]-3-yl)carbamate | 85 |
| 3 | Pyridin-3-ylboronic acid | tert-butyl N-(2-methoxy-3-(pyridin-3-yl)phenyl)carbamate | 76 |
Conclusion: A Gateway to Molecular Complexity
This compound is a powerful and versatile reagent that serves as a gateway to a vast array of complex molecular architectures. Its utility in directed ortho-metalation, tandem reactions, and as a precursor for cross-coupling reactions makes it an invaluable tool for synthetic chemists. The protocols and data presented in this application note provide a robust foundation for researchers to explore the full potential of this remarkable building block in their own synthetic endeavors. The ability to precisely and efficiently construct functionalized aromatic systems will undoubtedly continue to drive innovation in drug discovery, materials science, and beyond.
References
- Synthesis and tranquilizing effect of new dibenzoxazepines and pyridobenzoxazepines.Journal of Medicinal Chemistry. [Link]
- ortho metalation - Andrew G Myers Research Group. Harvard University. [Link]
- Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.Organic Letters. [Link]
- Directed (ortho)
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
- Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-Methoxyphenyl)ethyl]carbamate.
- Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements.The Journal of Organic Chemistry. [Link]
- Directed Metalation: A Survival Guide.Baran Lab, Scripps Research. [Link]
- Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions.Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines.PubMed Central. [Link]
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions.PubMed Central. [Link]
- Tert-butyl n-(2-methoxyphenyl)
- Tandem directed lithiations of N-Boc-1,2-dihydropyridines toward highly functionalized 2,3-dihydro-4-pyridones.PubMed. [Link]
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Tert-butyl carbamate derivative and preparation method and application thereof.
- Search Results.Beilstein Journals. [Link]
- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?
- tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides.Organic Chemistry Portal. [Link]
- ChemInform Abstract: Lithiation of N-Boc-2-methyltetrahydro-1,3-oxazine: A Synthetic Equivalent for 1-Lithio-3-hydroxy-1-propylamine.
Sources
- 1. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar [semanticscholar.org]
- 2. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 3. baranlab.org [baranlab.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
The Strategic Utility of tert-butyl N-(2-methoxyphenyl)carbamate Scaffolds in Modern Drug Discovery
Introduction: The Unassuming Power of a Protected Aniline
In the landscape of medicinal chemistry, success is often dictated by the strategic manipulation of molecular scaffolds to achieve desired pharmacological outcomes. tert-butyl N-(2-methoxyphenyl)carbamate and its derivatives represent a class of compounds that, while seemingly simple, provide a powerful platform for the synthesis of complex and highly active pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers a crucial element of control in multi-step syntheses, enabling chemists to selectively mask a reactive amine functionality while other parts of the molecule are modified.[1] This application note will delve into the novel applications of this scaffold, with a particular focus on its pivotal role in the synthesis of third-generation EGFR inhibitors for oncology.
The carbamate moiety itself is a privileged functional group in drug design, known for its proteolytic stability and its ability to engage in crucial hydrogen bonding interactions with biological targets.[2][3] When incorporated into a molecule, a carbamate group can enhance the biological activity of the parent pharmacophore.[2] The strategic placement of a methoxy group on the phenyl ring further modulates the electronic and steric properties of the molecule, influencing its binding affinity and pharmacokinetic profile.
Pivotal Application: A Key Intermediate in the Synthesis of Osimertinib (AZD9291)
One of the most significant applications of a derivative of this compound is in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[4][5] Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to earlier-generation EGFR inhibitors, particularly those with the T790M mutation.[4][5]
The key intermediate, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, serves as a foundational building block for constructing the complex pyrimidine core of Osimertinib.[4][5] The synthesis of this intermediate is a multi-step process that highlights the strategic importance of the Boc-protected aniline.
Synthetic Workflow for the Osimertinib Intermediate
The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate typically starts from 4-fluoro-2-methoxy-5-nitroaniline and proceeds through three key steps: acylation (Boc protection), nucleophilic aromatic substitution, and reduction of the nitro group.[4][5]
Caption: Synthetic pathway for the key Osimertinib intermediate.
Experimental Protocol: Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate
This protocol is a synthesized representation based on published methods.[4][5]
Step 1: Acylation (Boc Protection) of 4-fluoro-2-methoxy-5-nitroaniline
-
To a solution of 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.2 eq).[4]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.0 eq) in DCM.[4]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester as a solid.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as N,N-dimethylacetamide (DMA).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and N¹,N¹,N²-trimethylethane-1,2-diamine (1.5 eq).[5]
-
Heat the reaction mixture to 140 °C and stir for 4-6 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain {4-[(2-dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester.
Step 3: Reduction of the Nitro Group
-
Dissolve the product from Step 2 (1.0 eq) in ethanol.
-
Add activated carbon and ferric chloride (FeCl₃) (0.4 eq).[4]
-
Heat the mixture to 60-80 °C.
-
Carefully add hydrazine hydrate (80% solution, 5.0 eq) dropwise.[4]
-
Monitor the reaction by TLC.
-
Upon completion, filter the hot solution through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.
| Step | Reactants | Key Reagents | Typical Yield |
| 1. Acylation | 4-fluoro-2-methoxy-5-nitroaniline | (Boc)₂O, Et₃N, DMAP | ~90%[4] |
| 2. Substitution | (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA | ~92%[5] |
| 3. Reduction | {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | FeCl₃, Hydrazine hydrate | ~81% (overall for 3 steps)[4] |
Broader Applications and Future Directions
While the synthesis of the Osimertinib intermediate is a prominent example, the this compound scaffold and its analogs hold potential in other therapeutic areas.
Scaffolds for Anti-inflammatory Agents
Derivatives of tert-butyl phenylcarbamate have been investigated for their anti-inflammatory properties.[6] The carbamate moiety can be strategically functionalized to interact with key residues in the active sites of inflammatory enzymes or receptors. The methoxy-substituted phenyl ring can be further modified to optimize potency and selectivity.
Building Blocks for Biologically Active Compounds
The substituted aniline motif is prevalent in a vast array of biologically active compounds.[7] The ability to introduce the tert-butyl carbamate as a protecting group allows for the selective modification of the aromatic ring, followed by deprotection to reveal a reactive amine handle for further elaboration.[7] This strategy is widely employed in the development of novel pharmaceutical agents.
Caption: Potential applications of the carbamate scaffold.
Conclusion
This compound and its derivatives are versatile and valuable tools in the medicinal chemist's arsenal. Their most notable application to date is as a key building block in the synthesis of the life-saving anti-cancer drug, Osimertinib. The synthetic protocols developed for this purpose are robust and high-yielding, demonstrating the strategic utility of the Boc protecting group in complex molecule synthesis. Beyond oncology, the inherent properties of the carbamate group and the substituted phenyl ring suggest broad potential for this scaffold in the development of new therapeutics for a range of diseases.
References
- Chen, K., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.
- Chen, K. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- MySkinRecipes. Tert-Butyl (2-((5-Methoxy-2-Nitrophenyl)Amino)Ethyl)
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses Procedure.
- BenchChem. tert-butyl (3-methoxyphenyl)
- PubChem. tert-butyl n-(2-methoxyphenyl)
- PubChem. tert-butyl n-[2-amino-1-(2-methoxyphenyl)
- BenchChem.
- Tomaš, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)
- PubChem. tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)
- PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
- BenchChem. literature review of tert-butyl N-(benzylsulfamoyl)
- Google Patents.
Sources
- 1. Tert-Butyl (2-((5-Methoxy-2-Nitrophenyl)Amino)Ethyl)Carbamate [myskinrecipes.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Directed Metalation of N-Boc Protected Methoxyanilines
For Researchers, Scientists, and Drug Development Professionals
A Guide to Regioselective Aromatic Functionalization
The directed ortho-metalation (DoM) of N-Boc protected methoxyanilines is a powerful and highly regioselective strategy for the synthesis of polysubstituted aromatic compounds, which are key scaffolds in numerous pharmaceuticals and functional materials. This guide provides a comprehensive overview of the underlying principles, a detailed experimental protocol, and practical insights for the successful application of this transformative reaction.
Introduction: The Power of Directed ortho-Metalation
Directed ortho-metalation is a variation of electrophilic aromatic substitution that allows for the precise functionalization of an aromatic ring at the position ortho to a directing metalation group (DMG).[1][2] This is achieved through deprotonation by a strong organolithium base, forming an aryllithium intermediate that can then react with a wide range of electrophiles.[1] The key to this regioselectivity lies in the ability of the DMG to coordinate to the lithium cation, thereby increasing the kinetic acidity of the protons at the adjacent ortho position.[3][4] This method offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers.[4]
N-Boc protected methoxyanilines are particularly interesting substrates for DoM. They possess two potential directing groups: the methoxy group (-OMe) and the N-Boc group (-NHBoc). Understanding the interplay between these groups is crucial for predicting and controlling the regiochemical outcome of the metalation. The carbamate functionality of the N-Boc group is generally considered a stronger directing group than the methoxy group, offering a reliable handle for regioselective functionalization.[2]
The Mechanism: A Symphony of Coordination and Deprotonation
The directed ortho-metalation of an N-Boc protected methoxyaniline proceeds through a well-defined mechanism initiated by the coordination of the organolithium base to the directing group.
Step 1: Coordination. The Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium) coordinates to the Lewis basic heteroatom of the directing metalation group (DMG).[1][4] In the case of N-Boc protected methoxyanilines, the carbonyl oxygen of the Boc group is the primary site of coordination.
Step 2: Deprotonation. This coordination brings the organolithium base into close proximity to the ortho-protons of the aromatic ring, facilitating their removal and the formation of a stable aryllithium intermediate.[4] The use of polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether is common, as they help to deaggregate the organolithium species, increasing their basicity.[5] Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the reactivity of the organolithium base.[2]
Step 3: Electrophilic Quench. The newly formed aryllithium species is a potent nucleophile and readily reacts with a variety of electrophiles to introduce a new functional group at the ortho position.[1]
Visualizing the Mechanism
Caption: Step-by-step experimental workflow for DoM.
1. Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Assemble the reaction apparatus (e.g., a two-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum).
-
Maintain a positive pressure of inert gas throughout the experiment.
2. Reaction Setup:
-
To the reaction flask, add N-Boc-3-methoxyaniline (1.0 eq).
-
Add anhydrous THF via syringe to dissolve the substrate.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
3. Lithiation:
-
Slowly add the organolithium base (e.g., sec-butyllithium, 1.1-1.3 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. [2]A color change is often observed, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
4. Electrophilic Quench:
-
Slowly add a solution of the desired electrophile (1.2-1.5 eq) in anhydrous THF to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours, depending on the electrophile.
5. Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. [6]* Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired ortho-functionalized product.
Important Considerations and Troubleshooting
-
Anhydrous Conditions: The success of the reaction is highly dependent on the strict exclusion of water and air, as organolithium reagents are extremely reactive towards both. [2]* Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and electrophile addition steps is critical to prevent side reactions and decomposition of the aryllithium intermediate. [2]* Choice of Base: While n-BuLi is commonly used, sec-BuLi or tert-BuLi can be more effective for less acidic protons, but may also be less selective. [5]* Electrophile Reactivity: The choice of electrophile will influence the reaction conditions. Highly reactive electrophiles should be added slowly at low temperatures.
Applications in Synthesis
The directed ortho-metalation of N-Boc protected methoxyanilines opens a gateway to a vast array of synthetically useful transformations. The resulting ortho-functionalized products can be further elaborated into complex molecules, including:
-
Pharmaceutical Intermediates: Introduction of halogens, boronic esters, or other functionalities allows for subsequent cross-coupling reactions (e.g., Suzuki, Stille) to build complex biaryl structures. [7]* Heterocycle Synthesis: The newly introduced functional group can participate in cyclization reactions to form various heterocyclic scaffolds.
-
Natural Product Synthesis: This methodology has been employed in the total synthesis of complex natural products where precise substitution patterns are required. [2]
Conclusion
The directed ortho-metalation of N-Boc protected methoxyanilines is a robust and highly regioselective method for the synthesis of polysubstituted aromatic compounds. By understanding the underlying principles of directing group hierarchy and carefully controlling the experimental conditions, researchers can effectively utilize this powerful tool for the efficient construction of complex molecular architectures.
References
- Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
- Directed Ortho Metalation.
- Directed (ortho)
- Directed ortho metal
- Directed ortho metal
- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
- Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833–6837. [Link]
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. [Link]
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
- ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]
- The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis.
- Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. Scientific Research Publishing. [Link]
- Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. SciSpace. [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. baranlab.org [baranlab.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides [scirp.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Utilization of tert-Butyl N-(2-methoxyphenyl)carbamate for the Generation of Privileged Combinatorial Chemistry Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Anilines in Modern Drug Discovery
In the landscape of contemporary drug discovery, the generation of diverse and biologically relevant small molecule libraries is paramount.[1][2] Combinatorial chemistry provides a powerful engine for this exploration, enabling the rapid synthesis of large numbers of compounds for high-throughput screening.[2][3] Within the vast armamentarium of chemical building blocks, substituted anilines represent a "privileged" scaffold, forming the core of numerous approved therapeutics. Their prevalence stems from their ability to participate in a wide array of synthetic transformations and to form key interactions with biological targets.
This guide focuses on a particularly valuable building block: tert-butyl N-(2-methoxyphenyl)carbamate . We will explore its strategic application in the construction of combinatorial libraries, moving beyond a simple recitation of protocols to a deeper analysis of why this specific reagent is a superior choice for many drug discovery campaigns. We will detail its chemical properties, provide validated protocols for its use, and discuss the inherent advantages conferred by the ortho-methoxy substituent.
Scientific Principles and Strategic Advantages
The utility of this compound in combinatorial chemistry is rooted in two key features: the reliability of the tert-butyloxycarbonyl (Boc) protecting group and the advantageous physicochemical and biological properties imparted by the 2-methoxyphenyl moiety.
The Boc Protecting Group: A Cornerstone of Combinatorial Synthesis
The Boc group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions.[4][5] This orthogonality is crucial in multi-step solid-phase or solution-phase library synthesis, allowing for selective deprotection and subsequent derivatization without disturbing other sensitive functional groups in the molecule.[6][7]
Traditional Boc deprotection methods often rely on strong acids like trifluoroacetic acid (TFA).[5][8] However, a variety of milder conditions have been developed to enhance substrate scope and functional group tolerance, which is a key consideration in library synthesis where diverse building blocks are employed.[4][8][9][10]
The ortho-Methoxy Group: More Than Just a Substituent
The presence of a methoxy group at the ortho position to the amine is a deliberate design element that can significantly influence the properties of the final library members. The methoxy group is a prevalent feature in many natural products and approved drugs.[11][12] Its inclusion can bestow several benefits:
-
Modulation of Physicochemical Properties: The methoxy group can enhance aqueous solubility and influence the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[11]
-
Enhanced Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets.[11][13] Furthermore, the methoxy group can influence the conformation of the molecule, pre-organizing it for optimal binding.
-
Metabolic Stability: The methoxy group can block a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of the resulting compounds.
By incorporating the 2-methoxyphenyl scaffold from the outset, researchers can build libraries that are pre-disposed to possess more drug-like properties.
Experimental Workflows and Protocols
The general workflow for utilizing this compound in a combinatorial library synthesis involves three key stages: optional immobilization on a solid support, deprotection of the Boc group, and diversification of the resulting 2-methoxyaniline.
Sources
- 1. ijfans.org [ijfans.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-butyl N-(2-methoxyphenyl)carbamate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides an in-depth operational plan for the proper disposal of tert-butyl N-(2-methoxyphenyl)carbamate, a common intermediate in organic synthesis. By understanding the chemical's hazard profile and the causality behind disposal protocols, we can ensure a safe laboratory environment and maintain environmental stewardship.
Section 1: Hazard Profile and Chemical Identity
The primary hazards are associated with acute oral toxicity, irritation to skin and eyes, and the potential for sensitization.[1][2] The core directive is to prevent exposure during handling and to ensure the compound does not enter the environment.
| Property / Hazard | Summary of Expected Characteristics (based on analogs) | Primary Causality & Rationale |
| Chemical Identity | This compound | Formula: C₁₂H₁₇NO₃Mol. Weight: 223.27 g/mol |
| Physical State | Solid at room temperature. | Crystalline structure typical of aromatic carbamates. |
| GHS Hazard Classes | Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[1][3]Skin Irritation (Category 2): Causes skin irritation.[2][3]Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]Skin Sensitization (Category 1): May cause an allergic skin reaction.[1] | The carbamate functional group and its metabolites can interfere with biological systems. Aromatic rings can enhance irritant properties. |
| Chemical Incompatibilities | Strong Oxidizing Agents: (e.g., permanganates, perchlorates)[2]Strong Acids: (e.g., HCl, H₂SO₄)[4] | Risk of vigorous, exothermic reactions that can lead to fire or explosion. Acids can hydrolyze the carbamate linkage, potentially releasing precursor amines and other reactive species. |
| Hazardous Decomposition | Carbon Oxides (CO, CO₂): [2]Nitrogen Oxides (NOx): [2] | Thermal decomposition (e.g., in a fire) breaks down the organic structure, releasing toxic and irritating gases. |
Section 2: Core Disposal Directive: No Drain, No Trash
The single most critical directive for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste receptacles.
Causality: Carbamate compounds can have significant ecotoxicity, and their degradation products in the environment are not always benign. Standard wastewater treatment facilities are not equipped to neutralize such specialized organic molecules. Improper disposal can lead to contamination of waterways and harm to aquatic life. The only self-validating and trustworthy method is consignment to a licensed hazardous waste facility.[2][4]
Section 3: Procedural Workflow for Waste Handling & Segregation
A systematic, step-by-step approach is essential to prevent cross-contamination and ensure the safety of all laboratory personnel. This workflow begins the moment a container is deemed "waste."
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any waste materials, ensure a barrier between you and the chemical. This is a non-negotiable first step.
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation
The principle of segregation is paramount. Mixing incompatible waste streams is a primary cause of laboratory accidents.[2]
-
Solid Waste:
-
Collect all non-solubilized, waste this compound powder in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Use a plastic liner bag if the container is large to facilitate easier handling by the disposal service.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., from chromatography fractions or reaction workups) in a separate, clearly labeled hazardous liquid waste container.
-
Crucially, identify the solvent. The container label must list all chemical constituents, including solvents. Halogenated and non-halogenated waste streams must be kept separate.
-
-
Contaminated Materials (Sharps and Labware):
-
Non-Sharp Items: Gloves, weigh boats, paper towels, and other contaminated disposable items should be double-bagged in clear plastic bags, sealed, and placed in the solid hazardous waste container.
-
Contaminated Glassware: Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate). The first rinse (the most concentrated) must be collected as hazardous liquid waste. Subsequent rinses can be collected similarly.
-
Step 3: Container Labeling
Proper labeling prevents ambiguity and is a legal requirement for waste disposal. The label must be legible, durable, and affixed firmly to the container.
Minimum Label Information:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "This compound "
-
All other constituents and their approximate percentages (e.g., "Methanol 90%, Dichloromethane 10%").
-
Accumulation Start Date (The date you first added waste to the container).
-
Principal Investigator's Name and Lab Location.
-
Relevant Hazard Pictograms (e.g., Exclamation Mark for irritant/sensitizer, Skull and Crossbones if acutely toxic).
Step 4: Temporary Storage
Store sealed waste containers in a designated satellite accumulation area within your laboratory. This area should be:
-
Under the control of laboratory personnel.
-
Away from drains and sources of ignition.
-
In secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Step 5: Final Disposal
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to transport hazardous waste off-site yourself. Only licensed professionals are authorized to transport and dispose of this material in accordance with local, state, and federal regulations.
Section 4: Visualizing the Disposal Workflow
To ensure clarity, the entire disposal process can be mapped as a logical workflow. This diagram guides the user from the point of waste generation to its final, safe disposition.
Caption: A step-by-step workflow for the safe handling and disposal of waste.
Section 5: Chemical Incompatibility Management
A critical aspect of waste management is preventing dangerous reactions within the waste container. This diagram highlights key incompatibilities.
Caption: A diagram illustrating materials incompatible with carbamate waste.
References
- PubChem.tert-butyl N-(5-amino-2-methoxyphenyl)carbamate.
Sources
A Senior Application Scientist's Guide to Safely Handling Tert-butyl N-(2-methoxyphenyl)carbamate
Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. When working with reagents like tert-butyl N-(2-methoxyphenyl)carbamate, a proactive and informed approach to personal protection is paramount. This guide provides an in-depth, experience-driven framework for its safe handling, moving beyond a simple checklist to instill a deep understanding of why each step is critical for ensuring a secure laboratory environment.
Hazard Analysis: Understanding the Compound
Inferred Hazard Profile:
-
Skin Contact: May cause skin irritation or an allergic skin reaction.[1][4]
-
Inhalation: May cause respiratory tract irritation, particularly if the solid is aerosolized into fine dust.[1]
This profile dictates a stringent set of controls to prevent any direct contact with the substance.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all matter; it is a direct response to the identified hazards. The goal is to create an impermeable barrier between you and the chemical.
| PPE Category | Specification | Rationale & Field Insights |
| Eye & Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] | Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, which is crucial for protecting against fine dust particles that can easily become airborne during weighing and transfer. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | Always check the manufacturer's breakthrough time for the specific glove material. For prolonged handling or when using solvents, consider double-gloving or selecting thicker gloves. Never wear compromised gloves. |
| Body Protection | Long-sleeved lab coat. | This is the minimum requirement to prevent incidental skin contact. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[5] | This is mandatory when handling the solid outside of a certified chemical fume hood or when there is any risk of dust generation.[3] The fine particles of a solid compound can be easily inhaled, leading to respiratory irritation.[1] |
Operational Blueprint: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is essential for minimizing exposure risk. This protocol is designed as a self-validating system, where each step reinforces the safety of the next.
Step 1: Preparation and Pre-Handling Safety Check
-
Ventilation is Key: Always handle solid this compound within a certified chemical fume hood to control dust and potential vapors.[3]
-
Emergency Readiness: Confirm the location and functionality of the nearest eyewash station and safety shower before you begin.[5]
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, and waste containers) is inside the fume hood to minimize movement in and out of the controlled workspace.
Step 2: Donning PPE
The sequence of donning PPE is critical to avoid cross-contamination.
-
Lab Coat
-
Respirator (if required)
-
Eye Protection
-
Gloves (pulled over the cuffs of the lab coat)
Step 3: Handling the Compound
-
Minimize Dust: Handle the container and transfer the solid gently. Avoid any actions that could create dust clouds, such as dropping or rapid scooping.
-
Static Control: When transferring larger quantities, ground/bond the container and receiving equipment to prevent static discharge, which can cause fine powders to become airborne.[5]
-
Containment: Keep the chemical container tightly closed when not in use.[1][3]
Step 4: Post-Handling and Decontamination
-
Clean Workspace: Decontaminate the work surface within the fume hood. A common practice is to wipe the area with a damp cloth (e.g., dampened with 70% ethanol) to capture any remaining dust particles.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. Gloves should be removed last.
-
Gloves (peel off without touching the exterior)
-
Eye Protection
-
Lab Coat
-
Respirator
-
-
Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[3][5]
The following diagram illustrates the logical flow of the handling process, emphasizing the integration of safety checks at each stage.
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation develops and persists, seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[6]
Disposal Protocol: Preventing Environmental Contamination
Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed, and appropriate hazardous waste container.[2]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in the designated solid hazardous waste container.[2]
-
Regulatory Compliance: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service, in strict accordance with local, state, and federal regulations.[2] Never dispose of this chemical down the drain or in the regular trash.
By integrating these principles of hazard assessment, rigorous personal protection, and procedural discipline, you build a resilient safety culture that protects not only yourself but your entire research team.
References
- Benchchem. Personal protective equipment for handling Methyl carbamate-d3.
- Benchchem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate.
- AK Scientific, Inc. Tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
- PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate.
- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Extension Publications. Pat-6: Personal Protective Equipment for Pesticide Applicators.
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
